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  • Product: Cyclopentanone-2,2,5,5-d4
  • CAS: 3997-89-5

Core Science & Biosynthesis

Foundational

Technical Guide: Physical & Spectroscopic Characterization of Cyclopentanone-2,2,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 3997-89-5 Formula: C₅H₄D₄O Molecular Weight: 88.14 g/mol [1][2][3][4]

Executive Summary

Cyclopentanone-2,2,5,5-d4 is the isotopologue of cyclopentanone in which the four hydrogen atoms at the


-positions (adjacent to the carbonyl group) have been replaced by deuterium.[1][3] This compound serves as a critical probe in mechanistic organic chemistry, specifically for Kinetic Isotope Effect (KIE)  studies involving enolization and nucleophilic addition.[3] Furthermore, its unique spectroscopic "silence" at the 

-positions makes it an invaluable internal standard for NMR spectroscopy and a specialized solvent for identifying enol intermediates.[2][3]

This guide provides a comprehensive technical analysis of its physical properties, spectroscopic signatures, and synthesis protocols, designed for researchers requiring high-purity deuterated reagents.[1][2][3]

Thermodynamic & Physical Constants

The physical behavior of Cyclopentanone-2,2,5,5-d4 closely mirrors its proteo-analog (cyclopentanone), yet exhibits distinct deviations in mass-dependent properties such as density.[2][3]

Table 1: Comparative Physical Properties[1][2]
PropertyCyclopentanone (Proteo)Cyclopentanone-2,2,5,5-d4Technical Note
CAS Number 120-92-33997-89-5
Molecular Weight 84.12 g/mol 88.14 g/mol +4.02 Da mass shift (M+4)
Boiling Point 130–131 °C130–131 °C Negligible isotope effect on volatility.[1][2][3]
Melting Point -51 °C-51 °C
Density (25 °C) 0.949 g/mL0.996 g/mL ~5% increase due to mass/volume ratio.[1][2]
Refractive Index (

)
1.43661.437 Minimal electronic perturbation.[1][2][3]
Flash Point 26 °C (Closed Cup)~26 °C High Flammability Risk.
Isotopic Purity N/A≥ 98 atom % D Critical for quantitative NMR/MS.[1][2]

Expert Insight: The density increase (0.996 vs 0.949 g/mL) is a primary method for rapid purity verification without expensive instrumentation.[3] A measured density significantly below 0.990 g/mL often indicates moisture contamination or incomplete deuteration.[1][2]

Spectroscopic Characterization

For the analytical chemist, the value of Cyclopentanone-2,2,5,5-d4 lies in its spectral differences from the parent compound.

Nuclear Magnetic Resonance (NMR)

The deuteration at the 2 and 5 positions simplifies the spin system, removing the complex second-order coupling typically seen in cyclopentanone.[3]

  • ¹H NMR (Proton):

    • 
      -Protons (2,5-position):  Silent. The signal at 
      
      
      
      2.15 ppm (seen in parent) is absent.[2]
    • 
      -Protons (3,4-position):  Appears as a singlet (broadened) or quintet at 
      
      
      
      ~1.95 ppm.[2][3] The absence of coupling to the
      
      
      -protons collapses the multiplet structure, though residual H-D coupling may cause line broadening.[2]
  • ¹³C NMR:

    • Carbonyl (C=O):

      
       ~220 ppm.[2]
      
    • 
      -Carbons (CD₂):  Appears as a quintet (due to coupling with two D nuclei, spin=1) around 
      
      
      
      ~38 ppm.[1][2][3] The intensity is significantly lower due to the lack of Nuclear Overhauser Effect (NOE) and splitting.
Infrared Spectroscopy (IR)

Isotopic substitution alters the reduced mass (


) of the vibrating system, shifting absorption bands to lower frequencies (Red Shift).[1][3]
  • C-D Stretching: New bands appear in the 2100–2250 cm⁻¹ region (silent region for non-deuterated compounds).[1][3]

  • C=O Stretching: The carbonyl stretch (

    
    ) typically appears at 1740–1745 cm⁻¹ .[1][3] A slight shift (2–5 cm⁻¹) relative to the parent may be observed due to vibrational coupling changes, though less pronounced than the C-H to C-D shift.
    

Synthesis & Exchange Protocol

The synthesis relies on the thermodynamic acidity of the


-protons (

). Under basic conditions, these protons exchange rapidly with the solvent pool.
Mechanism: Base-Catalyzed Keto-Enol Tautomerism

The reaction is driven by equilibrium.[1][2][3] Using a large excess of Deuterium Oxide (


) pushes the equilibrium toward the fully deuterated species.

DeuterationMechanism Reactant Cyclopentanone (C5H8O) Enolate Enolate Intermediate (Resonance Stabilized) Reactant->Enolate Deprotonation (-H+) Base Base Catalyst (K2CO3 / OD-) Base->Enolate Product Cyclopentanone-d4 (C5D4H4O) Enolate->Product Deuteration (+D+) D2O D2O Solvent (Deuterium Source) D2O->Product Product->Enolate Repeat for 4 alpha-protons

Figure 1: Step-wise mechanism of base-catalyzed alpha-deuteration.

Experimental Protocol: High-Efficiency Exchange

Safety: Cyclopentanone is flammable.[1][2][3] Perform in a fume hood.

  • Reagents:

    • Cyclopentanone (10.0 g, 119 mmol)[3]

    • 
       (99.9% D, 40 mL) — Use >3-fold molar excess per exchange.
      
    • Potassium Carbonate (

      
      , anhydrous, 0.5 g) — Mild base prevents aldol condensation side reactions.[1][3]
      
  • Procedure:

    • Mix: Combine cyclopentanone,

      
      , and 
      
      
      
      in a round-bottom flask.
    • Reflux: Heat to mild reflux (approx. 105 °C bath temp) for 12–24 hours. Vigorous stirring is essential as the ketone and water are not fully miscible initially.[2][3]

    • Cool & Extract: Cool to room temperature. Saturate the aqueous layer with NaCl (to salt out the organic phase). Extract with diethyl ether (

      
       mL).[2]
      
    • Dry: Dry combined organics over

      
      .
      
    • Cycle 2 (Critical for >98% purity): Evaporate the solvent.[2] Repeat the reflux step with fresh

      
       and 
      
      
      
      .
      • Note: A single pass usually yields ~85-90% D incorporation.[2] A second pass is required to hit >98%.[2]

    • Final Purification: Distill the final oil (BP 130 °C).

Applications in Drug Discovery & Mechanistic Studies[2][4]

Primary Kinetic Isotope Effects (KIE)

Researchers use Cyclopentanone-2,2,5,5-d4 to determine if C-H bond breakage at the


-position is the Rate-Determining Step (RDS) in a reaction.[1][2][3]
  • Experiment: Compare reaction rates of the proteo-ketone (

    
    ) vs. the deutero-ketone (
    
    
    
    ).
  • Interpretation:

    • 
      : No bond breaking at 
      
      
      
      -position in RDS (Secondary KIE).[1][2][3]
    • 
      : C-H bond breaking is rate-limiting (Primary KIE).[1][2][3]
      
Metabolic Stability Profiling

In drug design, deuteration at metabolic "hotspots" (like


-carbons susceptible to P450 oxidation) can slow down metabolism (the "Deuterium Switch").[1][2][3] While cyclopentanone itself is rarely a drug, it serves as a model fragment for testing the metabolic stability of cyclic ketones in early-stage lead optimization.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4.[1][2][3] Retrieved from [Link][3][4]

  • Jones, J. R. (1969). Kinetic isotope effects.[1][2][3][5][6] Part 6.—Ionization of 2-carbethoxycyclopentanone. Transactions of the Faraday Society.[2][6] Retrieved from [Link]

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms.[1][2][3] Chemical Reviews.[1][2][3][7] (Contextual grounding for KIE section).

Sources

Exploratory

chemical structure of Cyclopentanone-2,2,5,5-d4

Structural Integrity, Synthetic Protocols, and Pharmaceutical Applications [1] Executive Summary Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) represents a critical isotopologue in the arsenal of modern structural chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Synthetic Protocols, and Pharmaceutical Applications [1]

Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) represents a critical isotopologue in the arsenal of modern structural chemistry and drug development.[2][3] By selectively replacing the four thermodynamically acidic


-protons with deuterium, this compound serves as a "silent" probe in NMR spectroscopy and a metabolic blockade in medicinal chemistry.[3] This guide synthesizes the physicochemical architecture, a self-validating synthesis protocol, and the mechanistic utility of this deuterated scaffold.

Molecular Architecture & Physicochemical Properties[2][3][4]

The utility of Cyclopentanone-2,2,5,5-d4 stems from its specific isotopic substitution pattern. Unlike random deuteration, the 2,2,5,5-d4 motif targets the positions most susceptible to enolization and metabolic oxidation.

Structural Specifications

The molecule retains the


 symmetry of its protium parent but exhibits altered vibrational modes and magnetic properties due to the heavy isotope effect.[2]
PropertySpecificationTechnical Note
CAS Number 3997-89-5Distinct from non-deuterated (120-92-3)
Formula

4 Deuterium atoms at

-positions
Molecular Weight 88.14 g/mol +4.02 Da shift vs. parent (84.[2][3]12)
Boiling Point 130–131 °CMinimal isotopic boiling point elevation
Isotopic Purity Typically

98 atom % D
Critical for "silent" NMR regions
Dipole Moment ~3.0 DComparable to parent; solvent properties retained
Isotopic Implications

The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy (ZPVE).[2][3] This results in a Primary Kinetic Isotope Effect (KIE) when C-D bond cleavage is the rate-determining step, a feature exploited to retard metabolic clearance in drug design [1].[2]

Synthetic Pathways & Mechanistic Integrity[3]

The "Self-Validating" Exchange Protocol

The synthesis of Cyclopentanone-2,2,5,5-d4 relies on the thermodynamic acidity of the


-protons (

). Under basic conditions in a deuterated solvent (

), the equilibrium shifts toward the deuterated species due to the vast molar excess of deuterium in the solvent pool.
Mechanistic Visualization

The following diagram illustrates the base-catalyzed enolate formation and subsequent deuteration. This cycle repeats until all four


-protons are exchanged.[2][3]

G Start Cyclopentanone (C5H8O) Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation (-H+) Base Base (K2CO3) + D2O Base->Enolate Transition Deuteration Step (D-uptake) Enolate->Transition Attack on D2O Product Cyclopentanone-d4 (C5H4D4O) Transition->Product +OD- recycled Product->Enolate Repeat for remaining H

Figure 1: Base-catalyzed keto-enol tautomerism driving the H/D exchange at


-carbons.
Experimental Protocol

Objective: Synthesis of 10g Cyclopentanone-2,2,5,5-d4 with >98% D incorporation.

  • Reaction Setup: In a 100 mL round-bottom flask, combine Cyclopentanone (10.0 g, 0.119 mol) and Potassium Carbonate (

    
    , 0.5 g, catalytic base).
    
  • Solvent Addition: Add Deuterium Oxide (

    
    , 40 mL, >99.9% D). The molar excess of D vs H is critical (approx 15:1 ratio per exchange cycle).[2][3]
    
  • Thermal Activation: Heat the biphasic mixture to mild reflux (approx 105°C bath temp) with vigorous magnetic stirring for 12 hours. The heat overcomes the activation energy for enolization.[2][3]

  • Phase Separation: Cool to room temperature. Saturate the aqueous layer with NaCl (salting out) to improve separation.[2][3] Extract the organic layer (cyclopentanone).[2][3][4]

  • Iterative Enrichment (The Critical Step): The first pass typically yields ~80-90% deuteration.[2][3] Return the organic layer to the flask, add fresh

    
     (40 mL) and fresh catalyst. Reflux for another 12 hours.
    
    • Note: Three cycles are usually required to reach >98% purity.[2][3]

  • Purification: Dry the final organic layer over anhydrous

    
    . Distill at ambient pressure (collect fraction 129-131°C).
    

Validation Check: If the final product shows an NMR triplet at 2.15 ppm, the exchange is incomplete. Repeat Step 5.

Analytical Characterization

Validating the structure requires confirming the absence of


-protons and the presence of the C-D coupling network.[3]
Nuclear Magnetic Resonance (NMR)[1][2][3][6]
  • 
     NMR (Chloroform-d): 
    
    • Parent: Multiplet at

      
       2.15 (4H, 
      
      
      
      ) and
      
      
      1.96 (4H,
      
      
      ).[2]
    • d4-Product: The signal at

      
       2.15 disappears completely.[2][3] The signal at 
      
      
      
      1.96 remains (representing the C3/C4 protons) but simplifies to a singlet (broadened by slight D-coupling) [2].[2][3]
  • 
     NMR: 
    
    • Carbonyl (C1):[2][3] Slight upfield shift due to deuterium isotope effect.[2][3]

    • 
      -Carbons (C2/C5): Appears as a quintet  (1:2:3:2:1 intensity) due to coupling with two attached deuterium atoms (
      
      
      
      ,
      
      
      rule).[2][3]
Mass Spectrometry (GC-MS)[2][3][5]
  • Parent Peak: Shift from

    
     84 to 
    
    
    
    88 (
    
    
    ).
  • Fragmentation: Loss of ethylene (

    
    ) from the 
    
    
    
    -positions is a common pathway.[2][3] In d4, fragmentation patterns involving
    
    
    -cleavage will show mass shifts corresponding to the retention of deuterium.[3]

Applications in Research & Pharma[1][2][7][8][9][10]

The Deuterium Switch in Drug Design

Cyclopentanone-2,2,5,5-d4 is a precursor for introducing metabolically stable cyclopentyl rings into drug candidates. The cytochrome P450 (CYP450) enzyme family often targets C-H bonds adjacent to heteroatoms or carbonyls.[2][3]

Mechanism of Metabolic Stabilization

Replacing H with D increases the bond dissociation energy (BDE) by ~1.2–1.5 kcal/mol.[2][3] If the C-H abstraction is the rate-limiting step (RLS) in metabolism, deuteration significantly reduces intrinsic clearance (


) [3].[2]

MetabolicPath cluster_H Protium Pathway (Standard) cluster_D Deuterium Pathway (d4-Analog) Drug Drug Candidate (Cyclopentyl moiety) CYP CYP450 Enzyme Drug->CYP Oxidation_H Rapid C-H Abstraction (Low Activation Energy) CYP->Oxidation_H Standard kH Oxidation_D Slow C-D Abstraction (High Activation Energy) CYP->Oxidation_D Reduced kD (KIE) Metabolite_H Hydroxylated Metabolite (Rapid Clearance) Oxidation_H->Metabolite_H Drug_Sustained Sustained Plasma Conc. (Improved Half-life) Oxidation_D->Drug_Sustained

Figure 2: Impact of Deuteration on Metabolic Clearance via Kinetic Isotope Effect (KIE).[2][3]

Spectroscopic Standard

In quantitative MS analysis, Cyclopentanone-2,2,5,5-d4 serves as an ideal Internal Standard (IS). Its chemical properties (extraction efficiency, chromatography retention time) are nearly identical to the analyte, but the +4 Da mass shift allows for clean spectral separation in the mass analyzer.

References

  • Gant, T. G. (2014).[2][3] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[3] Journal of Medicinal Chemistry, 57(9), 3595–3611. Link[2][3]

  • Sigma-Aldrich. (n.d.).[2][3] Cyclopentanone-2,2,5,5-d4 Product Specification & NMR Data. Merck KGaA.[2][3] Link[2][3]

  • Pirali, T., et al. (2019).[3] The deuterated drug discovery landscape. Nature Reviews Drug Discovery, 18, 100–102.[3] Link

  • PubChem. (2025).[2][3][4] Cyclopentanone-2,2,5,5-d4 (Compound).[2][3][4][5][6] National Library of Medicine.[2][3] Link[2][3][4]

Sources

Foundational

Technical Guide: Isotopic Purity and Synthesis of Cyclopentanone-2,2,5,5-d4

Executive Summary Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a critical deuterated synthon used extensively in the synthesis of metabolically stable pharmaceutical candidates and as a probe in mechanistic organic chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a critical deuterated synthon used extensively in the synthesis of metabolically stable pharmaceutical candidates and as a probe in mechanistic organic chemistry.[1] Its value lies in the precise isotopic labeling of the


-carbon positions, which are often sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes).

Achieving and maintaining high isotopic purity (>98 atom % D) presents unique challenges due to the inherent acidity of


-protons. This guide details the mechanistic principles of base-catalyzed Hydrogen/Deuterium (H/D) exchange, provides a self-validating synthesis protocol designed to minimize aldol polymerization side reactions, and establishes a rigorous analytical framework for purity assessment.

Chemical Basis of Isotopic Purity

The synthesis of Cyclopentanone-2,2,5,5-d4 relies on the thermodynamic acidity of the


-protons (

). In the presence of a deuterated solvent (

) and a base, the ketone undergoes reversible enolization.
The Enolization Mechanism

The exchange is not a single-step substitution but a dynamic equilibrium involving the formation of an enolate intermediate. The rate of deuteration is limited by the rate of enolate formation and the statistical probability of D vs. H abstraction from the solvent front.

G Ketone Cyclopentanone (d0) Enolate Enolate Intermediate (Resonance Stabilized) Ketone->Enolate Deprotonation (-H) Base Base (OD-) Base->Enolate Product Cyclopentanone-d1...d4 Enolate->Product Deuteration (+D) D2O D2O Solvent D2O->Product Product->Enolate Re-exchange

Figure 1: Mechanistic pathway of base-catalyzed H/D exchange.[1][2] Note the reversibility (dotted line), which necessitates multiple exchange cycles.

The "Aldol Trap"

A common failure mode in this synthesis is the self-condensation of cyclopentanone (Aldol condensation) driven by strong bases or high temperatures. This results in the formation of 2-cyclopentylidenecyclopentanone, contaminating the product and lowering yield.

  • Expert Insight: Avoid using strong hydroxides (NaOH/NaOD) at high concentrations.[1] Use a biphasic system with a milder base (e.g.,

    
    ) or controlled catalytic amounts of DBU to favor exchange over condensation.[1]
    

Synthesis & Enrichment Strategy

To achieve >98% isotopic purity, a "One-Pot" method is insufficient due to the dilution of the deuterium pool by the exchanged protons. A multi-cycle approach is required.

Protocol: Iterative Exchange

Reagents:

  • Cyclopentanone (High purity >99%)[1]

  • Deuterium Oxide (

    
    , >99.9% D)[1]
    
  • Potassium Carbonate (

    
    , anhydrous)[1]
    
  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Workflow:

  • Cycle 1 (The Flush):

    • Mix Cyclopentanone and

      
       in a 1:5 molar ratio.
      
    • Add 5 mol%

      
      .[1]
      
    • Stir vigorously at 40°C for 12 hours. Note: Do not reflux; high heat promotes polymerization.[1]

    • Cool and extract with DCM.[1] Dry organic layer over

      
      .[1]
      
    • Concentrate (remove DCM).[1] Result: ~60-70% D incorporation.[1]

  • Cycle 2 & 3 (The Enrichment):

    • Take the crude oil from the previous cycle.

    • Add fresh

      
       (same ratio) and fresh catalyst.[1]
      
    • Repeat stirring and extraction.

    • Result after Cycle 3: >95% D incorporation.

  • Cycle 4 (The Polish):

    • Repeat with fresh high-grade

      
       (>99.9%).[1]
      
    • Distill the final product under reduced pressure.

    • Target: >98-99% D incorporation.

Theoretical vs. Practical Enrichment
CycleTheoretical D% (Statistical)Practical D% (Observed)Notes
183%65%Kinetic isotope effects and solvent dilution reduce efficiency.[1]
297%88%Diminishing returns set in.[1]
399.5%96%Critical threshold for most NMR applications.[1]
4>99.9%>98%Required for pharmaceutical grade standards.[1]

Analytical Validation (The Self-Validating System)

You cannot rely on a single analytical method.[1] Mass Spectrometry (MS) measures the isotopologue distribution, while NMR quantifies the residual proton signal.[1]

Mass Spectrometry (GC-MS)

This is the primary tool for determining the


 to 

ratio.[1]
  • Instrument: GC-MS (EI source, 70eV).[1]

  • Key Shift: Look for the molecular ion (

    
    ) shift.[1]
    
    • Cyclopentanone (

      
      ): m/z 84 [1]
      
    • Cyclopentanone (

      
      ): m/z 88 [1]
      
  • Fragmentation: The loss of ethylene (

    
    ) is a primary pathway.[1] In 
    
    
    
    , this becomes the loss of
    
    
    or
    
    
    depending on the scrambling, making fragment analysis complex. Rely on the molecular ion.[1]
Nuclear Magnetic Resonance ( NMR)

NMR is used to detect the absence of signal.[1]

  • Target Signal: The

    
    -protons appear as a triplet/multiplet at 
    
    
    
    2.14 ppm
    (
    
    
    ).[1]
  • Validation: In high-purity

    
    -cyclopentanone, the signal at 2.14 ppm should be obliterated.[1] The 
    
    
    
    -protons (
    
    
    1.96 ppm) will remain but their splitting pattern will simplify (loss of coupling to
    
    
    -protons).[1]
  • Quantification: Use an internal standard (e.g., Dimethyl sulfone) to integrate the residual signal at 2.14 ppm.[1]

Analysis Sample Synthesized Sample GCMS GC-MS Analysis Sample->GCMS NMR 1H NMR Analysis Sample->NMR Check1 Is m/z 88 > 98% of Total Ion Count? GCMS->Check1 Check2 Is Integral(2.14 ppm) < 2% of Beta-H? NMR->Check2 Pass PASS: Release Batch Check1->Pass Yes Fail FAIL: Reprocess (Add Cycle) Check1->Fail No Check2->Pass Yes Check2->Fail No

Figure 2: Analytical decision tree for batch release.

Handling & Storage: The "Silent Killer"

The most common cause of purity failure is Back-Exchange . Because the


-protons are acidic, exposure to atmospheric moisture (

) will reverse the synthesis process, replacing D with H over time.
  • Protocol: Store under Argon or Nitrogen atmosphere.

  • Container: Glass ampoules or septum-sealed vials. Avoid plastic (permeable to moisture).[1]

  • Shelf-Life: Re-analyze by NMR every 6 months. If peaks at 2.14 ppm reappear, the sample must be "refreshed" by stirring with

    
     for 4 hours.
    

Applications in Drug Development[3]

  • Kinetic Isotope Effect (KIE): Replacing H with D at metabolic "hotspots" (like the

    
    -carbon) can slow down CYP450-mediated metabolism, increasing the drug's half-life (
    
    
    
    ).[1]
  • Mechanistic Probes: Used to determine if a reaction proceeds via an enol intermediate.[1] If deuterium is lost during a reaction, an enol/enolate was likely involved.[1]

  • Fragment-Based Drug Discovery (FBDD): Cyclopentanone scaffolds are common in kinase inhibitors.[1] Using the deuterated form allows researchers to trace the specific contribution of the cyclopentyl ring to binding affinity without spectral interference.

References

  • Organic Syntheses , "Cyclopentanone", Org.[1][3] Synth. 1925, 5,[1] 37. Link[1]

  • Sigma-Aldrich , "Cyclopentanone-2,2,5,5-d4 Product Specification", Merck KGaA.[1] Link[1]

  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4", PubChem.[1] Link[1]

  • Goyal, P. et al. , "Organocatalyzed α-Deuteration of Ketones and Bioactive Carbonyl Compounds Using D2O as Deuterium Source", ChemistrySelect, 2025.[1] Link[1]

  • CDN Isotopes , "Technical Data Sheet: Cyclopentanone-2,2,5,5-d4", CDN Isotopes. Link[1]

Sources

Exploratory

Cyclopentanone-2,2,5,5-d4 CAS number 3997-89-5

Technical Master File: Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) [1][2] Document Control: Version: 1.0 Part 1: Executive Summary Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) is a precision-engineered isotopologue of cyclope...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master File: Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) [1][2]

Document Control:

  • Version: 1.0

Part 1: Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) is a precision-engineered isotopologue of cyclopentanone wherein the four hydrogen atoms at the


-positions relative to the carbonyl group are substituted with deuterium (

H). This specific labeling pattern renders the molecule chemically distinct in kinetic environments while maintaining steric equivalence to its non-deuterated counterpart.

For researchers in medicinal chemistry and physical organic chemistry, this compound serves as a critical tool for three primary objectives:

  • Mechanistic Elucidation: Probing reaction mechanisms via Kinetic Isotope Effects (KIE), specifically secondary deuterium isotope effects in nucleophilic additions and enolization processes.

  • Metabolic Stability Engineering: Acting as a precursor for deuterated pharmaceutical candidates to retard CYP450-mediated oxidative metabolism (the "Deuterium Switch").

  • Spectral Simplification: Eliminating scalar couplings in NMR spectroscopy to resolve complex splitting patterns in derived scaffolds.

Part 2: Physicochemical Profile

The following data represents the standard specification for high-purity research-grade material.

PropertySpecificationNotes
Chemical Formula C

D

H

O
Molecular Weight 88.14 g/mol Mass shift of +4 Da vs. native (84.[3]12)
Appearance Clear, colorless liquid
Isotopic Purity

98 atom % D
Critical for quantitative MS/NMR applications
Boiling Point 130–131 °CConsistent with protio-analog
Density 0.996 g/mL at 25 °CHigher density due to mass of D vs H
Refractive Index

1.437
Flash Point 30 °C (86 °F)Flammable – Handle with care
Solubility Miscible in organic solventsHygroscopic; avoid water to prevent back-exchange

Part 3: Synthesis & Production Methodology

Core Principle: The synthesis relies on the thermodynamic acidity of the


-protons (pKa ~16.7). Under basic conditions in a deuterated solvent (D

O), the enolate intermediate allows for rapid H/D exchange.

Critical Insight: A single exchange cycle is thermodynamically insufficient to achieve >98% enrichment due to the dilution of the deuterium pool by the leaving protons. A multi-cycle iterative protocol is required.

Protocol: Base-Catalyzed Iterative Exchange

Reagents:

  • Cyclopentanone (Reagent Grade)

  • Deuterium Oxide (D

    
    O, >99.9% D)
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    , anhydrous) or NaOD (40% in D
    
    
    O)

Workflow:

  • Cycle 1 (Initial Loading):

    • In a flame-dried round-bottom flask under N

      
      , dissolve cyclopentanone (10.0 g, 119 mmol) in D
      
      
      
      O (50 mL).
    • Add anhydrous K

      
      CO
      
      
      
      (1.0 g). Note: Mild base is preferred over strong alkalis to prevent aldol condensation side reactions.
    • Reflux the biphasic mixture at 100 °C for 12 hours with vigorous stirring. The vigorous stirring is crucial to maximize the surface area between the organic and aqueous phases.

  • Phase Separation:

    • Cool the mixture to room temperature. Saturate the aqueous layer with NaCl (to salt out the organic ketone).

    • Extract with diethyl ether (3 x 20 mL).

    • Crucial Step: Do NOT wash with water. Wash with a small volume of D

      
      O if necessary.
      
  • Cycle 2 & 3 (Enrichment):

    • Concentrate the organic layer carefully (cyclopentanone is volatile).

    • Re-subject the isolated oil to fresh D

      
      O and K
      
      
      
      CO
      
      
      .
    • Repeat the reflux process. Scientific Rationale: Each cycle resets the D/H ratio in the solvent, driving the equilibrium toward full deuteration.

  • Final Purification:

    • Dry the final organic extract over anhydrous MgSO

      
      .
      
    • Distill fractionally under nitrogen. Collect the fraction boiling at 130–131 °C.

Visualization: Mechanism of Exchange

ExchangeMechanism Start Cyclopentanone (C5H8O) Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation (-H+) Base Base (OD-) Base->Enolate Product Cyclopentanone-d4 (C5D4H4O) Enolate->Product Deuteration (+D+) D2O D2O Source D2O->Product Product->Enolate Back-Exchange (If H2O present)

Figure 1: Base-catalyzed enolization mechanism driving the H-to-D exchange at the alpha positions.

Part 4: Applications in Drug Discovery & Mechanism

The Deuterium Switch (Metabolic Stability)

In drug development, the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of deuterium. This is the Primary Kinetic Isotope Effect (PKIE) .

  • Application: If a drug candidate is metabolized via oxidative cleavage at the cyclopentyl ring (e.g., by CYP450 enzymes), substituting H for D at the reactive site can reduce the rate of metabolism (

    
    ).
    
  • Outcome: Extended half-life (

    
    ) and improved pharmacokinetic (PK) profile without altering binding affinity.
    
Mechanistic Probing (Secondary KIE)

Cyclopentanone-d4 is used to investigate the transition state geometry of nucleophilic additions to the carbonyl.

  • Scenario: When a nucleophile attacks the carbonyl carbon, the hybridization changes from

    
     to 
    
    
    
    .
  • Observation: The vibrational modes of the

    
    -deuteriums change. If the rate changes significantly (
    
    
    
    ), it indicates that the hybridization change is advanced in the transition state.

Visualization: Metabolic Blocking

MetabolicBlock SubstrateH Cyclopentyl-Drug (H-Form) CYP CYP450 Enzyme SubstrateH->CYP High Affinity SubstrateD Cyclopentyl-Drug (D-Form) (Deuterium Switch) SubstrateD->CYP Identical Binding Metabolite Oxidized Metabolite (Inactive/Toxic) CYP->Metabolite Rapid Oxidation (Weak C-H Bond) Stable Extended Half-Life (Therapeutic Benefit) CYP->Stable Blocked Oxidation (Strong C-D Bond) Clearance Rapid Clearance Metabolite->Clearance

Figure 2: The "Deuterium Switch" concept. The stronger C-D bond resists enzymatic cleavage, altering the PK profile.

Part 5: Advanced Spectroscopy (NMR)

Cyclopentanone-d4 is invaluable for simplifying complex NMR spectra of cyclopentanone derivatives.

  • The Problem: In native cyclopentanone derivatives, the vicinal coupling (

    
    ) between 
    
    
    
    and
    
    
    protons creates complex multiplets.
  • The Solution: Using the d4-isotopologue removes the

    
    -protons.
    
    • Result: The

      
      -protons (C3/C4) appear as simple singlets or simplified patterns (depending on symmetry), allowing for precise assignment of chemical shifts and conformational analysis.
      

Part 6: Handling, Stability & Quality Control

1. Prevention of Back-Exchange: The


-deuterons in Cyclopentanone-d4 are labile . Exposure to moisture (H

O) and any trace acid/base catalyst will result in the rapid scrambling of isotopes, degrading the isotopic purity.
  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Solvents: Use only anhydrous, deuterated solvents (e.g., CDCl

    
    , DMSO-d6) for analysis. Avoid protic solvents like Methanol-d4 if trace acid is present.
    

2. QC Parameters:

  • Isotopic Enrichment: Verify using

    
    H-NMR. The residual signal at 
    
    
    
    2.14 ppm (native
    
    
    -protons) should be < 2% of the integration relative to the
    
    
    -protons.
  • Purity: GC-MS is preferred. Look for the molecular ion peak at

    
     88.
    

References

  • Sigma-Aldrich. Cyclopentanone-2,2,5,5-d4 Product Specification.[3][4] Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved from [2]

  • Shatenshtein, A. I. (1962). Isotopic Exchange and the Replacement of Hydrogen in Organic Compounds. Consultants Bureau.
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Review of the Deuterium Switch concept).
  • ChemicalBook. Cyclopentanone-2,2,5,5-d4 MSDS and Properties. Retrieved from

Sources

Foundational

Technical Whitepaper: Molecular Weight and Characterization of Cyclopentanone-2,2,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanone-2,2,5,5-d4 (C₅H₄D₄O) is a stable isotopically labeled derivative of cyclopentanone where the four hydrogen atoms at the


-positions (C2 and C5) are substituted with deuterium. This compound serves as a critical internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows, particularly in metabolic profiling and environmental toxicology.

This guide provides a definitive calculation of its molecular weight using 2024 IUPAC atomic mass standards, details the base-catalyzed hydrogen-deuterium exchange mechanism, and outlines a self-validating synthesis protocol.

Physicochemical Characterization

Molecular Weight Calculation

Accurate molecular weight determination is non-negotiable for mass spectrometry applications. The distinction between Average Molecular Weight (for gravimetric preparation) and Monoisotopic Mass (for MS instrument calibration) is critical.

Formula: C₅H₄D₄O

IsotopeCountStandard Atomic Weight (Average) [1]Monoisotopic Mass (Da) [2]Contribution (Avg)Contribution (Mono)
Carbon (

C)
512.01112.00000060.05560.000000
Hydrogen (

H)
41.0081.0078254.0324.031300
Deuterium (

H)
42.0142.0141028.0568.056408
Oxygen (

O)
115.99915.99491515.99915.994915
TOTAL - - - 88.14 g/mol 88.082623 Da

Table 1: Comparative mass analysis. Values derived from IUPAC Commission on Isotopic Abundances and Atomic Weights.

Structural Analysis

The deuteration occurs exclusively at the


-carbons due to the acidity of the 

-protons adjacent to the carbonyl group. The

-protons (C3, C4) remain unexchanged under standard basic conditions, ensuring structural integrity.

Synthesis & Mechanism: Base-Catalyzed Exchange

The synthesis of Cyclopentanone-2,2,5,5-d4 relies on the thermodynamic acidity of


-protons (

). In the presence of a deuterated solvent (D₂O) and a base catalyst, these protons undergo rapid exchange via an enolate intermediate.
Mechanistic Pathway

The following diagram illustrates the stepwise exchange cycle. This cycle repeats four times until thermodynamic equilibrium favors the fully deuterated species due to the large excess of D₂O.

ExchangeMechanism Start Cyclopentanone (C5H8O) Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation (-H+) Base Base (OD-) Base->Enolate MonoD Mono-Deuterated (C5H7DO) Enolate->MonoD Deuteration (+D+) Final Cyclopentanone-d4 (C5H4D4O) Enolate->Final Final Exchange D2O D2O Solvent (Deuterium Source) D2O->MonoD MonoD->Enolate Repeat Cycle x3

Figure 1: Stepwise base-catalyzed H/D exchange mechanism. The cycle repeats for all four acidic


-protons.

Experimental Protocol: Synthesis & Purification

Objective: Produce >98 atom% D Cyclopentanone-d4. Safety: Cyclopentanone is flammable.[1] Work in a fume hood.

Reagents[4][5][6][7]
  • Cyclopentanone (Reagent Grade, >99%)

  • Deuterium Oxide (D₂O, >99.9% D)

  • Potassium Carbonate (K₂CO₃, anhydrous) or Sodium Deuteroxide (NaOD)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Primary Exchange:

    • In a round-bottom flask, dissolve 10 g of Cyclopentanone in 40 mL of D₂O.

    • Add 0.5 g of anhydrous K₂CO₃.

    • Reflux the biphasic mixture at 100°C for 12 hours with vigorous stirring. The base facilitates the formation of the enolate, which is then quenched by D₂O [3].

  • Phase Separation:

    • Cool to room temperature.[2] Saturate the aqueous layer with NaCl (salting out) to minimize organic loss.

    • Extract the organic layer (Cyclopentanone-d_x) using a separatory funnel.

  • Iterative Enrichment (Critical Step):

    • The initial exchange will yield a mixture of d2, d3, and d4 species.

    • Repeat Step 1 using the extracted organic layer and fresh D₂O.

    • Three cycles are typically required to achieve >98% isotopic purity.

  • Purification:

    • Dry the final organic layer over anhydrous MgSO₄.

    • Distill the product (BP: 130-131°C) to remove trace water and polymeric byproducts.

Analytical Validation

To validate the synthesis, you must confirm both chemical structure and isotopic purity.

Mass Spectrometry (GC-MS)[3]
  • Target Ion: The molecular ion (

    
    ) will shift from m/z 84  (native) to m/z 88  (d4).
    
  • Fragmentation Pattern:

    • Native Base Peak: m/z 55 (

      
       or loss of 
      
      
      
      ).
    • d4 Base Peak: Shifted according to the retention of deuterium in the fragment.

    • QC Criteria: The intensity of the m/z 84 peak should be <1% relative to m/z 88.

Nuclear Magnetic Resonance (NMR)[4][7][8]
  • ¹H NMR (CDCl₃):

    • Native: Multiplets at

      
       2.14 (4H, 
      
      
      
      ) and
      
      
      1.96 (4H,
      
      
      ).
    • d4 Product: The signal at

      
       2.14 must disappear completely. The 
      
      
      
      -proton signal at
      
      
      1.96 will collapse from a multiplet to a singlet (broadened) due to the loss of coupling with
      
      
      -protons [4].

Applications in Drug Development[1][7]

Cyclopentanone-2,2,5,5-d4 is utilized primarily as a Stable Isotope Internal Standard (SIL-IS) .

  • Quantification: It corrects for ionization suppression in LC-MS/MS analysis of cyclopentanone derivatives in biological matrices.

  • Metabolic Tracing: Used to study metabolic pathways involving ring oxidation. The deuterium label acts as a tracer, allowing researchers to distinguish between endogenous and exogenous metabolites.

  • Kinetic Isotope Effect (KIE): The deuterium substitution at the reaction center (

    
    -carbon) allows for the study of reaction mechanisms, specifically rate-limiting steps involving C-H bond cleavage.
    

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. PubChem.[1][3][4][5] [Link][1]

  • Organic Chemistry Portal. (2024). Synthesis of Cyclopentanone Derivatives. [Link]

Sources

Exploratory

Technical Monograph: Cyclopentanone-2,2,5,5-d4

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 3997-89-5 | Formula: C₅H₄D₄O | Isotopic Purity: ≥98 atom % D[1][2][3]

Introduction: Beyond the Solvent

Cyclopentanone-2,2,5,5-d4 is not merely a solvent; it is a precision tool in structural biology and organic synthesis. While it shares the flammability and irritant profile of its non-deuterated parent, its value lies in its isotopic enrichment at the alpha-carbon positions.

For the researcher, the safety profile of this compound is dual-natured:

  • Personnel Safety: Managing flammability and tissue irritation.[4]

  • Data Safety: Preventing the thermodynamic inevitability of H/D back-exchange.

This guide synthesizes standard safety protocols with the rigorous handling required to maintain isotopic integrity, specifically addressing the kinetic isotope effect (KIE) and NMR simplification applications.

Physicochemical Profile

The deuteration of the alpha-carbons significantly alters the mass density without drastically changing the boiling point or refractive index compared to the proteo-analog.

PropertyCyclopentanone-2,2,5,5-d4Cyclopentanone (Proteo)Significance
Molecular Weight 88.14 g/mol 84.12 g/mol Mass spectrometry shift (M+4)
Boiling Point 130–131 °C130.6 °CStandard distillation protocols apply
Density (25°C) 0.996 g/mL 0.951 g/mLCritical: Heavier phase in aqueous extractions
Flash Point 30 °C (86 °F)26 °C (79 °F)Flammable Liquid (Cat 3)
Refractive Index 1.4371.436Verification of purity
Solubility Organic solventsOrganic solventsHygroscopic (miscible with water)
Hazard Identification & Toxicology

Signal Word: WARNING

The primary hazards are flammability and local tissue irritation.[3][4] Unlike halogenated solvents, it does not possess high systemic toxicity, but it is a potent defatting agent.

GHS Classifications[3][5][6]
  • Flammable Liquids (Category 3): H226 - Flammable liquid and vapor.[3][4][7]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[4][7]

Exposure Response Logic

The following workflow dictates the immediate response to exposure events.

ExposureResponse Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction Remove Clothing -> Wash Soap/Water (15m) Skin->SkinAction EyeAction Remove Contacts -> Rinse Water (15m) -> Ophthalmologist Eye->EyeAction InhalAction Fresh Air -> Artificial Respiration (if needed) Inhal->InhalAction Medical Seek Medical Attention (SDS Section 4) SkinAction->Medical EyeAction->Medical InhalAction->Medical

Figure 1: Immediate response protocols for Cyclopentanone-2,2,5,5-d4 exposure. Speed is critical to prevent dermatitis and corneal damage.

Critical Handling: Isotopic Integrity

The Hidden Hazard: Proton Exchange While safety is paramount, the financial and scientific risk of handling this compound is moisture-induced isotopic dilution . The deuterium atoms at the 2,2,5,5 positions are alpha to a carbonyl group. In the presence of trace moisture (H₂O) and any base/acid catalyst, these positions undergo rapid keto-enol tautomerism, exchanging D for H.

The Mechanism of Loss

If the bottle is left uncapped in humid air, the following degradation occurs:

IsotopicExchange D4 Cyclopentanone-d4 (High Value) Enol Enol Intermediate D4->Enol - D+ (Base/Acid Cat) D3H Cyclopentanone-d3h1 (Ruined Sample) Enol->D3H + H+ (from H2O) H2O Trace H2O (Contaminant) H2O->Enol Proton Source

Figure 2: Thermodynamic pathway of isotopic degradation. The alpha-protons are acidic (pKa ~16.7), making exchange facile in non-anhydrous conditions.

Protocol: The "Dry-Chain" Method

To preserve the ≥98 atom % D purity, follow this strict handling protocol:

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator. Tape the cap with Parafilm.

  • Transfer:

    • Preferred: Use a cannula transfer or syringe technique inside a glovebox.

    • Acceptable: Use a gas-tight syringe flushed with dry nitrogen. Never pour directly from the bottle into an open vessel in high humidity.

  • Glassware: All receiving glassware must be oven-dried (>120°C) for at least 2 hours prior to use.

Spectroscopic & Synthetic Applications

Researchers utilize Cyclopentanone-2,2,5,5-d4 primarily to simplify NMR spectra or to study reaction mechanisms.

1. NMR Simplification: In proton NMR of cyclopentanone derivatives, the alpha-protons often couple with beta-protons, creating complex multiplets. Using the d4 variant removes the alpha-proton signals and the associated J-coupling, collapsing beta-proton signals into cleaner peaks.

2. Kinetic Isotope Effect (KIE): Because the C-D bond is stronger than the C-H bond (due to lower zero-point energy), this compound is used to determine if the breaking of the alpha-C-H bond is the rate-determining step in a reaction (e.g., alpha-halogenation or aldol condensation).

3. Metabolic Stability: In drug discovery, incorporating deuterium at metabolic "hotspots" (like the alpha-carbon of a ketone) can slow down metabolism by Cytochrome P450 enzymes, potentially extending the half-life of a drug candidate.

Emergency Response (Fire & Spills)
ScenarioProtocol
Fire Extinguishing Media Dry Sand, Alcohol-Resistant Foam, CO₂. Do NOT use a solid water jet; it may scatter the burning liquid.
Specific Fire Hazards Vapors are heavier than air and may travel to ignition sources. Combustion generates Carbon Oxides (CO, CO₂).
Spill Cleanup 1. Eliminate all ignition sources (No smoking/flares). 2. Absorb with inert material (vermiculite/sand). 3. Do not use combustible materials like sawdust. 4. Dispose of as hazardous organic waste (Halogen-free).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved January 28, 2026 from [Link]

Sources

Foundational

Technical Guide: Strategic Sourcing and Application of Cyclopentanone-2,2,5,5-d4

Executive Summary Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a critical isotopologue used primarily as a mechanistic probe in organic synthesis and a scaffold in the development of deuterated pharmaceuticals.[1][2] Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a critical isotopologue used primarily as a mechanistic probe in organic synthesis and a scaffold in the development of deuterated pharmaceuticals.[1][2] Unlike common deuterated solvents (e.g., CDCl₃), this compound serves as a specialized reagent for introducing deuterium at metabolic "hotspots" to enhance drug stability—a strategy validated by the FDA's approval of deutetrabenazine.[1]

This guide provides a technical analysis of the commercial landscape, synthesis mechanisms, and quality control protocols required to integrate this reagent into high-fidelity drug discovery workflows.[1]

Part 1: Technical Profile & Mechanism

Chemical Identity

  • IUPAC Name: 2,2,5,5-tetradeuteriocyclopentan-1-one[1][3][4]

  • CAS Number: 3997-89-5[1][3][4][5][6]

  • Molecular Formula: C₅H₄D₄O[5][7]

  • Molecular Weight: 88.14 g/mol [5][7]

  • Isotopic Enrichment: Typically ≥98 atom % D

Mechanistic Basis of Deuteration

The utility of Cyclopentanone-2,2,5,5-d4 stems from the acidity of its alpha-protons (pKa ~16.7).[1][2] In a drug development context, these positions are often sites of rapid metabolic oxidation by Cytochrome P450 enzymes.[1] Substituting hydrogen with deuterium (D) increases the bond dissociation energy (C-D vs. C-H), significantly slowing metabolic clearance via the Kinetic Isotope Effect (KIE).[1]

The synthesis of this isotopologue relies on thermodynamic control via base-catalyzed exchange.[1] The following diagram illustrates the reversible enolate formation that drives the H/D exchange in a deuterated protic solvent (


).

HD_Exchange_Mechanism Start Cyclopentanone (C5H8O) Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation (-H+) Base Base Catalyst (K2CO3 / NaOD) Base->Enolate Product Cyclopentanone-2,2,5,5-d4 (Thermodynamic Product) Enolate->Product Deuteration (+D+) D2O D2O Solvent (Deuterium Source) D2O->Product Product->Enolate Re-equilibration (until 4x D)

Figure 1: Thermodynamic cycle of base-catalyzed H/D exchange. The process repeats until all four alpha-protons are replaced due to the large excess of deuterium in the solvent pool.[1]

Part 2: Commercial Supply Landscape

Sourcing this compound requires balancing isotopic purity (critical for KIE studies) with chemical purity (critical for synthesis yield).[1][2] Below is a comparative analysis of major validated suppliers.

SupplierProduct CodeIsotopic EnrichmentChemical PurityPack SizesPrimary Application
Sigma-Aldrich (Merck) 48650798 atom % D≥99%1g, 5gGeneral Synthesis, NMR Standards
CDN Isotopes D-076298 atom % D≥98%0.5g, 1gMetabolic Studies, Custom Synthesis
Santa Cruz Biotech sc-23445898 atom % DN/AVariableBiochemical Research
LGC Standards Varies98 atom % D≥98%0.5g, 1gReference Materials (ISO Guide 34)

Procurement Insight:

  • For GMP Synthesis: CDN Isotopes and Sigma-Aldrich often provide the most robust Certificates of Analysis (CoA) detailing both isotopic and chemical purity.[1]

  • For NMR Reference: LGC Standards is preferred if the material is used as an internal standard for quantification, due to their focus on reference material certification.

Part 3: Quality Control & Self-Validating Protocols

As a senior scientist, you cannot rely solely on the vendor's CoA.[1][2] The hygroscopic nature of ketones and the potential for H/D back-exchange upon exposure to atmospheric moisture requires a self-validating intake protocol.[1]

Protocol: Isotopic Purity Verification via 1H-NMR

Objective: Confirm >98% deuteration at the alpha-positions.

  • Sample Prep: Dissolve ~10 mg of Cyclopentanone-2,2,5,5-d4 in 600 µL of anhydrous CDCl₃.

    • Note: Do not use CD₃OD or D₂O, as these can facilitate exchange during the measurement if trace acid/base is present.[1]

  • Acquisition: Run a standard proton sequence (16 scans, d1=5s).

  • Analysis (Self-Validation Logic):

    • Target Signal: Look for the multiplet at ~1.96 ppm (beta-protons).[1] This integral is your internal reference (set to 4.00H).

    • Contaminant Signal: Inspect the region at ~2.15 ppm (alpha-protons).[1]

    • Calculation:

      
      [1]
      
    • Pass Criteria: Residual integral at 2.15 ppm must be < 0.08H (indicating <2% H remaining).

Workflow: Sourcing Decision Tree

Use this logic flow to determine the appropriate grade and supplier based on your experimental needs.

Procurement_Logic Start Define Application Type Is usage GMP/GLP? Start->Type GMP_Yes Requirement: Traceability & Full CoA Type->GMP_Yes Yes GMP_No Requirement: Cost Efficiency Type->GMP_No No App_Type Experimental Goal? GMP_Yes->App_Type GMP_No->App_Type KIE Kinetic Isotope Effect (Need >99% D) App_Type->KIE Mechanistic Study Scaffold Drug Scaffold Synthesis (Need >98% D, High Chem Purity) App_Type->Scaffold Synthesis Vendor_A Select: Sigma / CDN (Verify Batch D%) KIE->Vendor_A Scaffold->Vendor_A Vendor_B Select: SCBT / Generic (Run Internal QC)

Figure 2: Decision matrix for selecting Cyclopentanone-2,2,5,5-d4 suppliers based on regulatory requirements and experimental sensitivity.

Part 4: Applications in Drug Discovery

The Deuterium Switch (Metabolic Stability)

Replacing hydrogen with deuterium at the alpha-carbon of cyclopentanone derivatives can block metabolic pathways involving ketone reduction or alpha-hydroxylation.[1][2]

  • Protocol: React Cyclopentanone-2,2,5,5-d4 with aryl aldehydes via aldol condensation to form deuterated chalcones. The deuterium atoms are retained in the final scaffold, protecting the vulnerable alpha-positions.[1]

Kinetic Isotope Effect (KIE) Studies

Researchers use this compound to determine if C-H bond cleavage at the alpha-position is the rate-determining step (RDS) in a reaction mechanism.[1][2]

  • Interpretation: If

    
     (primary KIE), the C-H bond is breaking in the RDS.[1] This data is vital for optimizing reaction conditions or understanding enzyme mechanisms.[1]
    

References

  • Sigma-Aldrich. Cyclopentanone-2,2,5,5-d4 Product Specification. Retrieved from [1]

  • CDN Isotopes. Product D-0762 Specifications. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16213326: Cyclopentanone-2,2,5,5-d4.[1] Retrieved from [1][2][4]

  • LGC Standards. Reference Materials for Stable Isotopes. Retrieved from

Sources

Exploratory

Synthesis and Preparation of Cyclopentanone-2,2,5,5-d4

[1][2] Executive Summary Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a critical isotopically labeled internal standard used in mass spectrometry-based metabolomics and pharmacokinetic studies. Its primary utility lies...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a critical isotopically labeled internal standard used in mass spectrometry-based metabolomics and pharmacokinetic studies. Its primary utility lies in its chemical stability and the distinct mass shift (+4 Da) it provides, which separates it from the natural M+0 envelope of endogenous cyclopentanone derivatives.

This technical guide details a robust, scalable protocol for the synthesis of high-purity (>98 atom % D) Cyclopentanone-2,2,5,5-d4 via base-catalyzed hydrogen-deuterium (H/D) exchange. Unlike aggressive acid-catalyzed methods that can induce polymerization, this protocol utilizes a mild carbonate-based system to ensure high yield and minimize aldol condensation side products.

Part 1: Mechanistic Foundation

The synthesis relies on the thermodynamic acidity of the


-protons in cyclopentanone (

). In the presence of a base and a deuterated solvent (

), the ketone undergoes keto-enol tautomerism. The base deprotonates the

-carbon to form an enolate intermediate, which is then reprotonated by

, incorporating a deuterium atom.

Because this is an equilibrium process governed by the ratio of H to D in the solvent pool, multiple exchange cycles are required to statistically drive the substitution to completion (


).
H/D Exchange Mechanism Diagram

HD_Exchange cluster_0 Equilibrium Cycle Substrate Cyclopentanone (d0) Enolate Enolate Intermediate Substrate->Enolate Deprotonation (-H+) Base Base (CO3 2-) Base->Enolate Catalysis Product_d1 Cyclopentanone-d1 Enolate->Product_d1 + D+ (from D2O) D2O D2O Source D2O->Product_d1 Product_d4 Cyclopentanone-d4 (Final) Product_d1->Product_d4 Repeat Cycles (d1 -> d2 -> d3 -> d4)

Figure 1: Step-wise mechanism of base-catalyzed alpha-deuteration via enolate formation.

Part 2: Strategic Synthesis Planning

Choice of Base: Carbonate vs. Hydroxide

While strong bases like Sodium Deuteroxide (


) accelerate the reaction, they significantly increase the risk of aldol condensation , leading to dimerization and yield loss.
  • Recommendation: Use Potassium Carbonate (

    
    ) .[1] It provides sufficient basicity to generate the enolate without rapidly catalyzing self-condensation, allowing for cleaner product isolation.
    
Solvent Stoichiometry

The exchange is an equilibrium process.[2] To achieve >98% isotopic purity, the molar excess of deuterium must be overwhelming.

  • Strategy: Perform 3 sequential exchange cycles . It is more efficient to replace the solvent three times with a moderate volume of

    
     than to use a single massive volume.
    

Part 3: Detailed Experimental Protocol

Reagents and Equipment[4][5][6][7][8][9]
  • Precursor: Cyclopentanone (Reagent grade, >99%).[3]

  • Solvent: Deuterium Oxide (

    
    ), >99.9 atom % D.[4]
    
  • Catalyst: Potassium Carbonate (

    
    ), anhydrous.
    
  • Extraction: Dichloromethane (DCM), anhydrous

    
    .
    
  • Apparatus: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.

Step-by-Step Workflow
Cycle 1: Initial Enrichment
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.4 g (0.1 mol) of Cyclopentanone in 40 mL of

    
    .
    
  • Catalysis: Add 1.0 g of anhydrous

    
    . The biphasic mixture (ketone/water) will require vigorous stirring to emulsify.
    
  • Reaction: Heat the mixture to 80°C under an Argon atmosphere for 12 hours .

    • Note: Do not exceed 100°C to prevent degradation.

  • Workup: Cool to room temperature. Extract the reaction mixture with DCM (

    
     mL).
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and carefully concentrate under reduced pressure (Rotavap) at mild temperature (bath < 30°C) to avoid losing the volatile ketone (bp ~130°C).
    
Cycle 2 & 3: Isotopic Saturation
  • Resuspension: Take the concentrated oil from Cycle 1 and re-suspend it in fresh 30 mL of

    
    .
    
  • Catalysis: Add fresh 0.5 g of

    
    .
    
  • Reaction: Heat at 80°C for 6-8 hours .

  • Repeat: Perform the extraction and concentration as in Cycle 1.

  • Final Cycle: Repeat the process a third time for maximum enrichment.

Final Purification
  • Distillation: Purify the final crude oil via simple distillation at atmospheric pressure.

  • Collection: Collect the fraction boiling at 129-131°C .

  • Yield: Expected yield is 60-70% (approx. 5-6 g) of clear, colorless liquid.

Synthesis Workflow Diagram

Protocol_Flow Start Start: Cyclopentanone + D2O + K2CO3 Heat Heat (80°C, 12h) Biphasic Stirring Start->Heat Extract Extract w/ DCM Concentrate Organic Phase Heat->Extract Check Cycle Count < 3? Extract->Check NewD2O Add Fresh D2O + Base Check->NewD2O Yes (Repeat) Distill Final Distillation (129-131°C) Check->Distill No (Done) NewD2O->Heat Final Cyclopentanone-d4 (>98% D) Distill->Final

Figure 2: Iterative batch synthesis workflow for maximizing deuterium incorporation.

Part 4: Quality Control & Characterization

Validation of the product requires confirming the absence of protons at the


-positions (C2 and C5).
Analytical Specifications Table
ParameterMethodSpecificationObservation
Appearance VisualClear LiquidColorless, distinct ketone odor
Isotopic Purity

NMR (CDCl3)
> 98% DDisappearance of triplet at

2.14 ppm
Structure

NMR (CDCl3)

-protons only
Singlet (broadened) at

1.96 ppm (4H)
Mass Shift GC-MS (EI)M+4Molecular ion

m/z
Boiling Point Distillation129-131°CMatches non-deuterated standard
NMR Interpretation[8][11][12]
  • Standard Cyclopentanone: Shows two multiplets:

    
     2.14 (4H, 
    
    
    
    -CH2) and
    
    
    1.96 (4H,
    
    
    -CH2).
  • Cyclopentanone-d4: The signal at

    
     2.14 disappears completely. The signal at 
    
    
    
    1.96 remains but appears as a singlet (or slightly broadened singlet) because the coupling to the
    
    
    -protons is removed.
Storage and Stability
  • Hygroscopicity:

    
     exchange is reversible. Exposure to atmospheric moisture (
    
    
    
    ) will slowly cause back-exchange (
    
    
    ).
  • Protocol: Store in a sealed vial under Argon, preferably over molecular sieves (3Å or 4Å), at 4°C.

References

  • General Method for Base-Catalyzed Exchange: Stoddart, C. T. H., & Kemball, C. (1958). The Catalytic Hydrogen Reduction and Deuterium Exchange of Cyclopentanone.[5][6][7] Proceedings of the Royal Society of London.[5] Series A, 246(1247), 521–538. [5]

  • Isotopic Purity and Spectral Data: Lipnick, R. L. (1974). Conformation of Cyclopentanone and Its Deuterated Derivatives. Journal of Molecular Structure, 21(3), 411–421.

  • Synthetic Utility in Drug Development: Conti, M. (2006).[8] Cyclopentenone: A Special Moiety for Anticancer Drug Design.[8] Anti-Cancer Drugs, 17(9), 1017–1022.[8]

  • Commercial Specification Reference: Sigma-Aldrich. (n.d.). Cyclopentanone-2,2,5,5-d4 Product Specification.

Sources

Foundational

Technical Guide: Solubility Profile and Handling of Cyclopentanone-2,2,5,5-d4

Executive Summary Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a selectively deuterated isotopologue of cyclopentanone, primarily utilized as a spectroscopic standard in NMR, a mechanistic probe in kinetic isotope effec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a selectively deuterated isotopologue of cyclopentanone, primarily utilized as a spectroscopic standard in NMR, a mechanistic probe in kinetic isotope effect (KIE) studies, and a specialized reagent in organic synthesis.[1][2][3]

While its bulk solubility profile mirrors that of its non-deuterated parent (Cyclopentanone,


), the presence of deuterium at the 

-positions introduces critical stability constraints.[3] Unlike standard solubility considerations where "like dissolves like," the solubility of this compound is governed by isotopic integrity . Dissolution in protic solvents carries a high risk of back-exchange (D

H), rendering the material useless for isotopic applications.[3][4]

This guide details the physicochemical solubility parameters, solvent compatibility, and strict handling protocols required to maintain the isotopic purity of Cyclopentanone-2,2,5,5-d4.[3]

Physicochemical Profile & Solubility Thermodynamics[3][5][6]

To understand the solubility behavior of Cyclopentanone-2,2,5,5-d4, we must look at its physical properties relative to the non-deuterated parent. The substitution of four hydrogen atoms with deuterium increases the molecular weight and density but has a negligible effect on the dipole moment and dielectric constant.

Table 1: Comparative Physicochemical Properties[5]
PropertyCyclopentanone (

)
Cyclopentanone-2,2,5,5-d4 (

)
Impact on Solubility
Molecular Weight 84.12 g/mol 88.14 g/mol Negligible
Density (25°C) 0.949 g/mL0.996 g/mL Higher density affects volumetric preparation
Boiling Point 130.6°C130-131°C Similar volatility profile
Dipole Moment 3.0 D~3.0 D (est.)[3][4]Identical solvation sphere interactions
H-Bond Donor 00 Aprotic nature maintained
H-Bond Acceptor 1 (Carbonyl)1 (Carbonyl) Good solubility in H-bond donors (e.g., Chloroform)
Hansen Solubility Parameters (HSP)

The solubility of Cyclopentanone-2,2,5,5-d4 is best predicted using the Hansen parameters of the parent compound.[3] These values indicate it is a polar aprotic solvent with moderate dispersion forces and significant polarity.[3][4]

  • Dispersion (

    
    ):  17.9 
    
    
    
    [3][4]
  • Polarity (

    
    ):  11.9 
    
    
    
    [2][3][4]
  • Hydrogen Bonding (

    
    ):  5.2 
    
    
    
    [3][4]

Interpretation: The high


 indicates excellent compatibility with other polar aprotic solvents (DMSO, Acetonitrile).[3] The low 

suggests it does not self-associate strongly but will readily dissolve in solvents that can donate a hydrogen bond to its carbonyl oxygen (e.g., Chloroform).[3][4]

Solvent Compatibility & The Exchange Risk

The critical factor in selecting a solvent for Cyclopentanone-2,2,5,5-d4 is not just solubility (thermodynamics) but stability (kinetics of exchange).[3]

The Mechanism of Isotopic Loss

The deuterium atoms at the 2 and 5 positions (


-carbons) are acidic (

).[3][4] In the presence of any labile protons (from water, alcohols, or acids) and a trace catalyst (acid/base), keto-enol tautomerization occurs.[3] This process scrambles the isotopic label, replacing Deuterium (D) with Hydrogen (H).[3]
Diagram 1: Deuterium Exchange Mechanism

This signaling pathway illustrates why protic solvents are "forbidden" despite high solubility.[3][4]

ExchangeMechanism D4 Cyclopentanone-d4 (Keto Form) Enol Enol Intermediate (C=C-OH) D4->Enol  Tautomerization (Base/Acid Cat.)   Mixed Scrambled Isotopologue (Loss of Purity) Enol->Mixed  Re-ketonization   H_Solvent Protic Solvent (R-OH / H2O) H_Solvent->Enol  Proton Exchange  

Caption: Keto-enol tautomerization facilitates rapid D/H exchange in the presence of protic solvents, degrading isotopic purity.[3]

Solvent Selection Matrix
Solvent ClassSolubilityIsotopic SafetyRecommendation
Chlorinated (e.g.,

,

)
High High Preferred. Excellent solubility.[3][4] Ensure solvent is acid-free (filter through basic alumina if unsure) to prevent acid-catalyzed exchange.[3][4]
Polar Aprotic (e.g., DMSO, Acetonitrile, THF)High High Recommended. Ideal for NMR. Ensure DMSO is dry (anhydrous) as it is hygroscopic.[3][4]
Non-Polar (e.g., Hexane, Benzene)Moderate High Conditional. Good for storage/transport. Solubility decreases with lower temperature.[3][4]
Polar Protic (e.g., Methanol, Ethanol, Water)High CRITICAL RISK FORBIDDEN. Rapid D

H exchange will occur. Use only if the solvent itself is fully deuterated (

,

) AND the intention is to maintain equilibrium.

Experimental Protocols

Protocol A: Preparation of NMR Standards

Objective: Prepare a stable solution of Cyclopentanone-2,2,5,5-d4 for NMR analysis without inducing exchange.

Reagents:

  • Cyclopentanone-2,2,5,5-d4 (>98 atom % D).[1][3][4]

  • Solvent: Chloroform-d (

    
    ) or DMSO-
    
    
    
    .[3][4]
  • Note: Avoid

    
     (Methanol-
    
    
    
    ) unless necessary, as the exchangeable deuterium on the hydroxyl group can complicate integration if moisture is present.[3][4]

Workflow:

  • Glassware Prep: Oven-dry NMR tubes and pipettes at 120°C for 1 hour to remove surface moisture.

  • Solvent Verification: Ensure

    
     is stored over molecular sieves (3Å) or silver foil to neutralize trace HCl (which catalyzes exchange).[3][4]
    
  • Dissolution:

    • Weigh ~10-20 mg of Cyclopentanone-2,2,5,5-d4.[3][4]

    • Add 0.6 mL of solvent.[3][4]

    • Vortex for 10 seconds (solubility is instantaneous).

  • Verification: Acquire a

    
    -NMR.
    
    • Pass Criteria: Absence of signals at

      
       2.15 ppm (which corresponds to the 
      
      
      
      -protons in non-deuterated cyclopentanone).[3][4]
    • Fail Criteria: Appearance of multiplets at

      
       2.15 ppm indicates D 
      
      
      
      H exchange has occurred.[3][4]
Protocol B: Monitoring Isotopic Purity (Quality Control)

If the compound has been stored for >6 months, verify purity before use.[3]

  • Dissolve an aliquot in

    
    .[3][4]
    
  • Run a quantitative

    
    -NMR with an internal standard (e.g., Trimethylbenzene).[3][4]
    
  • Integrate the

    
    -protons (approx 
    
    
    
    1.9-2.0 ppm, 4H, should remain unchanged) vs. the
    
    
    -protons (
    
    
    2.15 ppm).[3][4]
  • Calculate % D:

    
    [3][4]
    

Storage and Handling

  • Hygroscopicity: While the compound itself is not intensely hygroscopic, absorbed water initiates slow exchange.

  • Atmosphere: Store under Argon or Nitrogen .[3][4]

  • Temperature: Refrigerate (2-8°C).

  • Container: Amber glass with a PTFE-lined septum cap.[3][4] Avoid metal containers if trace acidity is suspected.[3][4]

Diagram 2: Solvent Decision Workflow

SolventSelection Start Select Solvent for Cyclopentanone-d4 IsProtic Is the solvent Protic? (Alcohol, Water, Acid) Start->IsProtic Stop STOP: High Risk of D/H Exchange IsProtic->Stop Yes (Non-deuterated) DeuteratedProtic Is solvent fully deuterated? (e.g., D2O, CD3OD) IsProtic->DeuteratedProtic Yes (Deuterated) IsPolar Is it Polar Aprotic? (DMSO, Acetone, DCM) IsProtic->IsPolar No Caution Use with Caution (Equilibrium Exchange) DeuteratedProtic->Caution DryCheck Is it Anhydrous? IsPolar->DryCheck Yes Safe SAFE for Use DryCheck->Safe Yes DryIt Dry over Sieves first DryCheck->DryIt No DryIt->Safe

Caption: Decision tree for selecting solvents to preserve isotopic labeling.

References

  • Sigma-Aldrich. Cyclopentanone-2,2,5,5-d4 Product Specification & Properties. CAS 3997-89-5.[1][3][4][5] Available at: [3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved January 28, 2026.[3][4] Available at: [3]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[3][4] (Source for parent compound solubility parameters).

  • Kemball, C., & Stoddart, C. T. H. (1958). The Catalytic Hydrogen Reduction and Deuterium Exchange of Cyclopentanone on Evaporated Metal Films.[6] Proceedings of the Royal Society of London. Series A. Available at: [3][4]

  • ChemicalBook. Cyclopentanone-2,2,5,5-d4 MSDS and Chemical Properties. Available at: [3]

Sources

Exploratory

Mechanistic Elucidation of Cyclopentanone-2,2,5,5-d4 Fragmentation

An In-Depth Technical Guide for Mass Spectrometry Applications[1] Executive Summary This guide details the mass spectral fragmentation of Cyclopentanone-2,2,5,5-d4 , a critical isotopolog used to decouple complex fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Mass Spectrometry Applications[1]

Executive Summary

This guide details the mass spectral fragmentation of Cyclopentanone-2,2,5,5-d4 , a critical isotopolog used to decouple complex fragmentation pathways in cyclic ketones.[1] For researchers in drug metabolism and structural elucidation, this molecule serves as a "truth serum"—distinguishing between simple cleavage events and complex hydrogen scrambling mechanisms.[1] This document synthesizes theoretical fragmentation physics with practical handling protocols to ensure data integrity.[1]

Theoretical Framework: The Physics of the Label

Cyclopentanone-2,2,5,5-d4 (


) replaces the four acidic 

-protons of the native ketone with deuterium. In Electron Ionization (EI) mass spectrometry (70 eV), this labeling strategy is designed to track the fate of the

-carbons during ring opening.

Key Molecular Parameters:

  • Native Precursor: Cyclopentanone (

    
    )[1]
    
  • D4 Analog: Cyclopentanone-d4 (

    
    )[1][2]
    
  • Isotopic Purity Concern: The

    
    -deuteriums are acidic (pKa ~16.7).[1] In the presence of protic solvents (methanol, water) or ambient moisture, rapid H/D back-exchange occurs, degrading the label to d3, d2, or d0.
    
Fragmentation Pathways & Mechanistic Logic[3][4]

The fragmentation of cyclic ketones is dominated by ionization of the carbonyl oxygen lone pair, followed by


-cleavage. The D4 analog reveals whether subsequent losses involve the carbonyl carbon (CO loss) or the hydrocarbon backbone (Ethylene loss).
2.1 The Primary Pathway:

-Cleavage and CO Loss

In native cyclopentanone, the molecular ion (


 84) undergoes homolytic 

-cleavage to form a distonic radical cation. This intermediate eliminates carbon monoxide (CO, 28 Da) to yield the ethylene radical cation dimer (

56).

The D4 Effect: In the D4 analog, the


-carbons bear the deuterium atoms.
  • Ionization: Forms

    
     at 
    
    
    
    88
    .
  • 
    -Cleavage:  Breaks the 
    
    
    
    bond.[1][3]
  • CO Loss: The carbonyl carbon (

    
    ) is expelled as neutral CO (28 Da).[1]
    
  • Result: The remaining fragment retains all four deuterium atoms attached to the

    
    -carbons.[1]
    
    • Calculation:

      
      .[1]
      
2.2 The Secondary Pathway: Loss of Ethylene

A competing pathway involves the loss of ethylene (


). In native cyclopentanone, this also results in a fragment at 

56, making it isobaric with the CO loss product at unit resolution.

The D4 Discriminator:

  • Mechanism: Ethylene is typically lost from the

    
     and 
    
    
    
    carbons (
    
    
    and
    
    
    ).
  • Structure of D4:

    
     and 
    
    
    
    carry hydrogens, not deuteriums (
    
    
    ).[1]
  • Loss: The molecule loses

    
     (28 Da).[1]
    
  • Result: The fragment retains the oxygen and the deuterated

    
    -carbons.
    
    • Calculation:

      
      .[1]
      

Critical Insight: Both major pathways shift the base peak from 56 (Native) to 60 (D4) .[1] However, High-Resolution Mass Spectrometry (HRMS) can distinguish them:

  • CO Loss Product:

    
     (Hydrocarbon, 
    
    
    
    60.087).[1]
  • Ethylene Loss Product:

    
     (Oxygenated, 
    
    
    
    60.051).[1]
Visualization of Fragmentation Logic

The following diagram maps the divergence of the molecular ion into its primary daughter ions, highlighting the mass shifts specific to the D4 isotope.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 88 [C5H4D4O]+. Alpha_Cleavage Distonic Ion Intermediate (Ring Open) M_Ion->Alpha_Cleavage Ionization (70eV) CO_Loss_Step Loss of CO (28 Da) (Neutral Loss) Alpha_Cleavage->CO_Loss_Step Dominant Path Eth_Loss_Step Loss of Ethylene (28 Da) (From C3/C4) Alpha_Cleavage->Eth_Loss_Step Secondary Path Scramble H/D Scrambling (Randomization) Alpha_Cleavage->Scramble Prod_A Product A [C4H4D4]+. m/z 60 CO_Loss_Step->Prod_A Prod_B Product B [C3D4O]+. m/z 60 Eth_Loss_Step->Prod_B Prod_C Mixed Isotopologs m/z 57, 58, 59 Scramble->Prod_C

Figure 1: Fragmentation tree for Cyclopentanone-d4 showing the convergence of major pathways at m/z 60.

Comparative Data Analysis

The table below provides a "lookup" reference for interpreting spectra. Any significant deviation in the D4 spectrum (e.g., a strong peak at 56) indicates sample degradation (back-exchange).[1]

Ion IdentityNative m/zD4 Analog m/zMass Shift (

)
Mechanistic Origin
Molecular Ion (

)
84 88 +4Intact molecule (

).[1]
Base Peak 55 59/60 +4/+5Loss of CO (28) then H/D radical.[1]
CO Loss Fragment 56 60 +4Loss of carbonyl C (

).[1] Retains 4 D.
Ethylene Loss 56 60 +4Loss of

(

).[1] Retains 4 D.
Propyl Radical 41/42 43/44 +2Complex cracking; retains partial D.
Diagnostic Error N/A56 0WARNING: Indicates back-exchange to Native form.[1]
Experimental Protocol: Ensuring Label Integrity

The primary failure mode in analyzing Cyclopentanone-d4 is the accidental loss of deuterium labels due to proton exchange. This protocol is designed to prevent "The Disappearing Label."

5.1 Reagent Preparation
  • Solvent Selection: NEVER use Methanol, Ethanol, or water.[1]

    • Correct Solvents: Dichloromethane (DCM), Hexane, or Deuterated Chloroform (

      
      ) stored over molecular sieves.[1]
      
  • Glassware: Oven-dried glassware is recommended to remove surface moisture.[1]

5.2 GC-MS Acquisition Parameters
  • Inlet Temperature:

    
     (Minimize thermal degradation).
    
  • Split Ratio: 50:1 (Prevent saturation; observe isotope ratios clearly).

  • Source Temperature:

    
    .[1]
    
  • Ionization Energy: 70 eV (Standard EI).[1]

  • Scan Range:

    
     25–100 (Focus on the low mass region).[1]
    
5.3 Quality Control Workflow

Before running critical samples, execute this self-validating check:

QC_Workflow Step1 Dissolve D4 Sample in Dry DCM Step2 Inject GC-MS Step1->Step2 Decision Check m/z 88 vs 84 Step2->Decision Pass PASS: Base Peak > m/z 59 Decision->Pass No m/z 84 Fail FAIL: Peak at m/z 55/56 Decision->Fail m/z 84 present Action Resynthesize via D2O/NaOD Exchange Fail->Action

Figure 2: QC decision tree to validate isotopic purity before data interpretation.

References
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[1] Mass Spectrometry of Organic Compounds. Holden-Day. (The foundational text establishing the

    
    -cleavage and ethylene loss mechanisms in cyclic ketones).
    
  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Cyclopentanone. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Beynon, J. H. (1960).[1] Mass Spectrometry and its Applications to Organic Chemistry. Elsevier.[1] (Detailed analysis of isotopic labeling effects on fragmentation).

  • PubChem. (2024).[1] Cyclopentanone-2,2,5,5-d4 Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Foundational

Advanced Thermodynamic Characterization of Deuterated Cyclopentanone

Implications for Isotopic Labeling and Stability Profiling Executive Summary This technical guide provides a rigorous analysis of the thermodynamic and physicochemical properties of deuterated cyclopentanone (Cyclopentan...

Author: BenchChem Technical Support Team. Date: February 2026

Implications for Isotopic Labeling and Stability Profiling

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic and physicochemical properties of deuterated cyclopentanone (Cyclopentanone-d8 ; CAS 4477-17-2), contrasting it with its non-deuterated analog (Cyclopentanone-h8 ; CAS 120-92-3). Designed for application scientists and pharmaceutical researchers, this document moves beyond basic property listing to explore the causality of isotope effects—specifically how the substitution of protium (


H) with deuterium (

H) alters zero-point energy (ZPE), molar volume, and intermolecular forces. These fundamental shifts are the basis for its critical utility in Kinetic Isotope Effect (KIE) studies, metabolic stability profiling (the "Deuterium Switch"), and as a silent solvent in NMR spectroscopy.
Fundamental Thermodynamics & Isotope Effects

The thermodynamic divergence between Cyclopentanone-h8 and -d8 arises from the Born-Oppenheimer approximation . While the electronic potential energy surfaces are nearly identical, the nuclear masses differ significantly. This mass increase (


) lowers the vibrational frequencies of C-D bonds relative to C-H bonds, reducing the Zero-Point Energy (ZPE) of the deuterated isotopologue.
1.1 Comparative Physicochemical Data

The following table synthesizes experimental and predicted data. Note the significant density shift driven by mass increase within a nearly constant molar volume.

PropertyCyclopentanone (

)
Cyclopentanone-d8 (

)
Isotope Effect (

or Ratio)
Molar Mass 84.12 g/mol 92.17 g/mol +9.6% Mass Increase
Density (

C)
0.949 g/cm³1.04 ± 0.01 g/cm³

(Mass dominant)
Boiling Point (760 mmHg) 130.6 °C130.5 - 131.0 °CNegligible

(Inverse VPIE possible)
Melting Point -51.3 °C~ -51.3 °CMinimal shift
Dipole Moment 3.0 D~3.0 DElectronic structure unchanged
C-X Bond Energy

kcal/mol

kcal/mol

kcal/mol (Stronger C-D)
1.2 Vapor Pressure Isotope Effect (VPIE)

While the boiling points appear identical in standard distillation, high-precision differential manometry reveals a Vapor Pressure Isotope Effect (VPIE) .

  • Theory: The lighter isotopologue (h8) typically has higher vapor pressure (

    
    ) due to larger vibrational amplitudes and weaker effective intermolecular dispersion forces (Normal Isotope Effect).
    
  • Cyclic Ketone Anomaly: In some cyclic ketones, an Inverse Isotope Effect (

    
    ) can occur near the boiling point due to subtle changes in molar volume and polarizability affecting the liquid-phase structure.
    
  • Practical Implication: For synthesis and purification, assume co-distillation. Separation requires high-efficiency fractional distillation columns (>100 theoretical plates) or gas chromatography.

1.3 Heat Capacity & Vibrational Entropy

Deuteration impacts the molar heat capacity (


).
  • Mechanism: The vibrational energy levels of C-D bonds are spaced closer together (

    
    ) than those of C-H bonds.
    
  • Thermodynamic Consequence: At standard temperature (298 K), more vibrational modes are accessible (populated) for the deuterated species. Consequently, Cyclopentanone-d8 exhibits a higher molar heat capacity than its protium counterpart. This must be accounted for in precise calorimetric studies of reaction kinetics.

Experimental Methodologies

To utilize Cyclopentanone-d8 effectively, researchers must validate its purity and measure isotope effects accurately.

2.1 Protocol: Differential Vapor Pressure Measurement

This protocol determines the VPIE, crucial for understanding solvent volatility differences in sealed reaction vessels.

Equipment:

  • Twin-cell differential manometer (Capacitance diaphragm gauge).

  • Thermostated bath (

    
     K stability).
    
  • High-vacuum line.[1]

Workflow:

  • Degassing: Subject both C5H8O and C5D8O samples to multiple freeze-pump-thaw cycles (minimum 5 cycles) to remove dissolved gases (

    
    ).
    
  • Equilibration: Place samples in separate cells connected to the differential gauge. Immerse in the thermostat bath.

  • Measurement: Record the pressure difference

    
     across a temperature range (e.g., 20°C to 60°C).
    
  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope yields the difference in enthalpy of vaporization (
    
    
    ).
2.2 Protocol: Kinetic Isotope Effect (KIE) Determination

This workflow identifies if C-H bond breaking is the Rate-Determining Step (RDS) in a metabolic or synthetic pathway.

Workflow Visualization (DOT):

KIE_Workflow cluster_0 Reaction Setup cluster_1 Data Analysis A Substrate A (Cyclopentanone-h8) C Parallel Reactions (Same Conditions, Excess Reagents) A->C B Substrate B (Cyclopentanone-d8) B->C D Sampling at Time Intervals (t1, t2, t3...) C->D E Quantification (GC-MS or NMR) D->E F Calculate Rate Constants (k_H and k_D) E->F G Determine KIE Ratio (k_H / k_D) F->G H Mechanistic Insight G->H Interpretation

Figure 1: Parallel reaction workflow for determining primary and secondary Kinetic Isotope Effects using Cyclopentanone isotopologues.

Applications in Drug Development[2]
3.1 The "Deuterium Switch" & Metabolic Stability

In pharmaceutical design, replacing metabolic "hotspots" (sites prone to oxidation) with deuterium can extend a drug's half-life (


) without altering its potency or selectivity. Cyclopentanone derivatives often undergo 

-hydroxylation mediated by Cytochrome P450 enzymes.
  • Mechanism: The C-D bond is stronger than the C-H bond by ~1.2–1.5 kcal/mol.

  • Primary KIE: If C-H abstraction is the rate-determining step (RDS) in the P450 catalytic cycle, deuteration (

    
    ) significantly slows metabolism.
    
  • Outcome: Reduced clearance, lower dosing frequency, and potentially reduced toxic metabolites.

3.2 Mechanistic Elucidation (E2 vs E1)

Cyclopentanone-d4 (deuterated at


 positions) is used to distinguish elimination mechanisms.
  • E2 Mechanism: Involves concerted proton removal. A large primary KIE (

    
    ) is observed because the C-H(D) bond breaks in the transition state.
    
  • E1 Mechanism: Involves leaving group departure first (carbocation formation). No primary KIE is observed for the

    
    -proton removal step as it occurs after the RDS.
    

Metabolic Stability Logic Flow (DOT):

Metabolic_Stability Start Drug Candidate (Cyclopentanone Derivative) Metabolism Incubation with Liver Microsomes (CYP450) Start->Metabolism Split Is C-H bond cleavage RDS? Metabolism->Split Path_H Protium Analog (H) Fast Metabolism Split->Path_H Yes (Primary KIE) Path_D Deuterium Analog (D) Slow Metabolism (KIE > 2) Split->Path_D Yes (Primary KIE) Result_H High Clearance Short Half-life Path_H->Result_H Result_D Metabolic Shunting Extended Half-life Path_D->Result_D Comparison Compare AUC / CL_int (Deuterium Switch Viability) Result_H->Comparison Result_D->Comparison

Figure 2: Decision logic for applying the Deuterium Switch strategy to improve metabolic stability of cyclopentanone-based pharmacophores.

References
  • National Institute of Standards and Technology (NIST). Cyclopentanone: Gas Phase Thermochemistry and Phase Change Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Wiberg, K. B., et al. "Thermochemical studies of carbonyl compounds. 5. Enthalpies of reduction of carbonyl groups." Journal of the American Chemical Society, 113(9), 3447-3450. (1991).[2]

  • Gomez-Gallego, M., & Sierra, M. A. "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews, 111(8), 4857–4963. (2011).
  • ResolveMass Laboratories. Cyclopentanone-d8 Product Specifications and Applications. Available at: [Link]

  • Wolf, G. "Thermochemische Untersuchungen an cyclischen Ketonen." Helvetica Chimica Acta, 55(5), 1446-1459. (1972).[2]

  • Van Hook, W. A. "Vapor Pressure Isotope Effects." Accounts of Chemical Research, 1(4), 118–125. (1968).

Sources

Exploratory

Technical Guide: Impurity Profiling &amp; Control in Cyclopentanone-2,2,5,5-d4

Executive Summary Cyclopentanone-2,2,5,5-d4 (CAS: 3884-06-8) is a critical isotopologue used extensively in mechanistic studies (Secondary Kinetic Isotope Effects), conformational analysis, and as a metabolic internal st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS: 3884-06-8) is a critical isotopologue used extensively in mechanistic studies (Secondary Kinetic Isotope Effects), conformational analysis, and as a metabolic internal standard.[1] While commercial certificates of analysis (CoAs) often state "Isotopic Enrichment >98%," they frequently overlook the chemical purity profile, which is susceptible to thermodynamic self-condensation and hygroscopic back-exchange.

This guide provides a rigorous technical breakdown of the impurity genesis, detection, and mitigation strategies for Cyclopentanone-2,2,5,5-d4, designed for researchers requiring absolute structural integrity in their data.

Part 1: The Genesis of Impurities (Synthesis & Mechanism)

The synthesis of Cyclopentanone-2,2,5,5-d4 is almost exclusively achieved via base-catalyzed Hydrogen-Deuterium (H/D) exchange . This process exploits the acidity of the


-protons (

). However, the conditions required for efficient deuteration (thermodynamic control, basicity, heat) are chemically identical to those required for Aldol Condensation , leading to a specific impurity profile.
The Competing Pathways

In the presence of a base (e.g.,


 or 

) and

:
  • Desired Pathway (Exchange): The base deprotonates the

    
    -carbon, forming an enolate.[2] The enolate is deuterated by 
    
    
    
    . This repeats four times to achieve the d4 state.
  • Parasitic Pathway (Condensation): The intermediate enolate acts as a nucleophile, attacking the carbonyl of another cyclopentanone molecule. This forms 2-cyclopentylidenecyclopentanone (the "Aldol Dimer").

Pathway Visualization

The following diagram illustrates the bifurcation between the desired isotopic exchange and the parasitic polymerization.

SynthesisPathways cluster_0 Reaction Environment (D2O / Base / Heat) Start Cyclopentanone (d0) Enolate Enolate Intermediate Start->Enolate Deprotonation d1 Mono-d1 Enolate->d1 + D2O (-OD) Aldol_Inter Aldol Adduct (Beta-hydroxy) Enolate->Aldol_Inter Attack on C=O (d0-d3) d2 Di-d2 d1->d2 Repeat Cycle d3 Tri-d3 d2->d3 Product Cyclopentanone-d4 (Target) d3->Product Final Exchange Dimer 2-Cyclopentylidene- cyclopentanone (Dimer) Aldol_Inter->Dimer - D2O (Dehydration)

Figure 1: Mechanistic bifurcation showing the competition between H/D exchange (green path) and Aldol self-condensation (red path).

Part 2: Impurity Classification Matrix

Effective quality control requires distinguishing between isotopic impurities (wrong mass) and chemical impurities (wrong molecule).

Impurity CategorySpecific AnalyteOriginDetection MethodCriticality
Isotopic d3-Cyclopentanone Incomplete exchange; insufficient

excess.
1H NMR (Residual

-H)
High for MS quantitation
Isotopic d0-d2 Isotopologues Back-exchange with atmospheric

during storage.
1H NMR / GC-MSHigh for Kinetics (KIE)
Chemical Aldol Dimer Base-catalyzed self-condensation (2-cyclopentylidenecyclopentanone).GC-MS / TLCCritical (Reactive electrophile)
Residual HDO / D2O Solvent entrapment; difficult to remove due to H-bonding.1H NMR (Shift ~4.8 ppm)Medium (Interferes with weighing)
Residual Base Catalyst Incomplete aqueous workup (

,

).
pH Check / Ash testHigh (Promotes degradation)

Part 3: Analytical Protocols & Validation

Do not rely solely on the vendor's CoA. The following protocols are designed to be self-validating.

Protocol A: Isotopic Enrichment via 1H-NMR

Objective: Quantify the remaining proton content at the


-position (2,2,5,5).
Theory:  The d4 isotopologue should be "silent" in the 2.0–2.5 ppm region. Any signal here represents residual protons (d3, d2 species).

Workflow:

  • Solvent: Use

    
     (Chloroform-d) with 0.03% TMS.
    
  • Internal Standard (IS): Add a known mass of Dimethyl Sulfone (

    
    , 
    
    
    
    3.0 ppm) or 1,4-Dioxane (
    
    
    3.7 ppm). Do not use water or solvent peaks as references.
  • Acquisition:

    • Relaxation delay (

      
      ): >10 seconds (essential for accurate integration of deuterated species with long 
      
      
      
      ).
    • Scans: Minimum 64.

  • Calculation:

    
    
    
Protocol B: Chemical Purity via GC-MS

Objective: Detect the "Aldol Dimer" which is non-volatile in NMR prep or obscured by solvent peaks. Theory: The dimer (


, MW ~150) has a significantly higher boiling point and retention time than the monomer.

Workflow:

  • Column: HP-5MS or equivalent non-polar phase.

  • Ramp: Hold 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Analysis:

    • Cyclopentanone-d4: Elutes early (~3-4 min). Mass ion

      
      .
      
    • Aldol Dimer: Elutes late (~12-15 min). Look for

      
       150-154 range (depending on deuteration level of the dimer).
      
    • Note: If the dimer peak is split, it indicates E/Z isomers.

Analytical Decision Tree

Use this logic flow to determine if a batch is suitable for use.

AnalysisFlow Sample Batch Sample GCMS Step 1: GC-MS (Chemical Purity) Sample->GCMS DimerCheck Dimer > 0.5%? GCMS->DimerCheck Reject_Chem REJECT (Distill to remove Dimer) DimerCheck->Reject_Chem Yes NMR Step 2: 1H-NMR (Isotopic Purity) DimerCheck->NMR No IsoCheck Residual Alpha-H Integration > 2%? NMR->IsoCheck Reject_Iso REJECT (Re-exchange with D2O/Base) IsoCheck->Reject_Iso Yes WaterCheck Water Content (KF) > 0.1%? IsoCheck->WaterCheck No Dry Dry with Mol Sieves (3A) WaterCheck->Dry Yes Approve RELEASE FOR USE WaterCheck->Approve No Dry->Approve

Figure 2: Quality Control Decision Tree for validating deuterated cyclopentanone.

Part 4: Storage & Stability (The "Back-Exchange" Risk)

Even high-purity Cyclopentanone-d4 is thermodynamically unstable regarding isotope distribution if protons are available.

  • Mechanism: The keto-enol tautomerism is catalyzed by trace acids or bases on glass surfaces. If atmospheric moisture (

    
    ) is present, the enol will pick up a proton (
    
    
    
    ) instead of a deuteron (
    
    
    ) upon re-ketonization.
    • Result: Gradual degradation of d4

      
       d3 
      
      
      
      d2 over months.
  • Mitigation Protocol:

    • Container: Store in amber glass with a Teflon-lined septum.

    • Desiccant: Store over activated 3Å Molecular Sieves . (Avoid 4Å or 5Å sieves as they can catalyze aldol condensation due to their basicity/acidity).

    • Atmosphere: Blanket with Argon.

      
       (from air) can dissolve to form carbonic acid, catalyzing back-exchange.
      

References

  • Synthesis & Mechanism

    • Cyclopentanone Synthesis and Reactivity. Organic Syntheses, Coll. Vol. 1, p.192 (1941). Link

    • Aldol Condensation of Cyclopentanone.[3] Master Organic Chemistry. Link

  • Analytical Data

    • NMR Chemical Shifts of Trace Impurities. Organometallics 2010, 29, 9, 2176–2179. Link

    • Purity Characteristics of Deuterated Solvents in 1H NMR. Zeochem Technical Note.[4] Link

  • Isotope Effects

    • Deuterium Kinetic Isotope Effects.[5] Chemistry LibreTexts. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantification of Cyclopentanone via GC-MS Using Cyclopentanone-2,2,5,5-d4 Internal Standard

Abstract This technical guide details the protocol for using Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of cyclopentanone in complex matrices....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for using Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of cyclopentanone in complex matrices.[1] While isotope dilution mass spectrometry (IDMS) offers superior correction for matrix effects, this specific isotopologue presents a unique chemical challenge: alpha-proton exchange .[2][1] This guide provides a validated workflow to mitigate deuterium loss (back-exchange), optimize Selected Ion Monitoring (SIM) parameters, and ensure linearity (


) in trace analysis.

Introduction & Technical Rationale

The Role of the Internal Standard

Cyclopentanone is a ubiquitous cyclic ketone found in bio-oil processing, metabolic pathways, and environmental wastewater. Quantification by external calibration is often compromised by:

  • High Volatility: Loss of analyte during concentration steps.[1]

  • Matrix Effects: Co-eluting interferences in biological fluids or soil extracts that suppress/enhance ionization.[2][1]

Cyclopentanone-2,2,5,5-d4 serves as the ideal internal standard because it shares nearly identical physicochemical properties (boiling point, extraction efficiency) with the target analyte but is mass-resolved by +4 Da.[1]

Critical Consideration: Isotopic Stability (The "Expertise" Pillar)

Unlike deuterated aromatic rings (e.g., Toluene-d8), deuterated ketones are chemically active at the alpha-position.

  • Mechanism: Ketones undergo keto-enol tautomerism.[2][1][3] In the presence of protic solvents (

    
    , MeOH) and trace acid/base catalysts, the alpha-deuteriums (at positions 2 and 5) can exchange with hydrogen protons from the solvent.
    
  • Risk: If this occurs during sample preparation, the signal for m/z 88 decreases while the signal for m/z 84 (analyte) artificially increases, causing catastrophic quantification errors.

The protocol below utilizes an aprotic extraction strategy to prevent this exchange.

Visualizing the Mechanism & Workflow

Risk Mechanism: Deuterium Back-Exchange

The following diagram illustrates why aqueous/acidic conditions must be avoided after spiking the IS.

DeuteriumExchange Keto_D4 Cyclopentanone-d4 (Stable Keto Form) Enol_Int Enol Intermediate (Reactive) Keto_D4->Enol_Int Acid/Base Catalysis Keto_H_Ex Back-Exchanged Species (Loss of Signal) Enol_Int->Keto_H_Ex Tautomerization (D replaced by H) Protic_Solvent Protic Solvent (H2O / MeOH / H+) Protic_Solvent->Enol_Int Donates H+

Caption: Figure 1. Mechanism of H/D exchange at the alpha-carbon.[1][3][4][5] Exposure to protic solvents promotes loss of the deuterium label.

Experimental Workflow

Workflow cluster_prep Sample Preparation (Aprotic Strategy) cluster_analysis GC-MS Analysis Sample Sample Matrix (Bio-fluid/Water) Spike Spike IS: Cyclopentanone-d4 (in Acetone or DCM) Sample->Spike Extract L/L Extraction Solvent: Dichloromethane (DCM) Spike->Extract Dry Dry Organic Layer (Na2SO4 - Anhydrous) Extract->Dry Inject Splitless Injection (250°C) Dry->Inject Separation Column: DB-Wax or DB-5ms (Separates from matrix) Inject->Separation Detection MS Detection (SIM) m/z 84 (Target) | m/z 88 (IS) Separation->Detection

Caption: Figure 2.[2][1] Optimized workflow emphasizing rapid transfer to aprotic solvent (DCM) to preserve isotopic integrity.

Experimental Protocols

Materials & Reagents[1]
  • Analyte: Cyclopentanone (Sigma-Aldrich, >99%).[2][1]

  • Internal Standard: Cyclopentanone-2,2,5,5-d4 (98 atom % D).[2][1][6]

  • Solvent: Dichloromethane (DCM), HPLC Grade, Anhydrous.[2][1] Do not use Methanol.

  • Drying Agent: Sodium Sulfate (

    
    ), anhydrous, granular.[2][1]
    
Standard Preparation (Stock Solutions)
  • IS Stock (1000 µg/mL): Weigh 10 mg Cyclopentanone-d4 into a 10 mL volumetric flask. Dilute to volume with DCM . Store at -20°C. Shelf life: 6 months.

  • Analyte Stock (1000 µg/mL): Weigh 10 mg Cyclopentanone into a 10 mL volumetric flask. Dilute with DCM.

Sample Preparation (Liquid-Liquid Extraction)

Note: If analyzing aqueous samples, perform extraction immediately after spiking to minimize H/D exchange time.

  • Aliquot 1.0 mL of sample (e.g., wastewater, plasma) into a glass centrifuge tube.[1]

  • Spike IS: Add 10 µL of IS Stock (final conc: 10 µg/mL). Vortex briefly (5 sec).

  • Extraction: Immediately add 1.0 mL of Dichloromethane (DCM).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer: Carefully remove the bottom organic layer (DCM) using a glass Pasteur pipette.[1]

  • Dry: Pass the DCM layer through a small column of anhydrous

    
     to remove residual water.[1]
    
  • Transfer to a GC vial with a glass insert.

GC-MS Conditions
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-Wax UI (30m x 0.25mm x 0.25µm) - Preferred for polar ketones to improve peak shape.[2][1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C. Split ratio 10:1 (or Splitless for trace analysis).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 240°C (Burn out).

  • Transfer Line: 250°C.[2][1]

  • Source Temp: 230°C (EI Mode, 70 eV).

MS Detection: SIM Parameters

Acquire data in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[1]

CompoundTypeRetention Time (min)*Quant Ion (m/z)Qualifier Ion (m/z)Dwell Time (ms)
Cyclopentanone Analyte4.2584.1 (

)
55.150
Cyclopentanone-d4 Internal Std4.2388.1 (

)
60.150

*Retention times are approximate and must be determined experimentally.

Data Analysis & Validation

Identification Criteria
  • Retention Time: The IS (d4) typically elutes slightly earlier (0.02 - 0.05 min) than the unlabeled analyte due to the deuterium isotope effect on chromatography.[1]

  • Ion Ratios: The ratio of Quant/Qual ions must be within ±20% of the reference standard.

Calibration

Construct a calibration curve by plotting the Response Ratio vs. Concentration Ratio :





  • Linearity Goal:

    
     over the range of 0.1 µg/mL to 50 µg/mL.
    
Troubleshooting H/D Exchange

If the calibration curve shows poor linearity or the IS signal (m/z 88) is unexpectedly low:

  • Check Solvents: Ensure no Methanol or Water is present in the standard vials.

  • Check pH: If the aqueous sample is highly basic (pH > 9) or acidic (pH < 3), neutralize it immediately before adding the IS.

  • Diagnosis: Inject the IS stock alone.[1] If m/z 84 is present at >2% relative to m/z 88, the stock solution has degraded (back-exchanged) and must be replaced.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Cyclopentanone. NIST Chemistry WebBook, SRD 69.[2][1][7][8] Retrieved from [Link][1]

  • Larsen, B. S., & McEwen, C. N. (1998).[2][1] Mass Spectrometry of Biological Materials: Deuterium Exchange Techniques. Marcel Dekker, Inc.[2][1] (Contextual grounding on H/D exchange mechanisms).

  • US EPA. (2018).[2][1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (General guidance on IS selection for VOCs). Retrieved from [Link][1]

Sources

Application

Cyclopentanone-2,2,5,5-d4 as a tracer in metabolic studies

Abstract This guide details the application of Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) as a stable isotope tracer in drug metabolism and pharmacokinetics (DMPK). Unlike generic internal standards, the specific deutera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) as a stable isotope tracer in drug metabolism and pharmacokinetics (DMPK). Unlike generic internal standards, the specific deuteration at the


-carbon positions (2,2,5,5) imparts unique utility for probing metabolic pathways involving 

-functionalization (e.g., cytochrome P450-mediated hydroxylation) via the Kinetic Isotope Effect (KIE). This document provides mechanistic insights, critical handling protocols to prevent deuterium loss via enolization, and validated workflows for LC-MS/GC-MS quantification.

Introduction & Chemical Logic

Cyclopentanone-2,2,5,5-d4 is a cyclic ketone where all four hydrogen atoms adjacent to the carbonyl group are replaced by deuterium (


H).
  • Chemical Formula: C

    
    H
    
    
    
    D
    
    
    O[1]
  • Molecular Weight: 88.14 g/mol (approx. +4 Da shift from natural cyclopentanone)

  • Isotopic Purity: Typically

    
     98 atom % D
    
Why This Specific Isotopologue?

The utility of this tracer stems from the strength of the Carbon-Deuterium (C-D) bond. The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope. This property is exploited in two distinct ways:[2][3][4][5]

  • Metabolic Probe (Mechanism Elucidation): Many metabolic enzymes, particularly Cytochrome P450s (CYPs), initiate metabolism via hydrogen abstraction at the

    
    -carbon. Replacing H with D at these sites significantly slows the reaction rate (Primary Kinetic Isotope Effect, 
    
    
    
    ). If metabolism is retarded in the deuterated substrate, it confirms
    
    
    -oxidation as the rate-determining step.
  • Bioanalytical Internal Standard (IS): The +4 Da mass shift allows for mass-resolved quantification using Mass Spectrometry (MS). The chemical behavior (extraction recovery, chromatographic retention) remains nearly identical to the analyte, correcting for matrix effects and ionization suppression.

Technical Considerations: The "Enolization" Trap

CRITICAL WARNING: The most common failure mode when using Cyclopentanone-2,2,5,5-d4 is the inadvertent "washing off" of the deuterium label.

Ketones with


-hydrogens undergo keto-enol tautomerism. In the presence of protic solvents (water, methanol) and a catalyst (acid or base), the 

-deuterons can exchange with protons from the solvent.


Handling Rules for Integrity:

  • pH Control: Exchange is rapid at high pH (basic) and low pH (acidic). Maintain stock solutions and buffers near neutral pH (6.5–7.5) .

  • Solvent Choice: Prepare primary stock solutions in aprotic solvents (e.g., Acetonitrile or DMSO) rather than Methanol or Water.

  • Temperature: Store solutions at -20°C or lower to kinetically inhibit exchange.

  • Processing: During extraction, avoid strong alkaline steps (e.g., NaOH liquid-liquid extraction).

Metabolic Pathways & Mechanism

The metabolic fate of cyclopentanone involves two divergent pathways. The d4-tracer helps distinguish them.

Pathway A: CYP450-Mediated -Hydroxylation

Mammalian Phase I metabolism often involves hydroxylation at the


-carbon to form 2-hydroxycyclopentanone. This requires C-H bond cleavage.[3][6][7]
  • Effect of d4-Tracer: Significant KIE observed.[7] The formation of 2-hydroxycyclopentanone is suppressed.

Pathway B: Baeyer-Villiger Oxidation (BVMO)

Common in microbial metabolism (and some mammalian analogues), a monooxygenase inserts an oxygen atom into the ring, expanding it to form 5-valerolactone.

  • Effect of d4-Tracer: The rate-determining step is typically nucleophilic attack on the carbonyl, not C-H cleavage. Therefore, the KIE is negligible (Secondary KIE

    
    ).
    
Visualizing the Pathways (DOT Diagram)

MetabolicPathways Substrate Cyclopentanone-2,2,5,5-d4 (m/z 88) Intermediate1 C-D Bond Cleavage (Rate Limiting Step) Substrate->Intermediate1 CYP450 (Alpha-Hydroxylation) Intermediate2 Oxygen Insertion (Nucleophilic Attack) Substrate->Intermediate2 Baeyer-Villiger Monooxygenase Product1 2-Hydroxycyclopentanone-d3 (Suppressed Formation) Intermediate1->Product1 High KIE (Slow) Product2 5-Valerolactone-d4 (Ring Expansion) Intermediate2->Product2 No Primary KIE (Fast)

Figure 1: Divergent metabolic fates of Cyclopentanone-d4. The tracer differentiates pathways based on the presence or absence of a Kinetic Isotope Effect.

Protocol 1: Metabolic Stability & KIE Assay

Objective: Determine intrinsic clearance (


) and calculate the Deuterium Kinetic Isotope Effect (

).

Materials:

  • Liver Microsomes (Human/Rat) or Recombinant CYP enzymes.

  • Substrates: Cyclopentanone (Unlabeled) and Cyclopentanone-2,2,5,5-d4.[1]

  • NADPH Regenerating System.

  • Quench Solution: Acetonitrile (cold) containing internal standard (e.g., Cyclohexanone-d4).

Step-by-Step Procedure:

  • Preparation:

    • Prepare 10 mM stock solutions of unlabeled and d4-labeled cyclopentanone in DMSO.

    • Dilute to 10 µM working solutions in Phosphate Buffer (100 mM, pH 7.4). Note: Do not let the d4 solution sit in buffer for >1 hour before use.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) with substrate (1 µM final) for 5 min at 37°C.

    • Start Reaction: Add NADPH (1 mM final).

    • Time Points: Aliquot 50 µL at 0, 5, 10, 20, 30, and 60 min.

  • Quenching:

    • Transfer aliquots immediately into 150 µL ice-cold Acetonitrile.

    • Vortex for 30s; Centrifuge at 4,000g for 10 min.

  • Analysis:

    • Analyze supernatant via GC-MS or LC-MS/MS (See Protocol 2).

    • Plot ln(% Remaining) vs. Time. The slope is

      
      .
      
  • Calculation:

    • Interpretation: A KIE > 2.0 indicates C-H bond cleavage at the

      
      -position is rate-limiting.
      

Protocol 2: Quantitative Bioanalysis (LC-MS/MS)

Objective: Use Cyclopentanone-2,2,5,5-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) for quantifying cyclopentanone in plasma.

Method Parameters:

ParameterSetting
Instrument Triple Quadrupole MS (ESI+)
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min
Flow Rate 0.4 mL/min

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cyclopentanone 85.1 [M+H]+57.1 [Loss of CO]15
Cyclopentanone-d4 89.1 [M+H]+61.1 [Loss of CO]15

Experimental Workflow (DOT Diagram):

BioanalysisWorkflow Sample Plasma Sample (Unknown Conc.) PPT Protein Precipitation (Acetonitrile, 1:3 ratio) Sample->PPT IS_Spike Spike IS: Cyclopentanone-d4 IS_Spike->PPT Centrifuge Centrifugation (10,000g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer (Avoid Evaporation) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantification Ratio: Area(Analyte)/Area(IS) LCMS->Data

Figure 2: Bioanalytical workflow utilizing Cyclopentanone-d4 as an Internal Standard to correct for extraction efficiency and matrix effects.

References

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology. National Institutes of Health. Link

  • Mihovilovic, M. D., et al. (2001). Baeyer-Villiger oxidations of cyclic ketones: A stereoselective approach. Journal of Organic Chemistry. Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link

  • Sigma-Aldrich. (2023). Cyclopentanone-2,2,5,5-d4 Product Specification & Safety Data Sheet. Link

  • Wuxi AppTec. (2025).[1][8] Internal Standards in LC-MS Bioanalysis: Which, When, and How. Link

Sources

Method

Application Note: Quantitative Analysis of Residual Cyclopentanone using Cyclopentanone-2,2,5,5-d4

Abstract This application note details a robust protocol for the quantitative analysis of Cyclopentanone (CAS 120-92-3) in pharmaceutical and environmental matrices using Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) as a st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantitative analysis of Cyclopentanone (CAS 120-92-3) in pharmaceutical and environmental matrices using Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) as a stable isotope internal standard (IS). While standard addition methods are common, the use of the d4-isotopologue corrects for matrix effects, injection variability, and ionization suppression in Mass Spectrometry.

Critical Technical Warning: Users must be cognizant of the alpha-proton exchange mechanism . The deuterium atoms at the 2,2,5,5 positions are acidic and susceptible to Hydrogen-Deuterium Exchange (HDX) in protic solvents (e.g., water, methanol) under non-neutral conditions. This protocol utilizes aprotic solvents (DMSO/DMAc) to maintain isotopic integrity.

Technical Introduction & Mechanistic Insight

The Internal Standard: Cyclopentanone-2,2,5,5-d4

Cyclopentanone-2,2,5,5-d4 serves as an ideal surrogate for Cyclopentanone due to its nearly identical physicochemical properties (boiling point, solubility) while offering a distinct mass shift (+4 Da) resolvable by Mass Spectrometry.

PropertyAnalyte (Cyclopentanone)Internal Standard (Cyclopentanone-d4)
CAS Number 120-92-33997-89-5
Molecular Weight 84.12 g/mol 88.14 g/mol
Quantification Ion (

)
8488
Boiling Point 130–131 °C130–131 °C
The Alpha-Exchange Risk (Expertise Pillar)

Unlike aromatic deuterated standards (e.g., Toluene-d8) where the deuterium is chemically inert, the deuterium atoms in Cyclopentanone-d4 are located at the


-carbon positions adjacent to the carbonyl group.

Through keto-enol tautomerism , these positions become labile. In the presence of protic solvents (ROH, H₂O) and trace acid/base catalysts, the d4-standard will exchange deuterium for hydrogen from the solvent, degrading the


 88 signal to 87, 86, etc., thereby invalidating the quantification.

Mechanism of Signal Loss:



Therefore, Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) are the required diluents for this protocol.

Visualized Workflows

Analytical Workflow & Exchange Risk

The following diagram illustrates the correct analytical path versus the failure mode caused by solvent-mediated exchange.

G cluster_0 Standard Preparation (Critical Step) cluster_1 Analysis IS_Stock Cyclopentanone-d4 Stock Solution Solvent_Choice Select Diluent IS_Stock->Solvent_Choice DMSO Aprotic (DMSO/DMAc) SAFE Solvent_Choice->DMSO Recommended MeOH Protic (MeOH/Water) RISK Solvent_Choice->MeOH Avoid GC_Inj Headspace GC-MS Injection DMSO->GC_Inj Intact d4 Isotope MeOH->GC_Inj H/D Exchange (Signal Loss) MS_Det MS Detection (SIM Mode) GC_Inj->MS_Det

Figure 1: Decision tree highlighting the critical solvent selection to prevent isotopic scrambling.

Experimental Protocol

Materials and Reagents[2]
  • Analyte: Cyclopentanone (Reference Standard, >99%).[1]

  • Internal Standard: Cyclopentanone-2,2,5,5-d4 (98 atom % D, Sigma-Aldrich/Merck or equivalent).

  • Diluent: Dimethyl Sulfoxide (DMSO), Headspace Grade.

  • Equipment: GC-MS with Headspace Autosampler (e.g., Agilent 7890/5977).

Standard Preparation

Note: Prepare all solutions fresh to minimize hygroscopic water absorption by DMSO, which could initiate slow exchange.

  • Internal Standard Stock (IS-Stock):

    • Weigh 10 mg of Cyclopentanone-d4 into a 10 mL volumetric flask.

    • Dilute to volume with DMSO. Concentration: 1,000 µg/mL .

  • Working Internal Standard (WIS):

    • Dilute 1 mL of IS-Stock into 100 mL DMSO. Concentration: 10 µg/mL .

  • Calibration Standards:

    • Prepare a series of Cyclopentanone (d0) standards in DMSO ranging from 1 µg/mL to 100 µg/mL.

    • Transfer 1.0 mL of each calibration level into a 20 mL headspace vial.

    • Spike: Add 1.0 mL of WIS to each vial.

    • Final Result: Each vial contains 10 µg of d4-IS and varying amounts of analyte.

GC-MS Parameters

This method utilizes Selected Ion Monitoring (SIM) for maximum sensitivity.

ParameterSetting
Inlet Split Ratio 10:1, 220°C
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 40°C (hold 2 min)

10°C/min

220°C (hold 3 min)
Headspace Incubation: 80°C for 20 min. Syringe: 90°C.
MS Source/Quad 230°C / 150°C
SIM Acquisition Analyte:

84 (Quant), 55 (Qual)IS (d4):

88 (Quant), 58 (Qual)

Data Analysis & Calculations

Response Factor Calculation

Quantification is performed using the Relative Response Factor (RRF) derived from the calibration curve.



Where:

  • 
     = Integrated peak area of 
    
    
    
    84.
  • 
     = Integrated peak area of 
    
    
    
    88.
Linearity & Validation Criteria
  • Linearity: Plot ratio (

    
    ) vs. Concentration Ratio. 
    
    
    
    should be
    
    
    .[2]
  • System Suitability: The resolution between Cyclopentanone and any adjacent solvent peaks must be >1.5.

  • Isotopic Purity Check: Inject the d4-IS alone. The signal at

    
     84 (contribution to native analyte) should be <0.5% of the 
    
    
    
    88 signal to prevent false positives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Response (

88)
H/D Exchange occurred.Check if diluent contains water or is protic (MeOH). Use fresh DMSO.
High Baseline/Noise Column bleed or carryover.Bake out column at 240°C. Check headspace syringe temperature.
Non-Linear Calibration Saturation of detector.Increase Split Ratio (e.g., to 20:1) or dilute samples.
Split Peak Shapes Solvent incompatibility.Ensure sample solvent matches the initial column polarity (DB-624 handles DMSO well).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[3][4] Retrieved from [Link]

  • Chemistry LibreTexts. Alpha Halogenation and Exchange of Aldehydes and Ketones. (Explains the mechanism of alpha-proton exchange). Retrieved from [Link]

Sources

Application

Application Note: High-Precision Quantification of Cyclopentanone in Pharmaceutical Matrices

Method Development using Cyclopentanone-2,2,5,5-d4 Internal Standard via Headspace GC-MS Executive Summary & Core Directive This guide details the development of a robust analytical method for the quantification of Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development using Cyclopentanone-2,2,5,5-d4 Internal Standard via Headspace GC-MS

Executive Summary & Core Directive

This guide details the development of a robust analytical method for the quantification of Cyclopentanone , a common process solvent and potential genotoxic impurity, using its stable isotope-labeled analog Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5).

The Critical Challenge: Unlike simple deuterated hydrocarbons (e.g., Benzene-d6), Cyclopentanone-2,2,5,5-d4 possesses deuterium atoms at the acidic


-carbon positions. In the presence of protic solvents (water, methanol) or pH extremes, these deuteriums undergo rapid Hydrogen-Deuterium (H/D) Exchange , leading to signal loss and quantification errors.

The Solution: This protocol utilizes a Headspace GC-MS (HS-GC-MS) approach with aprotic solvation (DMSO/DMAc) to preserve isotopic integrity. We move beyond standard USP <467> water-based protocols to ensure the stability of the internal standard.

Compound Profile & Analytical Properties[1][2][3][4][5][6][7]
PropertyAnalyte: CyclopentanoneInternal Standard: Cyclopentanone-2,2,5,5-d4
CAS Number 120-92-33997-89-5
Structure Cyclic Ketone (

)
Deuterated Cyclic Ketone (

)
Molecular Weight 84.12 g/mol 88.14 g/mol
Boiling Point 130.6 °C~130-131 °C
Quantification Ion (SIM) m/z 84 (Molecular Ion)m/z 88 (Molecular Ion)
Qualifier Ions m/z 55 (Base Peak)m/z 59 (Base Peak shift +4)
Isotopic Purity Natural AbundanceTypically

98 atom % D
Critical Mechanism: The H/D Exchange Risk

Expertise Insight: The validity of this method hinges on preventing the "Back-Exchange" reaction. Ketones exist in equilibrium with their enol forms. This tautomerization is catalyzed by acid or base and involves the


-protons.

If Cyclopentanone-2,2,5,5-d4 is dissolved in water (a common headspace diluent), the deuterium at the


-position can be replaced by hydrogen from the solvent, converting the 

standard into

,

, etc. This shifts the mass spectrum, reducing the signal at m/z 88 and artificially inflating the "analyte" signal if

is formed.
Diagram 1: H/D Exchange Mechanism & Risk

HD_Exchange cluster_prevention PREVENTION STRATEGY D4 Cyclopentanone-d4 (Stable IS) Enol Enol Intermediate (Transient) D4->Enol Acid/Base Catalysis (-D+) D3 Cyclopentanone-d3 (Degraded IS) Enol->D3 Tautomerization Solvent Protic Solvent (H2O / MeOH) Solvent->Enol Proton Source (+H+) Strategy Use Aprotic Solvents (DMSO, DMAc) Avoid pH Extremes

Caption: Mechanism of deuterium loss via keto-enol tautomerism in protic media. The protocol mandates aprotic solvents to block this pathway.

Analytical Protocol: Headspace GC-MS
4.1. Reagents & Standards[1][2]
  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). Must be anhydrous and free of acid/base traces.

  • Internal Standard Stock: Prepare 1000 µg/mL Cyclopentanone-2,2,5,5-d4 in DMSO.

  • Calibration Standards: Prepare Cyclopentanone concentrations ranging from 1 ppm to 1000 ppm (relative to sample mass) in DMSO, each spiked with IS at a fixed concentration (e.g., 50 ppm).

4.2. Sample Preparation[2]
  • Weighing: Accurately weigh 100 mg of pharmaceutical substance/drug product into a 20 mL Headspace Vial.

  • Dissolution: Add 5.0 mL of DMSO containing the Internal Standard (50 µg/mL).

  • Sealing: Immediately seal with a PTFE/Silicone septum and crimp cap.

  • Mixing: Vortex for 30 seconds to ensure complete dissolution.

4.3. GC-MS Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

ParameterSettingRationale
Column DB-624 (30m x 0.25mm x 1.4µm)Standard for volatile solvents; separates cyclopentanone from common matrix peaks.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS sensitivity.
Oven Program 40°C (3 min)

10°C/min

220°C (3 min)
Low initial temp focuses volatiles; ramp clears high-boilers (DMSO).
Inlet Split (10:1), 220°CPrevents column overload from DMSO solvent expansion.
Transfer Line 240°CPrevents condensation of high-boiling matrix components.
4.4. Headspace Autosampler Conditions
  • Incubation Temp: 85°C (Ensure this is < Boiling Point of DMSO and Analyte).

  • Incubation Time: 20 minutes (Equilibrium is critical).

  • Syringe/Loop Temp: 100°C.

4.5. Mass Spectrometer Settings (SIM Mode)

Using Selected Ion Monitoring (SIM) significantly increases sensitivity compared to Full Scan.

  • Solvent Delay: 2.0 minutes (or until just before Cyclopentanone elutes).

  • Dwell Time: 50-100 ms per ion.

  • SIM Group 1 (Cyclopentanone): m/z 84.1 (Quant), 55.1 (Qual).

  • SIM Group 2 (IS - d4): m/z 88.1 (Quant), 59.1 (Qual).

Method Validation & Performance Criteria

Trustworthiness: A self-validating system requires checking the isotopic contribution (cross-talk) between analyte and IS.

5.1. Specificity & Isotopic Cross-Talk

Since the mass shift is +4 Da, overlap is minimal, but must be verified.

  • Inject Pure IS: Monitor m/z 84. Signal should be < 0.5% of the IS response.

  • Inject Pure Analyte: Monitor m/z 88. Signal should be negligible.

  • Note: If significant signal appears at m/z 84 when injecting pure IS, check for H/D exchange (wet DMSO?) or isotopic impurity in the standard.

5.2. System Suitability
  • Resolution: Resolution between Cyclopentanone and nearest neighbor (e.g., Acetone, Methanol) > 1.5.

  • Symmetry: Tailing factor 0.8 – 1.2.

  • IS Stability: The area count of the d4-IS should not vary by >15% across the sequence. Drifting IS area often indicates moisture ingress and active H/D exchange.

Diagram 2: Analytical Workflow & Decision Tree

Workflow Start Start: Sample Prep SolventCheck Diluent Selection: Is it Aprotic (DMSO)? Start->SolventCheck Prep Add Sample + d4-IS Seal Immediately SolventCheck->Prep Yes Fail FAIL: H/D Exchange Detected Dry Solvent & Retest SolventCheck->Fail No (Water/MeOH) HS_GC Headspace Extraction (85°C, 20 min) Prep->HS_GC MS_Detect MS Detection (SIM) m/z 84 & 88 HS_GC->MS_Detect DataCheck Check IS Stability (Area Consistency) MS_Detect->DataCheck Pass Calculate Ratio (Area 84 / Area 88) DataCheck->Pass Stable DataCheck->Fail Drifting

Caption: Step-by-step decision tree for method execution, highlighting the critical control point of solvent selection.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Alpha Halogenation and Deuterium Exchange of Aldehydes and Ketones. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Cyclopentanone Mass Spectrum (Electron Ionization). Retrieved from [Link]

  • ICH Harmonised Guideline. Impurities: Guideline for Residual Solvents Q3C(R8). (Standard regulatory framework for solvent analysis).[1][2]

Sources

Method

Application Note: Precision Quantification of Cyclopentanone via Isotope Dilution Mass Spectrometry (IDMS)

This guide outlines the protocol for the precision quantification of Cyclopentanone using its isotopically labeled analogue, Cyclopentanone-2,2,5,5-d4 , via Isotope Dilution Mass Spectrometry (IDMS). Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for the precision quantification of Cyclopentanone using its isotopically labeled analogue, Cyclopentanone-2,2,5,5-d4 , via Isotope Dilution Mass Spectrometry (IDMS).

Executive Summary

This protocol details the validated methodology for quantifying cyclopentanone in pharmaceutical matrices and environmental samples. By utilizing Cyclopentanone-2,2,5,5-d4 as an internal standard (IS), this method corrects for variations in extraction efficiency, injection volume, and matrix effects.

Critical Technical Alert: The specific labeling of this internal standard (deuterium at the


-positions) introduces a risk of Hydrogen-Deuterium (H/D) back-exchange in protic solvents. This guide includes specific "Exchange Mitigation Steps" to preserve isotopic integrity.

Scientific Principles & Mechanism

The Isotope Dilution Principle

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantification. A known amount of stable isotope-labeled standard is added to the sample. Because the analyte and the IS share nearly identical physicochemical properties (vapor pressure, solubility, reactivity), they behave identically during sample preparation and chromatography.

The quantification is based on the ratio of the analyte signal to the IS signal, not the absolute area, rendering the method immune to solvent evaporation or injection errors.

The Alpha-Proton Exchange Risk (Expert Insight)

Cyclopentanone-2,2,5,5-d4 contains four deuterium atoms at the positions adjacent to the carbonyl group (


-carbons). Ketones undergo keto-enol tautomerism, which is catalyzed by acids and bases.
  • Mechanism: In the presence of protic solvents (e.g., water, methanol) and non-neutral pH, the

    
    -deuterons can exchange with protons from the solvent.
    
  • Consequence: Loss of the "d4" label leads to the formation of d3, d2, d1, and d0 species. This shifts the IS mass signal into the analyte channel (

    
    ), causing false positives and quantification errors.
    
  • Control Strategy: This protocol utilizes aprotic solvents (DMSO, DMA, or DCM) for stock preparation and strictly controls pH during aqueous extraction steps.

HD_Exchange_Risk Figure 1: Mechanism of Alpha-Proton Back-Exchange Risk IS Cyclopentanone-d4 (Stable Keto Form) Enol Enol Intermediate (C=C Double Bond) IS->Enol Acid/Base Catalysis Exchange H/D Exchange (with Solvent H+) Enol->Exchange Protic Solvent (H2O/MeOH) Degraded Cyclopentanone-d3/d2 (Label Loss) Exchange->Degraded Tautomerization

Figure 1: Mechanism of Alpha-Proton Back-Exchange Risk. The protocol prevents this pathway by controlling solvent and pH conditions.

Materials & Instrumentation

Reagents
ReagentGradeSpecification
Cyclopentanone Analytical StdPurity

99.0%
Cyclopentanone-2,2,5,5-d4 Internal StdIsotopic Enrichment

98 atom % D
Dimethyl Sulfoxide (DMSO) GC HeadspaceAnhydrous,

99.9%
Dichloromethane (DCM) HPLC GradeAmylene stabilized (Avoid methanol stabilizer)
Sodium Chloride AR GradeBaked at 400°C (if using headspace)
Instrumentation
  • GC-MS System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Inlet: Split/Splitless (S/SL).

  • Column: DB-624 or ZB-624 (30 m

    
     0.25 mm 
    
    
    
    1.4 µm) – Optimized for volatile solvents.
  • Introduction: Headspace Sampler (for aqueous/solid matrices) or Liquid Autosampler (for organic solutions).

Experimental Protocol

Stock Solution Preparation (Aprotic Method)

Objective: Create stable standards without inducing H/D exchange.

  • Primary IS Stock (1000 µg/mL):

    • Weigh 10.0 mg of Cyclopentanone-2,2,5,5-d4 into a 10 mL volumetric flask.

    • Dilute to volume with DMSO (for headspace) or DCM (for liquid injection).

    • Note: Do not use Methanol or Ethanol.

    • Store at -20°C. Stability: 6 months.

  • Primary Analyte Stock (1000 µg/mL):

    • Weigh 10.0 mg of native Cyclopentanone into a 10 mL volumetric flask.

    • Dilute to volume with the same solvent as the IS.

Method A: Headspace GC-MS (Residual Solvents/Aqueous)

Best for: Pharmaceutical powders or environmental water samples.

Sample Preparation:

  • Matrix Modification: If the sample is aqueous, add NaCl to saturation (approx. 0.3 g/mL) to increase phase ratio and stabilize the matrix.

  • pH Check: Ensure sample pH is between 6.0 and 8.0. If acidic/basic, buffer with 100 mM Phosphate Buffer (pH 7.0). Crucial step to prevent exchange.

  • Spiking:

    • Transfer 10 mL of sample (or 100 mg solid dissolved in 10 mL DMSO) into a 20 mL Headspace Vial.

    • Add 50 µL of IS Stock (Final IS Conc: 5 µg/mL).

    • Immediately cap and crimp the vial.

GC-MS Parameters:

  • Oven: 40°C (hold 3 min)

    
     10°C/min 
    
    
    
    220°C (hold 2 min).
  • Inlet: 200°C, Split Ratio 10:1.

  • Headspace: Incubate at 80°C for 20 min. (Do not exceed 80°C to minimize exchange kinetics).

  • MS Detection (SIM Mode):

    • Analyte (Cyclopentanone): Target m/z 84 (Quant), m/z 55 (Qual).

    • IS (Cyclopentanone-d4): Target m/z 88 (Quant), m/z 58 (Qual).

    • Dwell time: 50 ms per ion.

Method B: Direct Liquid Injection (Organic Matrices)

Best for: Process intermediates or synthesis reaction monitoring.

Sample Preparation:

  • Dilute the organic reaction mixture with DCM to approx. 10-100 µg/mL range.

  • Add IS Stock to achieve a final IS concentration of 50 µg/mL.

  • Inject 1 µL immediately.

IDMS_Workflow Figure 2: Validated IDMS Workflow for Cyclopentanone Start Start: Sample Collection Check_pH Check pH (Must be 6.0 - 8.0) Start->Check_pH Spike Spike with Cyclopentanone-d4 (in DMSO) Check_pH->Spike pH OK Equilibrate Equilibrate (Headspace: 80°C, 20 min) Spike->Equilibrate GCMS GC-MS Analysis (SIM Mode: m/z 84 & 88) Equilibrate->GCMS Calc Calculate Ratio (Area 84 / Area 88) GCMS->Calc

Figure 2: Validated IDMS Workflow. Note the critical pH check step before spiking.

Data Analysis & Calculations

Quantification is performed using the Response Factor (RF) derived from a calibration curve.[1]

Calibration Curve Construction

Prepare 5 calibration levels (e.g., 1, 5, 10, 50, 100 µg/mL of Analyte) while keeping the IS concentration constant (e.g., 50 µg/mL).

Calculation Formula

The concentration of Cyclopentanone (


) is calculated as:


Where:

  • 
     = Peak Area of Cyclopentanone (m/z 84)
    
  • 
     = Peak Area of Cyclopentanone-d4 (m/z 88)
    
  • 
     = Concentration of Internal Standard added
    
  • 
     = Relative Response Factor (Average of calibration curve)
    


Quality Control Criteria
ParameterAcceptance Criteria
RRF %RSD

15% across calibration curve
IS Area Stability

20% of the mean of calibration stds
Blank Interference Analyte peak in blank < 5% of LOQ
Back-Exchange Check No significant signal at m/z 84 in a pure IS injection

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Signal at m/z 84 in Blank Contamination or H/D Exchange1. Check solvent purity.2. Critical: Check if IS stock has been exposed to moisture/acid. If IS converts to d3/d2, it contributes to m/z 84.
Low IS Response Matrix Suppression or LeakCheck GC inlet septum; verify headspace vial crimp tightness.
Tailing Peaks Active Sites in InletReplace inlet liner; trim column. Cyclopentanone is polar and sticks to active silanols.
Shift in Retention Time Column moistureBake out column; ensure dry carrier gas.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Cyclopentanone-2,2,5,5-d4. NIST Mass Spectrometry Data Center. Link

  • Sigma-Aldrich. Cyclopentanone-2,2,5,5-d4 Product Specification & Safety Data Sheet. Link

  • US Pharmacopeia (USP). General Chapter <467> Residual Solvents. (Standard guidance for headspace GC analysis). Link

  • LGC Standards. Deuterated Internal Standards: Handling and Stability. (General guidance on H/D exchange in ketones). Link

  • BenchChem. A Comparative Guide to Cyclopentanone-d8 and Other Deuterated Internal Standards. (Discusses selection logic for ketone standards). Link

Sources

Application

The Silent Probe: Cyclopentanone-2,2,5,5-d4 for Mechanistic Elucidation

Application Note: AN-CYC-D4-001 Abstract Cyclopentanone-2,2,5,5-d4 (hereafter CP-d4 ) is a selectively deuterated isotopologue of cyclopentanone where the four -protons have been replaced by deuterium. Unlike the fully d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CYC-D4-001

Abstract

Cyclopentanone-2,2,5,5-d4 (hereafter CP-d4 ) is a selectively deuterated isotopologue of cyclopentanone where the four


-protons have been replaced by deuterium. Unlike the fully deuterated (

) variant used primarily as an NMR solvent, CP-d4 is a precision tool for dissecting reaction mechanisms. This guide details the synthesis, validation, and application of CP-d4 to determine Kinetic Isotope Effects (KIE), specifically distinguishing between rate-limiting enolization (C-H bond breakage) and nucleophilic addition steps.

Introduction: The Strategic Value of -Deuteration

In organic synthesis and metabolic studies, the stability of the


-carbon bond is often the pivot point of reactivity. By replacing the 

-hydrogens with deuterium, researchers introduce a "silent" perturbation. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy (ZPE).

Key Applications:

  • Primary KIE Analysis: Determining if

    
    -deprotonation is the Rate-Determining Step (RDS).
    
  • Conformational Locking: Simplifying NMR spectra by removing vicinal coupling to

    
    -protons.
    
  • Mass Spectrometry Standards: Providing a +4 Da shift for quantification in complex biological matrices.

Protocol 1: Synthesis and Validation of CP-d4

Note: While fully deuterated cyclopentanone is commercially available, the 2,2,5,5-d4 isotopologue is best prepared fresh to ensure high isotopic enrichment at the active sites, as the deuterium can "wash out" in protic solvents over time.

The Principle: Base-Catalyzed Exchange

The synthesis relies on the thermodynamic acidity of the


-protons (

). In the presence of a base and excess deuterium oxide (

), the enolate intermediate is formed. Upon reprotonation (or "redeuteration"), the statistically favored product is the deuterated ketone.
Materials[1]
  • Cyclopentanone (Reagent Grade, >99%)

  • Deuterium Oxide (

    
    , >99.8% D)
    
  • Potassium Carbonate (

    
    , anhydrous)
    
  • Dichloromethane (DCM) for extraction

  • Sodium Sulfate (

    
    ) for drying
    
Step-by-Step Workflow

Cycle 1: Initial Exchange

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (11.9 mmol) of cyclopentanone in 10 mL of

    
    .
    
  • Catalysis: Add 100 mg of

    
    .
    
  • Reaction: Stir vigorously at room temperature for 12–16 hours. Mechanism Note: The biphasic nature requires vigorous stirring to maximize surface area for phase transfer.

  • Extraction: Extract the mixture with DCM (

    
     mL).
    
  • Concentration: Dry the organic layer over

    
     and carefully concentrate under reduced pressure (Note: Cyclopentanone is volatile; do not use high vacuum/heat).
    

Cycle 2 & 3: Enrichment (Critical) 6. Repeat: Redissolve the concentrated oil in fresh


 (10 mL) and fresh base. Repeat the stirring and extraction process.
  • Why? A single cycle reaches equilibrium based on the H/D ratio in the solvent. Fresh
    
    
    drives Le Chatelier’s principle toward >98% incorporation.
Validation (Self-Validating System)

Before using CP-d4 in experiments, you must validate the "D-incorporation" via


H-NMR.
  • Standard Cyclopentanone (

    
    ): 
    
    • 
       2.14 ppm (m, 4H, 
      
      
      
      -CH2)
    • 
       1.96 ppm (m, 4H, 
      
      
      
      -CH2)
  • Target CP-d4:

    • Pass Criteria: The multiplet at 2.14 ppm must be absent (or <2% integral).

    • Secondary Check: The signal at 1.96 ppm should collapse from a multiplet to a singlet (broad) because the vicinal coupling (

      
      ) is removed.
      

Visualizing the Mechanism

The following diagram illustrates the enolization pathway utilized in both the synthesis and the subsequent KIE studies.

G Start Cyclopentanone (H4) TS Enolate Intermediate (Planar) Start->TS Deprotonation (RDS for KIE) Base Base (OD-) Base->TS End Cyclopentanone-d4 TS->End Reprotonation with D+ D2O D2O Source D2O->End End->Start Reversible in H2O

Figure 1: Mechanism of base-catalyzed H/D exchange via the enolate intermediate.

Protocol 2: Kinetic Isotope Effect (KIE) Study

This protocol describes how to use CP-d4 to determine if C-H bond breaking is the rate-limiting step in an electrophilic alpha-substitution (e.g., bromination).

Theory[1][2]
  • Primary KIE (

    
    ):  Indicates the C-H bond breaks in the rate-determining step.
    
  • Secondary KIE (

    
    ):  Indicates the C-H bond remains intact during the RDS (e.g., nucleophilic attack on the carbonyl carbon is rate-limiting).
    
Experimental Design (Parallel Rates Method)

Run two simultaneous reactions under identical conditions.

Reaction A (Protio): Cyclopentanone +


 (acetic acid cat.) 


-Bromocyclopentanone Reaction B (Deutero): CP-d4 +

(acetic acid cat.)


-Bromo-d3-cyclopentanone
  • Prepare Stock Solution: 0.1 M Bromine in Acetic Acid.

  • Initiation: Add 1.0 mmol of Ketone (A or B) to 10 mL of stock solution at 25°C.

  • Monitoring: Monitor the disappearance of the

    
     absorbance at 390 nm  using a UV-Vis spectrophotometer.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Result: Calculate

    
    .
    
Interpreting Results
Observed KIE (

)
Mechanistic Implication
2.0 – 7.0 Primary Effect. Enolization (C-H removal) is the rate-limiting step. Common in acid-catalyzed halogenations.
0.9 – 1.1 No Effect. Enolization is fast/reversible; a subsequent step (e.g., C-C bond formation in Aldol) is rate-limiting.
< 0.9 Inverse Effect. Rare. Usually implies a hybridization change (

) at the labeled carbon during the RDS.

Data & Spectral Reference

Use this table to verify your synthesized CP-d4.

PropertyCyclopentanone (

)
Cyclopentanone-d4 (

)
Note
Molecular Weight 84.12 g/mol 88.14 g/mol +4 Da shift visible in MS (

peak).

H-NMR (

)
2.14 ppm (multiplet)Silent Disappearance confirms exchange.

H-NMR (

)
1.96 ppm (multiplet)1.96 ppm (singlet/broad)Loss of coupling simplifies signal.
IR (

)
~2960 cm

(Strong)
Reduced Intensity

-CH bonds removed.
IR (

)
Absent~2100–2200 cm

Diagnostic new band.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_app Phase 2: Application (KIE) S1 Cyclopentanone + D2O + K2CO3 S2 Stir 12h (Exchange) S1->S2 S3 Extract & Dry S2->S3 S4 NMR Validation (Check 2.14 ppm) S3->S4 S4->S1 If <98% D (Repeat Cycle) A1 Parallel Reactions (H-Ketone vs D-Ketone) S4->A1 If >98% D A2 Monitor Rate (k) (UV-Vis or NMR) A1->A2 A3 Calculate Ratio kH / kD A2->A3

Figure 2: Operational workflow for synthesis, validation, and KIE application.

References

  • Organic Syntheses. "Cyclopentanone." Org. Synth. 1925, 5, 37. Link (Provides foundational data on cyclopentanone reactivity).

  • Jones, J. R. "Kinetic isotope effects. Part 6.—Ionization of 2-carbethoxycyclopentanone."[1] Trans.[2][3] Faraday Soc., 1969, 65, 2430-2437. Link (Authoritative source on base-catalyzed exchange and KIE in cyclopentanones).

  • Simmons, E. M., & Hartwig, J. F. "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angew.[2][4][5][6] Chem. Int. Ed. 2012, 51, 3066.[6] Link (Modern review of KIE theory and application).

  • NIST Chemistry WebBook. "Cyclopentanone Spectra." Link (Standard reference for IR and Mass Spec data).

  • BenchChem. "Differences Between Cyclopentanone and Cyclopentanone-d8." Link (Comparative data on deuterated isotopologues).

Sources

Method

Preparation and Handling of Cyclopentanone-2,2,5,5-d4 Standard Solutions

Application Note: AN-ISO-088 Abstract & Scope This technical guide details the protocol for preparing high-integrity standard solutions of Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5). This compound serves as a critical In...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISO-088

Abstract & Scope

This technical guide details the protocol for preparing high-integrity standard solutions of Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5). This compound serves as a critical Internal Standard (IS) for the quantification of cyclopentanone and related impurities in pharmaceutical and environmental matrices via GC-MS and LC-MS.

Critical Directive: Unlike stable aromatic isotopologues, alpha-deuterated ketones are chemically dynamic. They are susceptible to H/D back-exchange (loss of deuterium label) if handled in protic environments. This guide prioritizes isotopic integrity through the use of anhydrous, aprotic solvents and specific gravimetric handling techniques.

Chemical & Physical Profile

Know Your Analyte: The physical properties dictate the handling procedure.

PropertySpecificationNotes
Compound Name Cyclopentanone-2,2,5,5-d498 atom % D enrichment (typical)
CAS Number 3997-89-5Distinct from native (120-92-3)
Molecular Weight 88.14 g/mol Mass shift of +4 Da vs native (84.[1][2]12)
Boiling Point 130–131 °CVolatile: Evaporation errors are a primary risk.
Density 0.996 g/mL (at 25 °C)Denser than native cyclopentanone.
Solubility Organic SolventsMiscible in DCM, ACN, MeOH, Hexane.
Stability Risk High (Isotopic) Labile

-protons exchange in protic media.
Critical Technical Insight: The Back-Exchange Mechanism

Why Standard Protocols Fail: Many researchers erroneously treat deuterated ketones like deuterated benzenes. However, the deuterium atoms in Cyclopentanone-2,2,5,5-d4 are located at the


-position (adjacent to the carbonyl).

Through keto-enol tautomerism , these positions are acidic (


). In the presence of moisture (

), alcohols (

), or trace acids/bases, the deuterium (

) can be replaced by protium (

), destroying the standard's utility.

The Rule:

  • Primary Solvent: Must be Aprotic (e.g., Dichloromethane, Acetonitrile).

  • Avoid: Methanol or Water for long-term stock storage.

ExchangeMechanism cluster_0 Stable State (Aprotic) cluster_1 Risk Zone (Protic Solvent + Trace Acid/Base) Keto Cyclopentanone-d4 (Keto Form) Enol Enol Intermediate (-OD / +OH) Keto->Enol Tautomerization (Fast in H2O/MeOH) Mixed Scrambled Isotopologue (Cyclopentanone-d3h1) Enol->Mixed Irreversible H-uptake caption Figure 1: Mechanism of Isotopic Back-Exchange via Keto-Enol Tautomerism.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL stock solution in Dichloromethane (DCM). Method: Gravimetric preparation (Weighing by Difference).

Reagents & Equipment
  • Analyte: Cyclopentanone-2,2,5,5-d4 (>98 atom % D).[1][3]

  • Solvent: Dichloromethane (DCM), HPLC Grade or higher, Anhydrous .

  • Vessel: 10 mL Class A Volumetric Flask (Amber glass to prevent photo-degradation).

  • Syringe: 50 µL or 100 µL Gastight Syringe (Hamilton or equivalent).

  • Balance: Analytical balance readable to 0.01 mg (0.00001 g).

Step-by-Step Procedure
  • Tare the Flask:

    • Place the clean, dry 10 mL volumetric flask (with stopper) on the balance.

    • Tare the balance to zero.[4]

    • Add approximately 5 mL of DCM to the flask. Reason: Adding volatile analyte to an empty flask increases evaporation loss before mixing.

  • Weighing by Difference (The "Syringe Method"):

    • Do not pipette directly into the flask on the balance (evaporation causes drift).

    • Draw ~10.5 µL of Cyclopentanone-d4 into the gastight syringe (Target: ~10 mg).

    • Wipe the needle tip with a lint-free wipe.

    • Place the full syringe on the balance. Record Mass

      
      .
      
    • Dispense the liquid into the DCM in the volumetric flask. Submerge the needle tip slightly to ensure quantitative transfer and minimize volatilization.

    • Retract the plunger slightly to pull residual liquid out of the needle, then remove the syringe.

    • Place the empty syringe back on the balance. Record Mass

      
      .
      
    • Calculate Mass (

      
      ): 
      
      
      
      .
  • Dilution:

    • Allow the solution to equilibrate to room temperature (mixing heats/cools solvents).

    • Dilute to the mark with DCM.

    • Invert 10 times to mix.

  • Concentration Calculation:

    
    
    (Where Purity is the chemical purity expressed as a decimal, e.g., 0.99).
    
Protocol: Working Standard & Validation

Objective: Dilute stock for instrument calibration and validate isotopic purity.

Dilution Workflow

For working standards (e.g., 10 µg/mL), Acetonitrile (ACN) is the preferred diluent for LC-MS or headspace GC.

  • Step 1: Transfer 100 µL of Stock (1.0 mg/mL) into a 10 mL volumetric flask.

  • Step 2: Dilute to volume with Acetonitrile .

  • Step 3: Transfer immediately to crimp-top autosampler vials with PTFE-lined septa.

Validation (GC-MS)

Before using the standard for critical assays, validate the absence of native cyclopentanone (M+0).

  • Instrument: GC-MS (Single Quadrupole or ToF).

  • Column: DB-624 or DB-5MS (30m x 0.25mm).

  • Method: Split injection (1:50).

  • Criteria:

    • Target Ion: m/z 88 (Molecular Ion of d4).

    • Qualifier Ions: m/z 60 (Loss of CO + d4 ring fragments).

    • Impurity Check: Monitor m/z 84 (Native). Signal for m/z 84 must be < 0.5% of m/z 88.

Workflow Start Start: Cyclopentanone-d4 (Pure Liquid) Weigh Gravimetric Weighing (Syringe Difference Method) Start->Weigh Dissolve Dissolve in Anhydrous DCM (Primary Stock 1 mg/mL) Weigh->Dissolve Minimize Evaporation Dilute Dilute in ACN (Working Std 10 µg/mL) Dissolve->Dilute Use Class A Glassware QC GC-MS Validation (Check m/z 84 vs 88) Dilute->QC Store Storage: -20°C (Sealed Ampoule) QC->Store Pass caption Figure 2: Standard Preparation and Validation Workflow.

Storage & Stability
ParameterRecommendationRationale
Temperature -20 °C (Freezer)Reduces volatility and reaction rates.
Container Amber Glass AmpoulesFlame-sealed ampoules are best to prevent evaporation and moisture ingress. Screw caps loosen at -20°C.
Shelf Life 12 Months (Stock)Re-validate purity (GC-MS) every 6 months.
Light Protect from LightPrevents photo-oxidation of the ketone.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16213326: Cyclopentanone-2,2,5,5-d4. [Link]

  • California Air Resources Board (CARB). SOP for the Total Volatile Measurement of Consumer Products (Gravimetric Analysis Principles). [Link]

  • Chemistry LibreTexts. Alpha-Halogenation and Deuterium Exchange of Ketones. [Link]

Sources

Application

Application Note: Quantitative Incorporation of Cyclopentanone-2,2,5,5-d4 into Complex Matrices

Topic: Incorporating Cyclopentanone-2,2,5,5-d4 into Complex Matrices Content Type: Application Note & Protocol Guide Abstract This guide details the precision handling, spiking, and extraction of Cyclopentanone-2,2,5,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating Cyclopentanone-2,2,5,5-d4 into Complex Matrices Content Type: Application Note & Protocol Guide

Abstract

This guide details the precision handling, spiking, and extraction of Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) for use as an internal standard in quantitative mass spectrometry.[1][2] Unlike stable isotopes labeled on aromatic rings or alkyl backbones, Cyclopentanone-d4 possesses labile deuterium atoms at the


-positions.[1][2] This unique structural feature presents a critical analytical challenge: acid/base-catalyzed hydrogen-deuterium exchange (HDX) .[1][2][3] This protocol establishes a self-validating workflow to mitigate isotopic scrambling and volatility losses, ensuring data integrity in biological (plasma/urine) and environmental matrices.[1][2]
Technical Considerations & Mechanistic Risks

Successful incorporation of Cyclopentanone-d4 requires understanding two primary failure modes: Isotopic Instability and Volatility .[1][2]

1.1 The Alpha-Exchange Risk (The "Why")

The four deuterium atoms in Cyclopentanone-d4 are located at the C2 and C5 positions, adjacent to the carbonyl group. These positions are chemically "acidic" (


).[1][2][3] In the presence of protic solvents (water, methanol) and catalytic acids or bases, the molecule undergoes keto-enol tautomerism. During re-ketonization, solvent protons (

) can replace the deuterium label (

), leading to a mass shift from

to

,

, etc.[1][2]

Implication: If a biological sample is acidified (common in protein precipitation) or basified without removing the aqueous phase, the internal standard will degrade, destroying quantitative accuracy.

1.2 Volatility Management

With a boiling point of ~130 °C and significant vapor pressure, Cyclopentanone-d4 is prone to evaporative loss during standard preparation and headspace sampling.[1][2]

Visualization of Critical Mechanisms
Figure 1: Mechanism of Isotopic Loss (HDX)

This diagram illustrates the acid/base catalyzed pathway that leads to the loss of the deuterium label in protic media.

KetoEnolExchange cluster_0 Stable State cluster_1 Transient Intermediate cluster_2 Scrambled Product Keto_D4 Cyclopentanone-d4 (M+4) Enol Enol Intermediate (Planar) Keto_D4->Enol  Catalyst (H+/OH-)  - D+ (Loss to Solvent)   Keto_D3H Cyclopentanone-d3h1 (M+3) Enol->Keto_D3H  + H+ (Gain from Solvent)   Solvent Protic Solvent Pool (H2O / MeOH) Solvent->Enol Proton Source

Caption: Figure 1: Keto-enol tautomerism pathway showing the critical risk of D/H exchange in protic solvents.

Experimental Protocols
Protocol A: Preparation of Stock Solutions (Non-Exchangeable)

Objective: Create a stable primary stock solution that prevents back-exchange during storage.

  • Solvent Selection: Use Acetonitrile (ACN) or Dichloromethane (DCM) .[1][2]

    • Reasoning: These are aprotic solvents.[1][2] Avoid Methanol or Ethanol, as trace acidity in glass can catalyze slow exchange over months.[1][2]

  • Weighing: Weigh ~10 mg of Cyclopentanone-d4 (neat liquid) into a 10 mL volumetric flask.

    • Precaution: Use a gas-tight syringe to transfer the neat liquid to the bottom of the flask to minimize evaporation during weighing.

  • Storage: Transfer to amber vials with PTFE-lined caps. Store at -20°C.

    • Validation: Verify isotopic purity by injecting the stock directly into GC-MS (SIM mode, ions m/z 88 vs 84). Purity should be >99% isotopic enrichment.[1][2]

Protocol B: Incorporation into Biological Matrices (Plasma/Urine)

Objective: Extract the analyte and IS before exchange can occur.[2] Matrix: Human Plasma (200 µL).[1][2]

Step-by-Step Workflow:

  • pH Stabilization (CRITICAL):

    • Measure sample pH.[1][2] If outside pH 5-8, neutralize immediately with phosphate buffer (pH 7.0).[1][2]

    • Why: Exchange rates are lowest near neutral pH.[1][2]

  • Spiking:

    • Add 10 µL of Working IS Solution (in ACN) to 200 µL plasma.[1][2]

    • Vortex gently for 10 seconds. Do not equilibrate for >10 minutes.

  • Salting Out Liquid-Liquid Extraction (SALLE):

    • Add 200 µL saturated NaCl solution . (Increases ionic strength, driving organics out).[1][2]

    • Add 400 µL Ethyl Acetate or MTBE .[1][2]

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes.

    • IMMEDIATELY transfer the upper organic layer to a dry glass vial.[2]

    • Crucial Step: Do not let the organic layer sit on the aqueous layer; interfacial exchange can still occur.

  • Drying:

    • Add anhydrous

      
       to the organic extract to remove trace water.[2]
      
    • Transfer to GC vial for analysis.[2][4]

Protocol C: Headspace GC-MS for Volatile Matrices

Objective: Analyze without liquid extraction, minimizing solvent interaction.[1][2][3]

  • Sample Prep: Add 2 mL sample (e.g., wastewater) to a 10 mL headspace vial.

  • Salting: Add 1 g anhydrous

    
     (solid) to saturate the water phase.
    
  • Spiking: Inject IS solution through the septum after sealing, or add immediately before sealing.[2]

  • Incubation: 60°C for 10 minutes.

    • Limit: Do not exceed 80°C or 20 mins, as thermal energy increases the rate of H/D exchange if the matrix is acidic.

Analytical Workflow & Validation
Figure 2: Analytical Decision Matrix

This flowchart guides the researcher through the correct handling procedure based on matrix type.

Workflow Start Start: Select Matrix Bio Biological Fluid (Plasma/Urine) Start->Bio Env Environmental (Water/Soil) Start->Env pH_Check Check pH (Target: 6.0 - 8.0) Bio->pH_Check HS Headspace Sampling (Saturate with Salt) Env->HS Buffer Add Phosphate Buffer pH_Check->Buffer pH < 5 or > 9 LLE Rapid LLE / SALLE (Aprotic Solvent) pH_Check->LLE pH Neutral Buffer->LLE GCMS GC-MS Analysis (SIM Mode: m/z 84 & 88) LLE->GCMS HS->GCMS

Caption: Figure 2: Decision matrix for selecting the appropriate extraction methodology to preserve isotopic integrity.

Data Presentation & Quality Control
Table 1: Mass Spectrometry Parameters (EI Source)
ParameterSettingRationale
Ion Source Temp 230 °CPrevent condensation; high enough for efficient ionization.[1][2][3][5]
Interface Temp 250 °CPrevent cold spots where analyte might condense.[1][2][3][5]
SIM Ions (Target) m/z 84 (Molecular ion

)
Quantitation of native Cyclopentanone.[1][2][3][5]
SIM Ions (IS) m/z 88 (Molecular ion

)
Quantitation of Cyclopentanone-d4.[1][2][3][5]
Qualifier Ions m/z 55 (Native), m/z 59 (d4)Confirm structure via fragmentation pattern.
Dwell Time 50-100 msEnsure sufficient points across the narrow GC peak.[2][3][5]
Self-Validation Check (The "D-Exchange Test")

Before running a full batch, perform this validation:

  • Spike IS into the matrix.[2]

  • Wait 1 hour at room temperature.

  • Extract and analyze.[1][2][6][7][8]

  • Pass Criteria: The abundance of m/z 87 (

    
    ) must be < 1%  of the m/z 88 peak.[2]
    
  • Fail Criteria: If m/z 87 is elevated, significant back-exchange has occurred.[1][2][3] Re-evaluate pH buffering or extraction speed.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved January 28, 2026 from [Link][1][2]

  • National Renewable Energy Laboratory (NREL). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. NREL Publications.[1][2][9] Retrieved January 28, 2026 from [Link][1][2]

  • Chemistry LibreTexts (2024). Alpha Halogenation and Deuterium Exchange of Aldehydes and Ketones. Retrieved January 28, 2026 from [Link][1][2]

  • ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved January 28, 2026 from [Link][1][2]

Sources

Method

High-Fidelity Derivatization of Cyclopentanone-2,2,5,5-d4: Protocols for Enhanced LC-MS and GC-MS Detection

Executive Summary Cyclopentanone-2,2,5,5-d4 (d4-CP) is a critical stable isotope-labeled internal standard (SIL-IS) used in metabolic profiling, environmental toxicology, and kinetic isotope effect (KIE) studies. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanone-2,2,5,5-d4 (d4-CP) is a critical stable isotope-labeled internal standard (SIL-IS) used in metabolic profiling, environmental toxicology, and kinetic isotope effect (KIE) studies. However, its utility is often compromised by two factors:[1]

  • Poor Native Detectability: Cyclopentanone lacks a strong chromophore for UV detection and ionizes poorly in ESI-MS.

  • Isotopic Instability: The deuterium labels at the

    
    -positions (C2 and C5) are acidic (
    
    
    
    ). In standard protic derivatization media (e.g., acidic methanol), these deuteriums undergo rapid exchange with solvent protons (
    
    
    exchange), leading to signal dilution (M+4
    
    
    M+3/M+2) and quantification errors.

This guide details two optimized derivatization protocols—DNPH for LC-MS and PFBHA for GC-MS —specifically engineered to enhance detection sensitivity while strictly maintaining isotopic integrity.

Technical Background: The Stability-Sensitivity Paradox

Derivatization transforms the volatile, non-ionizable ketone into a stable, hydrophobic, and ionizable species. However, the reaction conditions usually require acid catalysis, which catalyzes keto-enol tautomerism—the exact mechanism that drives


 exchange.
The "Safe Zone" Strategy

To derivatize d4-CP without losing the label, we must operate in a kinetic "Safe Zone":

  • Solvent Choice: Use aprotic solvents (Acetonitrile) to eliminate the source of exchangeable protons.

  • Catalyst Control: Use weak acids or solid-phase catalysts to minimize hydronium ion concentration.

  • Reaction Speed: Ensure the nucleophilic attack (derivative formation) is significantly faster than the enolization rate.

Reaction Mechanism & Isotopic Risk

The following diagram illustrates the competing pathways: desired derivatization vs. unwanted isotopic scrambling.

G cluster_0 Critical Control Point CP_d4 Cyclopentanone-d4 (Target) Enol Enol Intermediate (Exchange Active) CP_d4->Enol Acid/Protic Solvent (Slow) Derivative Stable Hydrazone/Oxime (Locked Isotope) CP_d4->Derivative Nucleophile (DNPH/PFBHA) (Fast) Scrambled Scrambled Species (d3, d2, d1) Enol->Scrambled + H+ / - D+

Figure 1: Kinetic competition between derivatization (Green) and isotopic scrambling (Red). The protocol must favor the green pathway.

Protocol A: LC-MS/MS Enhancement via DNPH

Target: High-sensitivity quantification in biological fluids. Reagent: 2,4-Dinitrophenylhydrazine (DNPH).[2][3][4] Mechanism: Formation of a hydrazone, introducing a strong UV chromophore (360 nm) and an electrospray-active moiety.

Materials
  • Analyte: Cyclopentanone-2,2,5,5-d4 (Sigma-Aldrich/Isotec).

  • Reagent: DNPH (recrystallized, 99%).

  • Solvent: LC-MS grade Acetonitrile (ACN). Do not use Methanol/Ethanol.

  • Catalyst: Formic Acid (98%) or HClO4 (diluted in ACN).

Step-by-Step Protocol
  • Reagent Preparation (Anhydrous):

    • Dissolve 50 mg DNPH in 10 mL ACN.

    • Add 50

      
      L conc. Formic Acid. Note: Avoid mineral acids like HCl if possible to reduce water content.
      
  • Sample Reaction:

    • Add 100

      
      L of sample (containing d4-CP) to a glass vial.
      
    • Add 400

      
      L of the DNPH/ACN reagent.
      
    • Critical: If the sample is aqueous (e.g., plasma), add 500

      
      L pure ACN immediately to suppress ionization of water.
      
  • Incubation:

    • Vortex for 30 seconds.

    • Incubate at room temperature for 30 minutes . Do not heat. Heat accelerates exchange.

  • Quenching (Optional but Recommended):

    • Add 100

      
      L of Acetone to scavenge excess DNPH (prevents column fouling).
      
  • Analysis:

    • Inject directly or dilute with Mobile Phase A (Water + 0.1% Formic Acid).

LC-MS Parameters (Recommended)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

m)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Negative (Standard DNPH) or Positive (if pyridine-modified)
MRM Transition d4-Derivative: [M-H]⁻ 267.1

163.1 (Dinitrophenyl fragment)
Ref. Transition d0-Native: [M-H]⁻ 263.1

163.1

Protocol B: GC-MS Trace Analysis via PFBHA

Target: Volatile analysis in environmental air/water samples. Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). Mechanism: Formation of an oxime.[5] The pentafluorobenzyl group provides exceptional sensitivity in Electron Capture Dissociation (ECD) or Negative Chemical Ionization (NCI) MS.

Materials
  • Reagent: PFBHA Hydrochloride.[6]

  • Buffer: Potassium Hydrogen Phthalate (KHP) buffer (pH 4). Avoid strong mineral acids.

  • Extraction Solvent: Hexane or Toluene (GC grade).

Step-by-Step Protocol
  • Buffer Preparation:

    • Prepare a 0.1 M KHP buffer adjusted to pH 4.0. This pH is optimal for oxime formation but mild enough to minimize d4-exchange.

  • Derivatization (Bi-phasic):

    • In a 20 mL headspace vial, combine 1 mL aqueous sample and 100

      
      L PFBHA solution (10 mg/mL in water).
      
    • Incubate at 35°C for 20 minutes .

  • Extraction:

    • Add 1 mL Hexane containing an external standard (e.g., PCB-152).

    • Vortex vigorously for 1 minute.

    • Allow phases to separate. The derivative partitions into the Hexane layer.

  • Drying:

    • Transfer the upper Hexane layer to a micro-vial containing anhydrous

      
       to remove trace water.
      
  • Analysis:

    • Inject 1

      
      L into GC-MS (Splitless).
      
GC-MS Parameters
ParameterSetting
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm
Inlet Temp 250°C
Carrier Gas Helium, 1.0 mL/min
Oven Program 60°C (1 min)

15°C/min

280°C
Ion Source NCI (Methane reagent gas) for max sensitivity; EI for structural ID
Sim Ions (EI) d4-Derivative: m/z 181 (PFB cation), 283 (Molecular Ion)

Quality Assurance: Isotopic Purity Validation

Before running a full batch, you must validate that your protocol is not "washing" the deuterium.

Validation Workflow:

  • Run Blank: Solvent only.

  • Run d0-Standard: Native Cyclopentanone (verify retention time).

  • Run d4-Standard (Processed): Apply the derivatization protocol to pure d4-CP.

  • Calculate Exchange Ratio: Analyze the mass spectrum of the d4-derivative.

    
    
    
    • Acceptance Criteria: Exchange % < 5%.[7] If > 5%, reduce acid concentration or incubation time.

Analytical Workflow Diagram

Workflow cluster_LC Method A: LC-MS (High Conc/Biofluids) cluster_GC Method B: GC-MS (Trace/Environmental) Start Start: Sample containing Cyclopentanone-d4 Step1A Add ACN + DNPH + Formic Acid (Anhydrous Conditions) Start->Step1A Step1B Add PFBHA + pH 4 Buffer (Mild Aqueous) Start->Step1B Step2A Incubate 30 min @ RT Step3A LC-MS/MS Analysis (ESI Negative) QC QC Check: Calculate Isotopic Exchange % Step3A->QC Step2B Extract into Hexane Step3B GC-MS Analysis (NCI or EI) Step3B->QC QC->Start Fail (Adjust Acid/Time) Result Quantification QC->Result Pass (<5% Exchange)

Figure 2: Decision matrix and workflow for selecting the appropriate derivatization path based on sample type.

References

  • Uchiyama, S., et al. (2011). "Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography." Journal of Chromatography B. Link

  • Luo, D., et al. (2017). "Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry." Journal of Chromatography A. Link

  • Cancilla, D. A., et al. (1992). "Detection of carbonyl compounds in air by gas chromatography-mass spectrometry using PFBHA derivatization." Journal of AOAC International. Link

  • Sigma-Aldrich. "Cyclopentanone-2,2,5,5-d4 Product Specification & Safety Data Sheet." Link

  • Barthez, J. M., et al. (2021). "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis." Molecules. Link

Sources

Application

Application Note: High-Precision Quantification of Cyclic Ketones in Environmental Matrices using Cyclopentanone-2,2,5,5-d4

Executive Summary This technical guide details the application of Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) as a stable isotope internal standard (IS) for the quantification of cyclic ketones and volatile organic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) as a stable isotope internal standard (IS) for the quantification of cyclic ketones and volatile organic compounds (VOCs) in complex environmental matrices (wastewater, soil leachates, and bio-oils).

While standard calibration methods often fail due to matrix-induced suppression in environmental samples, the use of a deuterated isotopologue enables Stable Isotope Dilution Assay (SIDA) . This method compensates for analyte loss during extraction and ionization variability in Gas Chromatography-Mass Spectrometry (GC-MS).

Critical Scientific Insight: Unlike aromatic deuterated standards (e.g., d8-Toluene), Cyclopentanone-d4 possesses labile alpha-protons. This guide includes a mandatory "pH Control Strategy" to prevent deuterium washout via keto-enol tautomerism—a common failure mode in environmental analysis.

Technical Specifications & Chemical Profile

The following properties define the operational window for this internal standard.

PropertySpecificationTechnical Note
Compound Name Cyclopentanone-2,2,5,5-d4Labeled at all four alpha-positions.
CAS Number 3997-89-5Distinct from unlabeled (CAS 120-92-3).[1]
Molecular Weight 88.14 g/mol +4 Da shift from native cyclopentanone (84.12).
Boiling Point 130–131 °CElutes in the semi-volatile / volatile transition range.
Isotopic Purity ≥ 98 atom % DEssential to minimize contribution to the native analyte signal (M+0).
Solubility Water, Ethanol, DCMCaution: Soluble in water, requiring "salting out" for extraction.

Critical Mechanism: The H/D Exchange Trap

Expertise & Causality: The most frequent error in using Cyclopentanone-d4 is the inadvertent loss of the deuterium label. Ketones undergo keto-enol tautomerism. In the presence of protic solvents and acidic/basic catalysts (common in preserved wastewater samples), the alpha-deuteriums (at C2 and C5) exchange with hydrogen from the solvent.

  • Result: The IS signal (m/z 88) decreases, and the native signal (m/z 84) artificially increases, invalidating the assay.

  • Prevention: All aqueous samples must be neutralized (pH 7.0 ± 0.5) immediately prior to spiking.

Visualization: H/D Exchange Failure Mechanism

HD_Exchange_Mechanism cluster_0 Acidic/Basic Environment cluster_1 Correct Protocol Start Cyclopentanone-d4 (m/z 88) Enol Enol Intermediate (Unstable) Start->Enol H+ / OH- Catalysis End Cyclopentanone-d0 (m/z 84 - Native) Enol->End Solvent Exchange (H2O >> D2O) Safe Neutral pH (7.0) Aprotic Solvent Stable Stable Signal (m/z 88) Safe->Stable No Exchange

Figure 1: Mechanism of Deuterium Loss. Acidic/Basic conditions catalyze exchange with solvent protons, destroying the internal standard.

Protocol: Stable Isotope Dilution Assay (SIDA)

Scope

Quantification of cyclopentanone and structurally related cyclic ketones (e.g., 2-methylcyclopentanone) in industrial wastewater or soil leachates.

Reagents
  • Stock Solution: Cyclopentanone-d4 (1000 µg/mL) in Dichloromethane (DCM) . Note: Do not store stock in Methanol, as slow exchange can occur over months.

  • Extraction Solvent: Dichloromethane (HPLC Grade).

  • Salting Agent: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Workflow Diagram

SIDA_Workflow Sample Environmental Sample (100 mL Aqueous) pH_Adj pH Adjustment Target: pH 7.0 ± 0.5 Sample->pH_Adj Critical Step Spike Spike IS Cyclopentanone-d4 pH_Adj->Spike Immediate Salt Salting Out Add 30g NaCl Spike->Salt Extract LLE Extraction 3x 10mL DCM Salt->Extract Drive into Organic Phase Dry Drying Na2SO4 Anhydrous Extract->Dry Analyze GC-MS Analysis SIM Mode (m/z 84, 88) Dry->Analyze

Figure 2: SIDA Extraction Workflow. Note the pH adjustment precedes spiking to ensure IS stability.

Step-by-Step Methodology
1. Sample Pre-treatment (Critical)
  • Measure 100 mL of aqueous sample.

  • Check pH.[2] If pH < 6 or > 8, neutralize carefully with 0.1N NaOH or H2SO4.

  • Why: Prevents H/D exchange (see Section 3).

2. Internal Standard Spiking
  • Add 50 µL of Cyclopentanone-d4 Stock (1000 µg/mL) to the sample.

  • Final concentration: 500 ppb (ng/mL).

  • Equilibrate for 10 minutes (sealed).

3. Salting-Out Liquid-Liquid Extraction (LLE)
  • Add 30 g NaCl to the sample and dissolve (saturation improves extraction efficiency of polar ketones).

  • Extract three times with 10 mL Dichloromethane (DCM).

  • Combine organic layers.

  • Note: Cyclopentanone is moderately water-soluble; simple LLE without salt yields <50% recovery.

4. GC-MS Instrumental Method
  • Column: DB-624 or equivalent (optimized for volatiles/polar organics).

  • Inlet: Splitless (1 min purge), 220°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 160°C.

    • Ramp 25°C/min to 240°C.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

5. Detection Parameters (SIM Mode)

To achieve high sensitivity, use Selected Ion Monitoring (SIM).

AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
Cyclopentanone (Native) 84 55, 566.50 min
Cyclopentanone-d4 (IS) 88 58, 606.48 min*

*Note: Deuterated compounds often elute slightly earlier than native analogs due to the inverse isotope effect on interaction with the stationary phase.

Data Analysis: Response Factor Calculation

Do not rely on external calibration curves alone. Calculate the Relative Response Factor (RRF) using the internal standard.



Where:

  • 
     = Concentration of analyte.
    
  • 
     = Peak Area of native (m/z 84).
    
  • 
     = Peak Area of d4-IS (m/z 88).
    
  • 
     = Concentration of IS spiked (500 ppb).
    

Acceptance Criteria:

  • The RRF should be constant (<15% RSD) across the calibration range.

  • IS Area counts in samples must be within 50-150% of the calibration blank.

Advanced Application: Forensic & Precursor Tracking

Context: Cyclopentanone is a regulated precursor in some jurisdictions because it is a building block for the synthesis of Ketamine (via rearrangement of cyclopentyl intermediates) and specific pesticides (e.g., Pencycuron analogs).

Ecopharmacovigilance Protocol: When analyzing wastewater for illicit synthesis dumping:

  • Look for the co-occurrence of Cyclopentanone and 2-Chlorophenyl cyclopentyl ketone.

  • Use Cyclopentanone-d4 to quantify the unreacted precursor.

  • Synthesis Tracing: If deuterated cyclopentanone is found in the environment without spiking, it indicates the disposal of labeled research chemicals or specific pharmaceutical R&D waste.

References

  • Sigma-Aldrich. (2023).[3] Cyclopentanone-2,2,5,5-d4 Product Specification & Properties. Link

  • U.S. EPA. (2014).[4] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update V. Link

  • LibreTexts Chemistry. (2021). Alpha-Halogenation and Deuterium Exchange of Ketones. Explains the mechanism of alpha-proton exchange in acidic media. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16213326: Cyclopentanone-2,2,5,5-d4. Link

  • Shimadzu. (2020). Analysis of Volatile Organic Compounds (VOCs) in Water using Headspace GC-MS. Application Note C10G-E063. Link

Sources

Method

Precision Bioanalysis: Utilizing Cyclopentanone-2,2,5,5-d4 as a Stable Isotope Internal Standard in Pharmacokinetic Assays

[1] Executive Summary This application note details the protocol for the quantitative bioanalysis of cyclopentanone and structurally related ketone metabolites in biological matrices (plasma, urine) using Cyclopentanone-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the quantitative bioanalysis of cyclopentanone and structurally related ketone metabolites in biological matrices (plasma, urine) using Cyclopentanone-2,2,5,5-d4 as a stable isotope-labeled internal standard (SIL-IS).

While Cyclopentanone-d4 offers the highest precision for correcting matrix effects and recovery losses, its specific deuteration pattern (alpha-position to the carbonyl) presents a critical chemical stability risk: deuterium-hydrogen (D/H) exchange .[1] This guide provides a validated workflow utilizing 2,4-Dinitrophenylhydrazine (DNPH) derivatization to chemically "lock" the isotopic label, enhance ionization efficiency, and ensure compliance with FDA M10 Bioanalytical Method Validation guidelines.

Part 1: The Role of Cyclopentanone-d4 in PK Studies

Why Cyclopentanone-2,2,5,5-d4?

In pharmacokinetic (PK) and toxicokinetic (TK) studies, cyclopentanone often appears as:

  • A Metabolic Byproduct: Oxidative deamination of cyclopentylamine-based drugs.[1]

  • A Toxic Impurity: Residual solvent or starting material in pharmaceutical synthesis.[1]

  • A Structural Surrogate: Used when a specific isotopolog for a complex cyclopentyl-drug is unavailable.[1]

Cyclopentanone-2,2,5,5-d4 (Mass Shift +4 Da) is the preferred Internal Standard because it co-elutes with the analyte, experiencing the exact same matrix suppression and extraction efficiency.

The Critical Challenge: Alpha-Proton Exchange

The deuterium atoms in Cyclopentanone-2,2,5,5-d4 are located at the


-positions relative to the carbonyl group.[1] In aqueous solutions (especially at non-neutral pH), ketones undergo keto-enol tautomerism.[1] During the enol form, these 

-protons become exchangeable with solvent protons (H from H₂O).[1]

The Risk: If the IS is left in untreated plasma or acidic urine for extended periods, the deuterium label will wash out (


), causing quantification errors.
The Solution:  Immediate derivatization with DNPH converts the ketone to a hydrazone. This removes the carbonyl oxygen and changes the C=N bond character, effectively halting the tautomerism and permanently fixing the deuterium label.

Part 2: Experimental Design & Workflow

Chemical Logic Diagram

The following diagram illustrates the competition between the risk (exchange) and the solution (derivatization).

G d4 Cyclopentanone-d4 (Active Carbonyl) enol Enol Intermediate (Unstable) d4->enol Aqueous/Acidic pH hydrazone Stable Hydrazone (Locked Label) d4->hydrazone + DNPH (Fast Reaction) enol->d4 Reversible exchange Loss of Label (d4 -> d3 -> H) enol->exchange Solvent Exchange dnph DNPH Reagent (Acidic) dnph->hydrazone

Caption: Mechanism of Action. The protocol prioritizes the fast DNPH reaction (Green) to prevent the loss of deuterium labels via keto-enol exchange (Red).

Part 3: Detailed Protocol (LC-MS/MS)

Materials & Reagents[1][2]
  • Analyte: Cyclopentanone (Standard).[1][2][3][4]

  • Internal Standard: Cyclopentanone-2,2,5,5-d4 (98 atom % D).[1][2]

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH), saturated solution in 1M HCl.[1]

  • Matrix: K2EDTA Plasma (or Urine).[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Procedure

Step 1: Preparation of Internal Standard (IS) Working Solution

  • Dissolve Cyclopentanone-d4 in Acetonitrile (Do not use water or methanol to prevent long-term storage exchange).[1]

  • Concentration: 100 ng/mL.[1] Store at -20°C.

Step 2: Sample Preparation (Derivatization-First Method)

  • Note: Do not add IS to the sample and let it sit. Co-add the derivatizing agent.

  • Aliquot 50 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Add 10 µL of IS Working Solution (Cyclopentanone-d4).[1]

  • IMMEDIATELY add 100 µL of DNPH Solution (Saturated in 1M HCl).

  • Vortex for 30 seconds.

  • Incubate at 50°C for 20 minutes . (Heat accelerates hydrazone formation, outcompeting exchange).[1]

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 500 µL of MTBE to the reaction mixture.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean vial.[1]

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

LC-MS/MS Conditions

Derivatization increases the molecular weight and hydrophobicity, allowing for excellent retention on standard C18 columns.[1]

ParameterSetting
Column C18 (e.g., Agilent Poroshell 120 EC-C18), 2.1 x 50 mm, 1.9 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization ESI Negative (DNPH derivatives often ionize well in Negative mode) or Positive
Run Time 5.0 Minutes

MRM Transitions (Calculated):

  • Cyclopentanone-DNPH:

    • Precursor: 265.1 (M+H)+ or 263.1 (M-H)-[1]

    • Product: 163.0 (Dinitrophenyl group fragment)

  • Cyclopentanone-d4-DNPH (IS):

    • Precursor: 269.1 (M+H)+ or 267.1 (M-H)-

    • Product: 163.0 (Dinitrophenyl group fragment)

    • Note: The mass shift is +4 Da, ensuring no cross-talk.

Part 4: Data Analysis & Validation (FDA M10)[1]

Linearity & Range

The method should be validated over the expected PK range (typically 10 ng/mL to 5000 ng/mL).

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[1]
    
Cross-Talk & Selectivity

Because the deuterium label is stable after derivatization, cross-talk is minimal. However, you must verify that the IS (d4) does not contain d0 impurities.

  • Blank Test: Inject pure IS derivatized sample. Monitor the Analyte channel (265/163).[1] Response must be <20% of the LLOQ.[1][5]

Validation Summary Table
Validation ParameterAcceptance Criteria (FDA M10)Experimental Goal
Accuracy ±15% (±20% at LLOQ)Verify using QCs (Low, Med, High)
Precision (CV) <15% (<20% at LLOQ)Intra- and Inter-day reproducibility
IS Recovery Consistent across runsCompare extracted IS vs. neat IS
Matrix Effect Calculate Matrix Factor (MF)Ensure MF is consistent for Analyte & IS

Part 5: Troubleshooting & Optimization

Workflow start Low IS Recovery? check1 Check pH of DNPH Reagent (Must be < 2.0) start->check1 check2 Check Incubation Temp (Increase to 60°C if slow) check1->check2 If pH OK action1 Prepare fresh DNPH in HCl check1->action1 If pH > 2 check3 D/H Exchange Check (Is IS stored in Methanol?) check2->check3 If Reaction Incomplete action2 Store IS in Acetonitrile only check3->action2 If Yes

Caption: Troubleshooting logic for low recovery or sensitivity issues in the Cyclopentanone-d4 assay.

References

  • FDA M10 Guidance. Food and Drug Administration.[1][6] (2022).[1][5][6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6][8][9]

  • DNPH Derivatization. Uchiyama, S., et al. (2011).[1] Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine. Journal of Chromatography B. [Link]

  • Stable Isotope Dilution. Stokvis, E., et al. (2005).[1] Stable isotope dilution analysis in clinical pharmacology. Rapid Communications in Mass Spectrometry. [Link]

  • Cyclopentanone-d4 Properties. National Center for Biotechnology Information.[1] (2023).[1][7] PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. [Link][1]

Sources

Application

Application Note: Cyclopentanone-2,2,5,5-d4 in Quantitative Proteomics &amp; Chemoproteomics

This Application Note is structured to address the needs of high-level researchers and drug developers, focusing on the specific utility of Cyclopentanone-2,2,5,5-d4 as a specialized reagent for Quantitative Proteomics a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the needs of high-level researchers and drug developers, focusing on the specific utility of Cyclopentanone-2,2,5,5-d4 as a specialized reagent for Quantitative Proteomics and Fragment-Based Ligand Discovery .

Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a high-purity stable isotope reagent characterized by the deuteration of its alpha-carbons. While often overlooked in favor of standard reagents like formaldehyde-d2 (for dimethyl labeling), this cyclic ketone offers unique advantages in mass spectrometry-based proteomics :

  • Enhanced Hydrophobicity: Unlike methyl tags, the cyclopentyl group (+67 Da) significantly increases peptide retention on C18 columns, improving the separation of hydrophilic peptides that typically elute in the void volume.

  • Distinct Mass Shift: Used in reductive alkylation, it introduces a +4 Da mass shift per labeling site relative to the non-deuterated isotopolog, creating distinct doublets for quantitation.

  • Metabolic Stability: In chemoproteomics, the deuterium atoms at the 2,2,5,5 positions act as "metabolic blockers" (the Deuterium Switch), stabilizing the ring against oxidative metabolism during in vivo tracer studies.

This guide details two primary workflows: N-terminal Reductive Cyclopentylation for quantitative profiling and Proline-d4 Synthesis for SILAC applications.

Chemical Mechanism & Stability

The Deuterium Retention Challenge

The critical technical challenge with Cyclopentanone-2,2,5,5-d4 is the acidity of its alpha-protons. In aqueous, basic conditions, these deuterium atoms can exchange with solvent protons via enolization, leading to signal loss (back-exchange).

Scientific Integrity Check: To prevent label loss, the derivatization reaction (reductive amination) must occur faster than the rate of enolization, or be conducted under slightly acidic conditions (pH 5.0–6.0) where proton exchange is kinetically suppressed. Once the ketone is reduced to the secondary amine (the cyclopentyl-peptide bond), the deuterium atoms are locked and non-exchangeable.

Reaction Pathway (DOT Visualization)

ReactionMechanism Ketone Cyclopentanone-d4 (Alpha-D acidic) Schiff Schiff Base Intermediate (Susceptible to Exchange) Ketone->Schiff pH 5-6 Fast Kinetics Peptide Peptide (N-term/Lys) Peptide->Schiff Schiff->Ketone H2O Exchange (If pH > 7) Reduction Reduction (NaCNBH3) Schiff->Reduction Irreversible Product Cyclopentyl-d4-Peptide (Label Locked) Reduction->Product Stable Tag

Figure 1: Reaction mechanism for Reductive Cyclopentylation. Maintaining acidic pH is critical to prevent deuterium back-exchange at the Schiff base stage.

Protocol A: Differential Isotope Labeling (Reductive Cyclopentylation)

This protocol describes the "Light" (Cyclopentanone-d0) vs. "Heavy" (Cyclopentanone-d4) labeling of peptide digests for relative quantification. This method is analogous to dimethyl labeling but provides better retention for polar peptides.

Materials
  • Heavy Reagent: Cyclopentanone-2,2,5,5-d4 (98 atom % D).[1]

  • Light Reagent: Cyclopentanone (natural abundance).

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH3) - Use fresh; toxic.

  • Buffer: 50 mM Triethylammonium bicarbonate (TEAB), pH 8.5 (adjusted to pH 6.0 for reaction).

  • Quenching: Ammonia solution or Hydroxylamine.

Step-by-Step Workflow
  • Protein Digestion:

    • Digest 100 µg of protein (Lys-C/Trypsin) according to standard FASP or in-solution protocols.

    • Desalt peptides using C18 StageTips; dry in SpeedVac.

  • Labeling Reaction (Parallel Reactions):

    • Resuspend dried peptides in 100 µL of 100 mM TEAB (pH 6.0) . Crucial: The pH must be slightly acidic to favor imine formation while suppressing enol-based deuterium exchange.

    • Sample A (Light): Add 4 µL of Cyclopentanone (2 M in ethanol).

    • Sample B (Heavy): Add 4 µL of Cyclopentanone-2,2,5,5-d4 (2 M in ethanol).

    • Vortex and incubate for 5 minutes at room temperature.

  • Reduction:

    • Add 4 µL of 1 M NaCNBH3 (freshly prepared in water) to each tube.

    • Incubate for 60 minutes at room temperature with mild agitation.

    • Note: NaCNBH3 is selective for imines at pH 6.0 and will not reduce the excess ketone rapidly, preventing side reactions.

  • Quenching & Mixing:

    • Add 10 µL of 1% Ammonia solution to quench unreacted reagents.

    • Mix Sample A and Sample B in a 1:1 ratio.

  • Purification:

    • Acidify with Formic Acid (to pH < 3).

    • Perform C18 solid-phase extraction (SPE) to remove excess reagents and salts.

    • Analyze via LC-MS/MS.[2][3]

Data Analysis Parameters
ParameterSettingNotes
Modification (Light) +68.0626 DaCyclopentyl (C5H8) on N-term & Lys
Modification (Heavy) +72.0877 DaCyclopentyl-d4 (C5H4D4) on N-term & Lys
Mass Shift +4.0251 DaPer label site
Retention Time Shift observedLabeled peptides elute later than native; D0/D4 co-elute perfectly.[1]*

*Note: Deuterium isotope effects on retention time are negligible for cyclic alkanes compared to linear alkyl chains, ensuring accurate quantification.

Protocol B: Synthesis of SILAC Precursor (Proline-d4)

For researchers requiring custom SILAC media, Cyclopentanone-d4 is the primary starting material for synthesizing Proline-d4 . This is often more cost-effective than purchasing pre-made amino acids for large-scale cell culture.

Synthetic Pathway

The transformation utilizes the Schmidt Reaction or Beckmann Rearrangement followed by hydrolysis and cyclization.

Reaction Sequence:

  • Cyclopentanone-d4 + Hydrazoic Acid (

    
    ) 
    
    
    
    Piperidin-2-one-3,3,6,6-d4 (Valerolactam).
  • Acid Hydrolysis

    
    5-Amino-2,2,5,5-tetradeuteriovaleric acid .
    
  • Enzymatic or Chemical Oxidative Cyclization

    
    Proline-d4 .
    
Workflow Diagram

SILACSynthesis Start Cyclopentanone-2,2,5,5-d4 Step1 Schmidt Reaction (NaN3 / H2SO4) Start->Step1 Inter1 Valerolactam-d4 Step1->Inter1 Step2 Hydrolysis (HCl) Inter1->Step2 Inter2 5-Aminovaleric Acid-d4 Step2->Inter2 Step3 Cyclization (Proline 5-hydroxylase / Chem) Inter2->Step3 End L-Proline-d4 (SILAC Reagent) Step3->End

Figure 2: Synthetic route for converting Cyclopentanone-d4 into Proline-d4 for metabolic labeling.

Application in Fragment-Based Drug Discovery (FBDD)

Beyond proteomics, Cyclopentanone-d4 serves as a "scout fragment" in NMR-based screening.

  • Concept: The Deuterium Switch .

  • Method: A library of fragments containing the cyclopentanone moiety is screened against a protein target.

  • Utility: The d4-analog is used to simplify 1H-NMR spectra (removing the large cyclopentyl signals) to observe the binding of the rest of the molecule, or conversely, used in 2H-NMR (Deuterium NMR) to directly observe the binding of the pharmacophore with zero background from the protein (which contains no deuterium).

References

  • Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. Link(Foundational reference for reductive alkylation chemistry).

  • Schoenmakers, P. J., et al. (2023). "Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent."[4] Beilstein Journal of Organic Chemistry. Link(Demonstrates Proline synthesis utility from cyclic precursors).

  • Sigma-Aldrich. "Cyclopentanone-2,2,5,5-d4 Product Specification & Properties." Merck KGaA. Link(Source of physical property data).

  • Hsu, J. L., et al. (2003). "Stable-isotope dimethyl labeling for quantitative proteomics." Analytical Chemistry. Link(Comparative methodology for isotope labeling).

  • Gao, J., et al. (2023). "Development of a quantitative proteomics approach for cyclooxygenases..." Journal of Chromatography B. Link(Context for metabolic tracing of cyclic ketones).

Safety & Handling
  • Flammability: Cyclopentanone-d4 is a Category 3 Flammable Liquid.[1] Handle in a fume hood.

  • Toxicity: Causes skin irritation and serious eye damage.[1] Wear nitrile gloves and safety goggles.

  • Storage: Store at room temperature under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can facilitate deuterium exchange over long periods.

Sources

Technical Notes & Optimization

Troubleshooting

stability of Cyclopentanone-2,2,5,5-d4 in acidic or basic conditions

Topic: Stability of Cyclopentanone-2,2,5,5-d4 Executive Summary: The "Alpha-Proton" Paradox Cyclopentanone-2,2,5,5-d4 is a critical internal standard used in metabolic profiling and mass spectrometry. While the deuterium...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Cyclopentanone-2,2,5,5-d4

Executive Summary: The "Alpha-Proton" Paradox

Cyclopentanone-2,2,5,5-d4 is a critical internal standard used in metabolic profiling and mass spectrometry. While the deuterium-carbon bond (


) is generally stronger than the hydrogen-carbon bond (

) due to the Kinetic Isotope Effect (KIE), this specific molecule presents a unique stability challenge.

The four deuterium atoms are located at the


-position  (adjacent to the carbonyl group). These positions are chemically "labile" because the carbonyl group acidifies them. In the presence of any protic solvent  (water, methanol) and a catalyst (acid or base), these deuterium atoms will exchange with protons from the solvent, destroying the isotopic signature.

The Bottom Line: This molecule is chemically stable but isotopically unstable in non-neutral, protic environments.

Part 1: The Mechanism of Failure (Why Your Signal Disappears)

To prevent data loss, you must understand the mechanism of "Back-Exchange." This is not degradation in the traditional sense (the molecule doesn't break apart); rather, it is an identity crisis where the heavy isotope is washed out.

The Enolization Pathway

The carbonyl oxygen acts as an electron sink, allowing the


-deuterium to be removed. This forms an Enol  (in acid) or Enolate  (in base) intermediate. When the ketone reforms, it grabs a proton (

) from the solvent instead of the original deuterium (

).

ExchangeMechanism D4 Cyclopentanone-d4 (M+4 Target) Inter Enol/Enolate Intermediate (Planar) D4->Inter Acid/Base Catalysis (-D+) D3H1 Cyclopentanone-d3h1 (M+3 Impurity) Inter->D3H1 Tautomerization (+H+ from Solvent) Solvent Protic Solvent (H-OH / H-OR) Solvent->Inter Proton Source

Figure 1: The pathway of isotopic washout. In the presence of protons, the equilibrium favors Hydrogen incorporation due to solvent excess, regardless of the KIE.

Part 2: Troubleshooting Guide
Scenario A: "My Mass Spec signal (M+4) is decreasing, and M+3/M+2 peaks are appearing."

Diagnosis: Active H/D Exchange. Root Cause: Your sample preparation or mobile phase contains protic solvents at an extreme pH. Immediate Action:

  • Check Mobile Phase pH: If you are using reverse-phase LC with water/methanol, ensure the pH is strictly neutral (pH 7.0). Avoid 0.1% Formic Acid or Ammonium Hydroxide if the sample sits in the autosampler for >1 hour.

  • Switch Solvents: For stock solutions, move immediately to aprotic solvents (Acetonitrile, DMSO).

Scenario B: "The stock solution degraded in the freezer."

Diagnosis: Moisture Ingress. Root Cause: Cyclopentanone is hygroscopic. If stored in a non-sealed vial at -20°C, condensation introduces water. Over months, even trace water causes exchange. Immediate Action:

  • Store neat material in a desiccator.

  • Store solutions in anhydrous acetonitrile over molecular sieves.

Part 3: Experimental Protocols
1. Solvent Compatibility Matrix

Use this decision matrix to select the correct solvent for storage and analysis.

Solvent ClassExamplesSuitabilityRisk LevelNotes
Aprotic (Polar) Acetonitrile, DMSO, DMFExcellent LowBest for stock solutions. No exchangeable protons.
Aprotic (Non-Polar) Dichloromethane, HexaneGood LowGood stability, but volatility may alter concentration.
Protic (Neutral) Water, Methanol, EthanolCaution MediumStable for short durations (hours) if pH is exactly 7.0.
Acidic Protic 0.1% Formic Acid in WaterCRITICAL FAILURE HighRapid exchange (

can be minutes to hours).
Basic Protic Ammonium Hydroxide in MeOHCRITICAL FAILURE HighBase catalysis is often faster than acid catalysis for ketones.
2. QC Protocol: Verifying Isotopic Purity

Before running a valuable study, validate your standard using this self-validating workflow.

Method: GC-MS or Direct Infusion MS (ESI).

  • Blank: Inject pure solvent (Acetonitrile).

  • Control: Inject a fresh aliquot of Cyclopentanone-d4 (dissolved in Acetonitrile).

  • Test: Inject your "working" sample.

  • Calculation:

    
    [1]
    
    • Acceptance Criteria: >98% enrichment. If M+3 exceeds 5%, discard the solution.

3. Safe Handling Workflow

HandlingProtocol Start Start: Solid Material Step1 1. Equilibrate to Room Temp (Prevent Condensation) Start->Step1 Step2 2. Dissolve in Anhydrous Aprotic Solvent (MeCN or DMSO) Step1->Step2 Step3 3. Aliquot into Single-Use Vials (Minimize Headspace) Step2->Step3 Step4 4. Store at -20°C or -80°C Step3->Step4

Figure 2: Best practice workflow for handling alpha-deuterated ketones to minimize moisture exposure.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use this internal standard in an acidic mobile phase (e.g., 0.1% Formic Acid)? A: Only if the chromatography is fast (< 5 minutes) and the sample is kept cold (4°C) in the autosampler. Acid catalyzes the enolization. If your run is long, the deuterium will wash out into the mobile phase, leading to quantification errors.

Q: Why is the M+4 peak disappearing even in pure water? A: "Pure" water absorbs


 from the air, becoming slightly acidic (pH ~5.5). This mild acidity is sufficient to catalyze the exchange over 24-48 hours. Always buffer your aqueous solutions to pH 7.0 if they must be used.

Q: Is the exchange reversible? A: Yes, but practically, no. If you place the H-contaminated molecule into


, it will eventually become deuterated again.[2][3] However, you cannot "fix" a stock solution contaminated with protons; you must discard it.
References
  • IUPAC Compendium of Chemical Terminology (Gold Book). Tautomerism. International Union of Pure and Applied Chemistry. Available at: [Link]

  • Gundermann, K. D., & McCapra, F. (1987). Chemiluminescence in Organic Chemistry. Springer-Verlag. (Contextualizes ketone reactivity and alpha-proton acidity).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • PubChem. Cyclopentanone-2,2,5,5-d4 Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Cyclopentanone-2,2,5,5-d4 Analysis

Topic: Troubleshooting Common Interferences & Stability Protocols Executive Summary Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a critical isotopologue used primarily as an internal standard in mass spectrometry (MS) a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Interferences & Stability Protocols

Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a critical isotopologue used primarily as an internal standard in mass spectrometry (MS) and as a mechanistic probe in NMR studies.[1] Its utility relies entirely on the isotopic integrity of the four deuterium atoms at the


-positions.

However, these positions are chemically "active." The thermodynamic acidity of


-protons (pKa 

16.7) makes this compound uniquely susceptible to Back-Exchange (H/D Exchange) and Aldol Condensation . This guide addresses these interferences with mechanistic depth and actionable troubleshooting protocols.

Part 1: The Primary Antagonist – H/D Back-Exchange

Question: Why is the mass of my Cyclopentanone-d4 shifting lower (M-1, M-2) over time?

Diagnosis: You are likely experiencing H/D exchange (back-exchange) catalyzed by trace moisture or improper pH.

The Mechanism: Ketones exist in equilibrium with their enol forms. While the keto form is favored, the transition passes through an enol/enolate intermediate. In the presence of a protic source (water, methanol, non-deuterated acids), the deuterium at the


-carbon is replaced by a proton (Hydrogen). This is an entropy-driven process that will eventually wash out the isotopic label.

Critical Insight: This reaction is catalyzed .[2] In neutral, anhydrous conditions, the exchange is negligible. In the presence of even trace acid or base (e.g., residual KOH from synthesis or HCl from cleaning glassware), the rate accelerates exponentially.

Visualization: The H/D Exchange Cycle

HD_Exchange cluster_0 The Vulnerability Cycle D4_Keto Cyclopentanone-d4 (Stable Keto Form) Enol Enol Intermediate (C=C-OD) D4_Keto->Enol  Tautomerization   (-D+) D3_H_Keto Cyclopentanone-d3h1 (Contaminated Product) Enol->D3_H_Keto  Protonation   (+H from solvent) D3_H_Keto->Enol  Repeat Cycle  

Figure 1: The mechanism of isotopic erosion. Note that the presence of a proton source (H+) drives the equilibrium toward the non-deuterated species.

Troubleshooting Protocol 1: Verifying Isotopic Integrity

Before using the reagent, validate it using 1H NMR.

FeatureChemical Shift (

)
MultiplicityInterpretation

-Protons (3,4-H)
~1.96 ppmMultipletNormal. These are the non-exchangeable protons.

-Protons (2,5-H)
~2.14 ppmTriplet (broad)DANGER. Signal here indicates H has replaced D.
HDO/Water Variable*Singlet (broad)CDCl3: ~1.56 ppm; DMSO-d6: ~3.33 ppm. Indicates moisture risk.

Corrective Action:

  • Do not dry with basic agents (e.g., K2CO3, basic alumina). These catalyze exchange.

  • Use neutral desiccants: Anhydrous MgSO4 or molecular sieves (3Å, neutral).

  • Solvent Choice: Avoid methanol or water for stock solutions. Use Acetonitrile, DMSO, or Dichloromethane.

Part 2: Chemical Instability – Aldol Condensation

Question: My clear d4 standard has turned yellow/orange. Is it still usable?

Diagnosis: No. The color indicates the formation of conjugated enones via Self-Aldol Condensation .

The Science: Cyclopentanone is prone to self-condensation because its ring strain and conformational flexibility allow easy attack of the enolate on another ketone molecule. This forms a dimer (2-cyclopentylidenecyclopentanone).

  • Interference: The dimer has a different molecular weight and retention time, but it consumes your internal standard, leading to quantification errors.

  • Trigger: Base catalysis (even from slightly basic glass surfaces) and light exposure.

Visualization: Troubleshooting Logic Flow

Figure 2: Decision matrix for diagnosing Cyclopentanone-d4 degradation.

Part 3: Instrumental Interferences (MS & NMR)

Question: I see "Cross-Talk" in my LC-MS/MS analysis. Why?

Context: When using Cyclopentanone-d4 as an Internal Standard (IS) for Cyclopentanone quantification. Issue:

  • Impurity Contribution: The d4 standard is rarely 100.0% pure. It may contain 1-2% d3 or d0 (native). If your IS concentration is high, the d0 impurity adds to the analyte signal.

  • Analyte Contribution: High concentrations of the native analyte can have natural isotopic abundances (13C) that overlap with the d4 channel, though less likely with a +4 mass shift.

Protocol: The "Zero-Point" Validation

  • Inject the IS alone (at working concentration). Monitor the Analyte transition.

    • Result: Signal should be <0.5% of the LLOQ (Lower Limit of Quantitation).

  • Inject the Analyte alone (at ULOQ). Monitor the IS transition.

    • Result: Signal should be negligible.

Question: There is a large singlet at ~2.16 ppm in my NMR spectrum interfering with my sample.

Diagnosis: This is likely Acetone (2.17 ppm) or native Cyclopentanone (2.14 ppm).

  • Differentiation: Cyclopentanone signals are multiplets (due to coupling between 2,5 and 3,4 protons). Acetone is a sharp singlet.

  • Resolution: If the interference is native cyclopentanone arising from H/D exchange of your d4 standard, you will see the multiplet structure emerge.

Part 4: Storage & Handling Protocols

To maintain the integrity of Cyclopentanone-2,2,5,5-d4, adhere to this "Self-Validating" storage system:

  • Container: Amber borosilicate glass (protects from light/Aldol reactions).

  • Headspace: Flush with Argon or Nitrogen after every use. Oxygen promotes radical oxidation; moisture promotes H/D exchange.

  • Temperature: Store at 2–8°C . (Freezing is acceptable but may cause water condensation upon thawing if not handled carefully).

  • Desiccant: Store the vial inside a secondary jar containing active desiccant.

Emergency Purification (Distillation): If the sample has yellowed or exchanged:

  • Perform a micro-distillation.

  • Crucial: Wash the receiving glassware with acid (dilute HCl) followed by DI water and Acetone, then oven dry. Do not use base-washed glassware, as the residual alkalinity on the glass surface is enough to catalyze immediate H/D exchange during distillation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Provides baseline shifts for solvent impurities). Retrieved from [Link]

  • Hunter, A. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Journal of Chromatography B. (Discusses the mathematics of IS cross-talk). Retrieved from [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for ketone alpha-proton acidity data). Retrieved from [Link]

Sources

Troubleshooting

optimizing mass spectrometer settings for Cyclopentanone-2,2,5,5-d4

Ticket ID: #CP-D4-OPT-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1] Executive Summary You are working with Cyclopentanone-2,2,5,5-d4 (MW ~88.14 Da), a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-D4-OPT-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1]

Executive Summary

You are working with Cyclopentanone-2,2,5,5-d4 (MW ~88.14 Da), a deuterated internal standard used primarily to quantify cyclopentanone impurities or metabolic intermediates.

The Critical Warning: Unlike stable isotopes on aromatic rings, the deuterium atoms in this molecule are located at the


-position to the carbonyl group. These positions are acidic  (

).[1] In the presence of protic solvents (water, methanol) and even trace bases or acids, these deuteriums will undergo Back-Exchange (H/D Scrambling) via keto-enol tautomerism.

If your mass signal is drifting from


 88 to 87, 86, or 85, your instrument is likely fine—your chemistry is failing.

Module 1: Sample Stability & The "Hidden" Parameter

Issue: "My internal standard signal is decreasing over time, and I see new peaks at M-1 and M-2."

The Mechanism of Failure

The deuterium label is not inert. The carbonyl oxygen promotes acidity at the


-carbons. If you prepare this standard in methanol or water without strict pH control, you will lose the label before injection.
Visualization: H/D Exchange Pathway

HD_Exchange cluster_0 Solvent Environment cluster_1 Impact Keto_D4 Cyclopentanone-d4 (Keto Form) Stable Label Enol Enol Intermediate (C=C Double Bond) Label Labile Keto_D4->Enol Base/Acid Catalyst (-D+) Enol->Keto_D4 +D (Rare in protic solv) Keto_D3H Cyclopentanone-d3h1 (Scrambled) Mass Shift -1 Enol->Keto_D3H +H from Solvent Result Quantification Error: Internal Standard Signal Loss Keto_D3H->Result

Caption: Figure 1. Mechanism of deuterium loss via keto-enol tautomerism.[1] In protic solvents, the enol intermediate repopulates with protons (H) instead of deuterium (D), shifting the mass.

Protocol: Preventing Back-Exchange
  • Solvent Selection: Use aprotic solvents whenever possible (Acetonitrile, Dichloromethane, Hexane).[1]

  • pH Buffering: If aqueous conditions are mandatory (e.g., Reverse Phase LC), keep the pH slightly acidic (pH 4.0–5.0). Avoid pH > 7.0 strictly.[1]

  • Temperature: Keep autosamplers at 4°C. Tautomerism rates increase exponentially with temperature.[1]

Module 2: GC-MS Optimization (Direct Analysis)

Issue: "I am getting poor sensitivity or inconsistent fragmentation in EI mode."

Cyclopentanone is a small, volatile molecule.[1] In Electron Ionization (EI), the molecular ion (


) is often visible but fragmentation is extensive.
Fragmentation Logic (d0 vs. d4)
  • Cyclopentanone (d0, MW 84): Major loss is CO (

    
    ) giving 
    
    
    
    56 (
    
    
    ).[1]
  • Cyclopentanone-d4 (d4, MW 88): The deuteriums are on the ring. Loss of CO (

    
    ) gives 
    
    
    
    60 (
    
    
    ).[1]
Recommended Settings (Agilent/Thermo/Shimadzu EI Source)
ParameterSettingTechnical Rationale
Ion Source Temp 200°C – 230°CHigh enough to prevent condensation, low enough to minimize thermal degradation/exchange in the source.[1]
Electron Energy 70 eVStandard for library matching.[1] Lowering to 35 eV may boost the Molecular Ion (

) if sensitivity is low.[1]
Scan Range

40 – 100
Narrow scan improves duty cycle and sensitivity for this small molecule.[1]
Solvent Delay > 3.0 minEssential.[1] Cyclopentanone elutes early; ensure the filament is off during the solvent peak to prevent burnout.

Target Ions for SIM (Selected Ion Monitoring):

  • Quantifier:

    
     88.1 (
    
    
    
    )
  • Qualifier 1:

    
     60.1 (
    
    
    
    , Loss of Carbonyl)
  • Qualifier 2:

    
     30.1 (
    
    
    
    , Ethylene-d2 fragment)

Module 3: LC-MS Optimization (Derivatization)

Issue: "I see no signal in ESI/APCI. The molecule is too small and non-polar."

Cyclopentanone ionizes poorly in Electrospray Ionization (ESI).[1] You must derivatize it, typically with 2,4-Dinitrophenylhydrazine (DNPH) .[1][2][3][4]

The DNPH Workflow

Derivatization converts the volatile ketone into a stable, ionizable hydrazone.

  • Reaction: Cyclopentanone-d4 + DNPH

    
     Hydrazone-d4 + 
    
    
    
    [1]
  • Mass Shift Calculation:

    • DNPH MW: 198.14

    • Cyclopentanone-d4 MW: 88.14[1][5][6]

    • Water Loss: -18.01[1]

    • Target Mass: ~268.27 Da

Visualization: LC-MS Decision Tree

LC_Workflow Start Start: LC-MS Analysis Direct Direct ESI/APCI? Start->Direct Fail Result: Poor Sensitivity (No ionizable groups) Direct->Fail Yes Deriv Derivatization (DNPH) Direct->Deriv No (Recommended) Reaction Reaction Conditions: Acidic Catalyst (HCl/H3PO4) Ambient Temp, 30 mins Deriv->Reaction Analysis LC-MS Method: Column: C18 Reverse Phase Mode: ESI Negative Reaction->Analysis Target Monitor [M-H]- Ion m/z ~267.2 Analysis->Target

Caption: Figure 2. Decision tree for LC-MS analysis. Direct analysis is discouraged; DNPH derivatization is the industry standard for enhancing sensitivity.

LC-MS Instrument Parameters (DNPH Derivative)
  • Ionization Mode: ESI Negative (The DNPH moiety ionizes best in negative mode due to resonance stabilization of the charge).

  • Target Ion:

    
     267.2 (
    
    
    
    ).[1]
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acid is needed for chromatography, but ESI- works well even with weak acid presence).[1]

  • Column: C18 (Standard reverse phase).[1]

Module 4: Quantification & Data Interpretation

Issue: "The internal standard elutes at a different time than the analyte."

The Deuterium Isotope Effect

Deuterium is slightly more lipophilic (in Reverse Phase LC) or volatile (in GC) than hydrogen, but the C-D bond is shorter.

  • In GC-MS: Deuterated isotopologues often elute slightly earlier (inverse isotope effect) due to differences in vapor pressure, though this depends on the stationary phase.

  • In LC-MS: They may elute slightly earlier on C18 columns.

  • Troubleshooting: Do not force the integration window of the Internal Standard (ISTD) to match the Analyte exactly. Allow for a 0.05–0.1 min shift.

Cross-Talk Check (Blank Test)

Before running samples, inject:

  • Only Analyte (High Conc): Check for signal at

    
     88 (d4 channel). If signal exists, your natural isotope abundance or fragmentation is interfering.[1]
    
  • Only ISTD (d4): Check for signal at

    
     84 (d0 channel). If signal exists, your ISTD is impure or has undergone H/D exchange (See Module 1).[1]
    

References

  • NIST Mass Spectrometry Data Center. Cyclopentanone Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology.[1] [Link]

  • Keeffe, J. R., & Kresge, A. J. (1996).[1] Keto-Enol Tautomerism of Cyclopentanone and Cyclohexanone.[1] In The Chemistry of Enols. (General reference for mechanism; specific URL unavailable, refer to standard organic chemistry texts on keto-enol tautomerism rates).

  • Uchiyama, S., et al. (2009).[1] Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine.[1][2][3][4] Journal of Chromatography A. [Link][1]

  • BenchChem Technical Support. Deuterated Internal Standards for Quantitative Analysis. (General industry practice for isotope effects in chromatography).[1]

Sources

Optimization

Technical Support Center: High-Fidelity Analysis with Cyclopentanone-2,2,5,5-d4

Current Status: Operational Ticket Focus: Signal-to-Noise Ratio (SNR) Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division Core Concept: The SNR Advantage Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Signal-to-Noise Ratio (SNR) Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Core Concept: The SNR Advantage

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is not merely a solvent; it is a spectral silencer .[1] By replacing the four acidic alpha-protons adjacent to the carbonyl group with deuterium, you achieve two distinct mechanisms for improving Signal-to-Noise Ratio (SNR):

  • NMR Spectroscopy (Spectral Simplification):

    • Noise Reduction: It eliminates the high-intensity multiplet signal at ~2.15 ppm (alpha-protons), clearing a critical spectral window for analyte detection.[1]

    • Signal Concentration: It removes the vicinal

      
      -coupling between the alpha and beta positions.[1] This collapses the beta-proton signal (usually a complex multiplet at ~1.95 ppm) into a sharper singlet-like peak.[1] By concentrating the total integral intensity into a narrower frequency bandwidth, the effective peak height (SNR) increases significantly.[1]
      
  • Mass Spectrometry (Normalization):

    • Matrix Compensation: As a deuterated internal standard (+4 Da shift), it co-elutes with cyclopentanone analytes but is mass-resolved.[1] It corrects for ionization suppression (noise from the matrix) and injection variability, effectively boosting the reliable signal.[1]

Troubleshooting & Optimization Modules

Module A: NMR Spectroscopy Issues

User Issue: "I am using Cyclopentanone-d4 as a co-solvent, but I still see a growing multiplet at 2.15 ppm over time."

Root Cause Analysis: Proton-Deuterium Back-Exchange. The deuterium atoms at the 2,2,5,5 positions are acidic (pKa


 16-17) due to the adjacent carbonyl group. In the presence of any labile protons (moisture, protic solvents like Methanol or Water) and trace base/acid catalysis, the deuterium will exchange back to hydrogen.[1]

Corrective Protocol (The "Aprotic Rule"):

  • Solvent Selection: NEVER dissolve this standard in Methanol-d4 (

    
    ), Water (
    
    
    
    ), or Ethanol.[1] You must use aprotic solvents: Chloroform-d (
    
    
    ), DMSO-d6, or Acetone-d6.[1]
  • Glassware Prep: Bake NMR tubes to remove adsorbed surface moisture.

  • Validation: Run a blank scan immediately.[1] If the 2.15 ppm peak exists at

    
    , your stock is compromised.[1]
    

Visualizing the Failure Mode (Back-Exchange Mechanism):

BackExchange D4 Cyclopentanone-d4 (Silent Region) Intermediate Enol/Enolate Intermediate D4->Intermediate Base/Acid Catalysis TraceH2O Contaminant: Trace H2O / Protic Solvent TraceH2O->Intermediate Proton Source H_Incorporation H-D Exchange (Scrambling) Intermediate->H_Incorporation Equilibrium Shift Noise Result: New Multiplet at 2.15 ppm (SNR Degradation) H_Incorporation->Noise Loss of Isotopic Purity

Figure 1: The mechanism of SNR degradation via proton back-exchange.[1] Exposure to protic sources catalyzes the replacement of silent Deuterium with loud Protons.

Module B: Mass Spectrometry (LC-MS/GC-MS)

User Issue: "My internal standard signal is fluctuating, causing poor quantification linearity."

Root Cause Analysis: Chromatographic Isotope Effect or Scrambling. While deuterium stabilizes the mass signal, it can slightly alter retention time (RT) due to the Ubbelohde effect (deuterium is smaller/less lipophilic than hydrogen).[1] Furthermore, if your LC mobile phase is acidic (e.g., 0.1% Formic Acid) and the run is long, on-column exchange can occur.[1]

Step-by-Step Optimization Protocol:

ParameterRecommendationScientific Rationale
Stock Solvent Acetonitrile (ACN) or DMSO Strictly aprotic to prevent storage degradation (See Module A).[1]
Mobile Phase Neutral pH preferred (if possible)Acidic modifiers catalyze keto-enol tautomerism, accelerating D/H exchange.[1]
Column Temp Keep

C
Higher temperatures accelerate the exchange kinetics during the run.[1]
RT Window Widen window by

min
D4-analogs may elute slightly earlier than the protic analyte.

FAQ: "Can I use Cyclopentanone-d4 to quantify Cyclopentanol?"

  • Answer: No directly. The ionization efficiencies differ. However, you can derivatize both. Note that if you oxidize Cyclopentanol to Cyclopentanone in situ, you must ensure the oxidant doesn't strip the deuterium.[1]

Self-Validating Quality Control (QC)

Before running critical experiments, perform this 3-Minute Integrity Check to verify the reagent has not degraded (exchanged) during storage.

The "Integration Ratio" Test:

  • Dissolve 10 µL of Cyclopentanone-2,2,5,5-d4 in

    
    .
    
  • Acquire a standard

    
    H-NMR (16 scans).[1]
    
  • Analyze Regions:

    • Region A (2.20 - 2.10 ppm): Alpha-protons (Should be silent/flat baseline).[1]

    • Region B (2.00 - 1.90 ppm): Beta-protons (Should be a singlet/broad singlet).[1]

  • Calculation:

    
    [1]
    
    • Pass Criteria: Integral A is

      
       of Integral B.[1]
      
    • Fail Criteria: Visible multiplet structure in Region A.[1]

Advanced Workflow: Synthesis of High-SNR Tracers

If you are using Cyclopentanone-d4 as a starting material to synthesize a deuterated drug (to improve metabolic stability/DMPK SNR), follow this logic flow to maintain the label.

SynthesisWorkflow cluster_danger DANGER ZONES (Label Loss) cluster_safe SAFE PATHWAYS Start Start: Cyclopentanone-2,2,5,5-d4 Grignard Grignard Addition (Aprotic, Low Temp) Start->Grignard Reduc Hydride Reduction (NaBH4 in Dry THF) Start->Reduc Wittig Wittig Reaction (Anhydrous) Start->Wittig Acid Acidic Workup (pH < 4) Base Strong Base (NaH, NaOH) Protic Protic Solvents (MeOH, EtOH) Grignard->Acid Quench (Must be rapid/cold) Result High SNR Deuterated Product (Metabolically Stable) Grignard->Result Reduc->Result Wittig->Result

Figure 2: Synthetic decision tree for retaining deuterium labels.[1] Avoiding thermodynamic equilibrium conditions is critical to preserving the d4-label.

References

  • Preparation & Properties: Renz, M., & Corma, A. (2004).[1][2] Selective Ketonic Decarboxylation of Adipic Acid. European Journal of Organic Chemistry.[1][2] Link (Context: Synthesis pathways relevant to cyclopentanone derivatives).

  • NMR Solvent Data: Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link (Context: Identifying solvent peaks vs. d4-impurities).

  • Isotope Effects in Chromatography: Turowski, M., et al. (2003).[1] Deuterium Isotope Effects on Hydrophobic Interaction in Reversed-Phase Liquid Chromatography. Analytical Chemistry. Link (Context: Explaining RT shifts in LC-MS).

  • Internal Standard Protocols: FDA Bioanalytical Method Validation Guidance for Industry (2018). Link (Context: Regulatory standards for IS usage).

  • Chemical Data: PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4.[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Cyclopentanone-2,2,5,5-d4 Recovery Optimization

Status: Operational Ticket ID: #ISO-CYC-D4-REC Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary Recovering Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) presents a dual challenge: physical v...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ISO-CYC-D4-REC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recovering Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) presents a dual challenge: physical volatility and isotopic lability . Unlike stable aromatic deuterated standards (e.g., Benzene-d6), this compound possesses acidic


-protons that are kinetically active.

Poor recovery is rarely due to a single factor. It is usually a combination of azeotropic loss during solvent removal and H/D back-exchange during aqueous workups. This guide deconstructs these failure modes and provides self-validating protocols to maximize yield and isotopic purity.

Module 1: Diagnostic Matrix

Before altering your workflow, identify if your loss is Quantitative (material is gone) or Qualitative (material exists but mass has shifted).

SymptomProbable CauseMechanism
Low Mass Recovery Physical VolatilityCo-evaporation with solvent during rotary evaporation.
Mass Shift (M-1, M-2) Isotopic ExchangeAcid/Base catalyzed keto-enol tautomerism in protic media.
Product in Aqueous Phase PartitioningHigh water solubility of cyclopentanone (~9 g/L) without salting out.
Polymerization Aldol CondensationExposure to strong base or prolonged heating.

Module 2: The Isotopic Leak (H/D Back-Exchange)

The Science of the Problem

The deuterium atoms in Cyclopentanone-2,2,5,5-d4 are located at the


-position to the carbonyl group. These positions are chemically "acidic" (

). In the presence of any protic solvent (water, methanol) and a catalyst (trace acid or base), the deuterium atoms will exchange with hydrogen from the solvent via keto-enol tautomerism .

Crucial Insight: This process is equilibrium-driven. If you wash your organic layer with water (pH 7) that is slightly acidic or basic, you will wash away your deuterium label, converting d4


 d3 

d2.
Visualization: The Exchange Mechanism

HD_Exchange cluster_legend Risk Factor Keto_D4 Cyclopentanone-d4 (Keto Form) Enol Enol Intermediate (C=C-OD) Keto_D4->Enol Tautomerization (-D+) Keto_D3H Cyclopentanone-d3h1 (Mass Shift -1) Enol->Keto_D3H Re-ketonization (+H+ from solvent) Protic_Solvent H2O / H+ / OH- Protic_Solvent->Enol Catalyst Warning Reaction is Reversible & Fast in Base

Figure 1: Mechanism of Deuterium Loss via Keto-Enol Tautomerism. Note that re-ketonization grabs a proton (H) from the solvent pool, effectively erasing the isotopic signature.

Protocol: The "pH-Guard" Workup
  • Avoid Water if Possible: If your reaction allows, use non-aqueous quench methods (e.g., solid

    
     or filtration through silica).
    
  • Buffer Your Wash: Never use pure water or bicarbonate (basic). Use a Phosphate Buffer (pH 7.0) or slightly acidic Ammonium Chloride solution. The exchange rate is slowest at neutral-to-slightly-acidic pH.

  • Speed is Key: Do not leave the compound in contact with the aqueous phase. Separate immediately.

  • Glassware Prep: Base-washed glassware can have residual alkalinity. Acid-wash or solvent-rinse glassware before use.

Module 3: The Volatility Trap (Physical Loss)

The Science of the Problem

Cyclopentanone boils at ~130°C, which seems high.[1][2] However, it forms azeotropes with water and common solvents, and its vapor pressure is significant. Standard rotary evaporation (high vacuum, water bath >40°C) acts as a steam distillation, stripping the product along with the solvent.

Visualization: Low-Loss Concentration Workflow

Concentration_Workflow Start Crude Mixture (Solvent + d4) Decision Solvent BP < 80°C? Start->Decision Step1 1. Distillation Setup (Vigreux Column) Rotovap Rotary Evaporator (RISKY) Decision->Rotovap No (e.g., Toluene) Atmospheric Atmospheric Distillation (SAFE) Decision->Atmospheric Yes (e.g., DCM, Ether) Step2 2. Stop at 5-10mL volume Rotovap->Step2 >100 mbar only! Atmospheric->Step2 Step3 3. Stream of N2 gas (Ambient Temp) Step2->Step3 Final Pure d4 Isolate Step3->Final

Figure 2: Decision tree for solvent removal to prevent co-evaporation of the volatile d4 product.

Protocol: Low-Loss Concentration
  • Solvent Choice: Extract with Diethyl Ether or Pentane (BP ~35-40°C). The large boiling point differential (40°C vs 130°C) makes separation easier than using Toluene or Water.

  • No High Vacuum: Do not use a high-vacuum pump. Use a water aspirator or controlled vacuum controller set to >150 mbar .

  • The "Heel" Method: Do not rotovap to dryness. Stop when ~5 mL of solvent remains. Transfer to a small vial and blow down with a gentle stream of Nitrogen gas at room temperature.

  • Cold Trap: Ensure your rotovap condenser is using dry ice/acetone or a chiller at -10°C to prevent "bumping" loss.

Module 4: Extraction Efficiency (The Partition Problem)

Cyclopentanone is moderately soluble in water (~9.2 g/L). If you extract a 100mL aqueous reaction with 3x 50mL DCM, you might still leave 10-15% of your product behind.

Protocol: Salting Out
  • Saturate the Aqueous Phase: Add solid NaCl until no more dissolves. This increases the ionic strength of the water, crashing out the organic Cyclopentanone (the "Salting Out" effect).

  • Solvent Ratio: Use 4 extractions with smaller volumes (e.g., 4 x 25mL) rather than 1 large extraction.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ) . Do not use basic drying agents like Potassium Carbonate (
    
    
    
    ), which can catalyze H/D exchange.

FAQ: Troubleshooting Specific Scenarios

Q: Can I use Silica Gel Chromatography? A: Yes, but be cautious. Silica is slightly acidic.

  • Fix: Deactivate the silica with 1% Triethylamine (TEA) in Hexane—BUT ensure the TEA is removed quickly, as free base can cause exchange.

  • Better Option: Distillation is preferred over chromatography for this volatile liquid.

Q: My NMR shows a mix of d4, d3, and d2. Can I re-deuterate it? A: Yes.

  • Protocol: Stir your mixture with

    
     and a catalytic amount of 
    
    
    
    (mild base) overnight. The equilibrium will drive H
    
    
    D. Extract back into DCM (dry), wash with
    
    
    (neutral), and dry carefully.

Q: How do I store it? A: Store over activated 3Å or 4Å molecular sieves in a septum-sealed vial at -20°C. Moisture in the air is enough to initiate slow H/D exchange over months.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved from [Link]

  • Frontier, A. (2026).[3] Tips & Tricks: Handling Volatile Compounds. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Mechanisms and Acid/Base Catalysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cyclopentanone-2,2,5,5-d4 Quantification

Welcome to the Advanced Applications Portal. Topic: Matrix Effects & Stability in Cyclopentanone-2,2,5,5-d4 Analysis Ticket ID: APP-SCI-D4-QN Status: Resolved / Guide Available 🛑 CRITICAL ALERT: The "Silent Killer" of Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Portal. Topic: Matrix Effects & Stability in Cyclopentanone-2,2,5,5-d4 Analysis Ticket ID: APP-SCI-D4-QN Status: Resolved / Guide Available

🛑 CRITICAL ALERT: The "Silent Killer" of Quantification

Before analyzing matrix effects, you must rule out Hydrogen-Deuterium Exchange (HDX).

Cyclopentanone-2,2,5,5-d4 is chemically unstable in protic matrices (water, methanol, plasma, urine) under incorrect pH conditions. Unlike stable aromatic deuterated standards (e.g., Benzene-d6), the alpha-protons in ketones are acidic (


). In the presence of water and trace acid/base, the deuterium atoms at positions 2 and 5 will swap with hydrogen from the solvent.

The Result: Your Internal Standard (IS) signal (


 88) disappears and shifts to 

87, 86, etc., causing quantification failure that looks like "matrix suppression."
Part 1: Diagnostic Workflow

Issue: Low recovery or shifting retention times? Use this decision tree to diagnose the root cause.

DiagnosticWorkflow start START: Low IS Signal (m/z 88) check_mass Check Mass Spectrum: Do you see peaks at m/z 87, 86, or 85? start->check_mass hdx_issue DIAGNOSIS: Back-Exchange (HDX) Deuterium is swapping with Solvent H. check_mass->hdx_issue Yes (Mass Shift) matrix_issue DIAGNOSIS: Ion Suppression Matrix components affecting ionization. check_mass->matrix_issue No (Pure Signal Loss) action_hdx ACTION: 1. Check pH (Must be ~7.0) 2. Switch to Aprotic Solvent (DCM/Hexane) 3. Minimize time in aqueous phase hdx_issue->action_hdx action_matrix ACTION: 1. Check Co-elution (Phospholipids) 2. Use SPME (GC) or LLE (LC) 3. Dilute Sample matrix_issue->action_matrix

Figure 1: Troubleshooting logic for distinguishing between chemical instability (HDX) and physical matrix effects (Suppression).

Part 2: The Mechanism of Failure (HDX)

Understanding why the matrix affects this specific molecule is vital. The exchange occurs via Keto-Enol Tautomerism .

The Mechanism:

  • Base Catalysis: A base removes a Deuterium (

    
    ) from the 
    
    
    
    -carbon, forming an enolate ion.
  • Reprotonation: The enolate grabs a Hydrogen (

    
    ) from the aqueous solvent (
    
    
    
    ).
  • Irreversibility: Because the solvent has a massive excess of H vs. D, the reaction drives toward complete loss of the label.

HDX_Mechanism cluster_0 Step 1: Keto Form (d4) cluster_1 Step 2: Enol Intermediate cluster_2 Step 3: Back-Exchanged Keto Cyclopentanone-d4 (m/z 88) Enol Enolate Ion (Transition State) Keto->Enol - D+ (Base/Acid Catalysis) Product Cyclopentanone-d3-H1 (m/z 87) Enol->Product + H+ (From Solvent H2O)

Figure 2: The pathway of Deuterium loss in aqueous matrices. This reaction is accelerated by pH extremes.

Part 3: Matrix Effects & Solutions (Q&A)
Q1: How does the biological matrix affect GC-MS Headspace analysis?

A: In Headspace GC-MS, the matrix effect is often physical rather than chemical.

  • The "Salting Out" Effect: High ionic strength (salts in urine/plasma) decreases the solubility of organic volatiles in the water phase, driving them into the headspace. This actually enhances sensitivity.

  • The Problem: If your calibration standards are in pure water but your samples are in urine, the samples will have a higher response due to salt.

  • Solution: You must use Matrix-Matched Calibration or saturate both standards and samples with NaCl to normalize the ionic strength [1][3].

Q2: I am seeing signal suppression in LC-MS. Why?

A: Cyclopentanone is small and polar. In LC-MS (ESI), it elutes early, often in the "void volume" where salts and phospholipids elute.

  • Mechanism: Co-eluting matrix components compete for charge in the electrospray droplet.

  • Solution:

    • Use APCI: Atmospheric Pressure Chemical Ionization is less susceptible to matrix suppression than ESI for small ketones.

    • Derivatization: React the ketone with DNPH or Methoxylamine. This increases hydrophobicity, moving the peak away from the solvent front and stabilizing the deuterium label [3].

Q3: Can I store the Internal Standard in Methanol?

A: NO. Methanol (


) has an exchangeable proton. Over time, the deuterium on the cyclopentanone will exchange with the methanol proton.
  • Protocol: Store stock solutions in Dichloromethane (DCM) , Hexane , or Acetonitrile (non-protic).

Part 4: Optimized Sample Preparation Protocol

To quantify Cyclopentanone-2,2,5,5-d4 accurately, you must isolate it from the protic matrix immediately.

Method: Liquid-Liquid Extraction (LLE) with Salting Out

StepActionTechnical Rationale
1 Aliquot Sample Take 200 µL Plasma/Urine.
2 pH Adjustment CRITICAL: Adjust pH to 7.0 using phosphate buffer.
3 Add IS Add Cyclopentanone-d4 (dissolved in Acetonitrile).
4 Salting Out Add excess NaCl (approx 50-100 mg).
5 Extraction Add 600 µL Ethyl Acetate or MTBE. Vortex 5 mins.
6 Separation Centrifuge 10,000 x g for 5 mins.
7 Analysis Inject organic layer (GC-MS) or dry & reconstitute (LC-MS).
References
  • Matrix Effects in GC-MS Profiling: Title: Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Source: NIH / PubMed Central (2023). URL:[Link]

  • Mechanism of Alpha-Deuteration/Exchange: Title: Alpha Halogenation of Aldehydes and Ketones (Mechanism of Deuterium Exchange). Source: Chemistry LibreTexts. URL:[Link]

  • FDA Bioanalytical Guidelines (Matrix Effects): Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Troubleshooting

Technical Support Center: Cyclopentanone-2,2,5,5-d4 Storage &amp; Handling Guide

Introduction Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a specialized isotopologue used primarily as a metabolic tracer, an internal standard in mass spectrometry, and a probe for mechanistic studies involving kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) is a specialized isotopologue used primarily as a metabolic tracer, an internal standard in mass spectrometry, and a probe for mechanistic studies involving kinetic isotope effects. Unlike standard solvents, the utility of this compound relies entirely on the integrity of its deuterium enrichment at the


-carbon positions.

The Critical Technical Challenge: The deuterium atoms in Cyclopentanone-2,2,5,5-d4 are located at the enolizable


-positions. In the presence of protic sources (moisture, acidic glass surfaces, or labile protons), these positions are susceptible to back-exchange  (H/D exchange), leading to the formation of isotopologues (d3, d2) and a rapid degradation of isotopic purity. This guide provides the rigorous protocols necessary to prevent this degradation.

Module 1: Storage & Stability Recommendations

Q: What are the absolute critical storage parameters for this compound?

A: Storage must prioritize the exclusion of moisture above all else.

  • Temperature: Store at 2–8°C (Refrigerated). While the compound is chemically stable at room temperature, lower temperatures kinetically inhibit the rate of H/D exchange if trace moisture is present.

  • Atmosphere: Argon or Nitrogen blanket is mandatory. The container must be resealed under an inert atmosphere after every use.

  • Container: Amber borosilicate glass with a Teflon-lined (PTFE) septum or cap. Avoid polyethylene bottles, which are permeable to water vapor over time.

Q: Why is "cool and dry" not specific enough for this deuterated ketone?

A: "Dry" in this context means anhydrous. The


-protons of cyclopentanone (pKa ~16.7) are sufficiently acidic to undergo keto-enol tautomerism. If atmospheric moisture (

) enters the vial, the thermodynamic equilibrium drives the exchange of Deuterium (D) for Hydrogen (H) on the

-carbons. This process is catalyzed by trace acids or bases, often found on unwashed glass surfaces.
Q: Can I store this compound in a standard solvent cabinet?

A: Only if the bottle is sealed with a secondary containment system (e.g., a desiccator or a jar with Drierite). The primary risk in a solvent cabinet is the fluctuation of humidity and temperature. Flammability is also a concern (Flash Point ~30°C); therefore, it must be stored in a flammables-rated refrigerator.

Module 2: Advanced Handling & Contamination Control

Q: How do I dispense the compound without introducing moisture?

A: Do not pour the liquid. Pouring introduces a massive volume of humid air into the headspace. Protocol: Use the Septum-Syringe Technique .

  • Flush a clean, glass syringe and needle with dry Nitrogen/Argon 3 times.

  • Insert the needle through the septum of the storage vial.

  • Inject a volume of inert gas equal to the volume of liquid you intend to withdraw (to prevent a vacuum).

  • Withdraw the liquid and immediately dispense it into your reaction vessel.

  • Parafilm the septum puncture site immediately after use.

Q: My experiment requires heating. Will the deuterium label survive?

A: It depends on the solvent and pH.

  • Aprotic Solvents (THF, DCM): The label is stable.

  • Protic Solvents (MeOH, Water): The label is unstable . Heating in

    
     or alcohols will cause rapid washout of the deuterium label via enolization.
    
  • Acid/Base Catalysis: Even in aprotic solvents, the presence of strong bases (e.g., LDA, NaH) or Lewis acids can facilitate exchange if a proton source is available.

Module 3: Troubleshooting Experimental Anomalies

Q: I see "Ghost Peaks" in my Proton NMR at ~2.1 ppm. Is the product defective?

A: Not necessarily. This is the hallmark of Back-Exchange .

  • Observation: A multiplet appearing at ~2.15 ppm in the

    
    H NMR spectrum.
    
  • Cause: The

    
    -deuterons have exchanged with protons (likely from atmospheric moisture or wet NMR solvent).
    
  • Diagnosis: If the integral of the 2.15 ppm peak increases over time, your sample is actively exchanging.

  • Remedy: The sample cannot be "re-deuterated" easily. You must dry your system and use a fresh aliquot.

Q: The compound has turned slightly yellow. Is it still usable?

A: Yellowing often indicates aldol condensation products (self-reaction), which is accelerated by light and trace base.

  • Action: Check purity via GC-MS. If the main peak is still >98% pure, it may be usable for non-critical applications. However, for precise kinetic studies, redistillation is recommended.

Visualizing the Threat: The Mechanism of Isotopic Loss

The following diagram illustrates the chemical mechanism by which moisture destroys the isotopic integrity of Cyclopentanone-2,2,5,5-d4.

G Start Cyclopentanone-d4 (Isotopically Pure) Tautomer Enol Intermediate (Reactive Species) Start->Tautomer Keto-Enol Tautomerism Exchange H/D Exchange Transition State Tautomer->Exchange Nucleophilic Attack Moisture Atmospheric Moisture (H2O Source) Moisture->Exchange Proton Donor End Cyclopentanone-d3/d2 (Isotopically Diluted) Exchange->End Irreversible Loss of Deuterium

Figure 1: Mechanism of acid/base catalyzed back-exchange with moisture. The presence of H₂O drives the equilibrium toward the protonated form due to the vast excess of protons in the environment.

Technical Data Summary

PropertyValueRelevance to Handling
CAS Number 3997-89-5Unique Identifier
Molecular Weight 88.14 g/mol Calculation of Molarity
Boiling Point 130–131 °CDistillation potential; moderately volatile
Flash Point ~30 °C (Closed Cup)Flammable ; Store in flammables fridge
Hygroscopicity HighRequires inert atmosphere storage
Isotopic Purity Typically ≥98 atom % DCritical spec; degrades with moisture exposure
Chemical Shift (

H)
~1.96 ppm (residual

-H)

-H signals at ~2.15 ppm indicate degradation

Detailed Protocol: Verification of Isotopic Purity

Before using stored Cyclopentanone-2,2,5,5-d4 in critical experiments, validate its integrity.

Method: Proton NMR (


H-NMR) 
  • Preparation:

    • Use a perfectly dry NMR tube (oven-dried at 120°C for 2 hours).

    • Select an anhydrous solvent (e.g.,

      
       stored over molecular sieves).
      
  • Acquisition:

    • Prepare the sample under Nitrogen.

    • Acquire a standard proton spectrum (16 scans).

  • Analysis:

    • 
      -Protons (C3, C4):  Look for the signal at ~1.96 ppm . This represents the non-deuterated positions. Set this integral to 4.00.
      
    • 
      -Protons (C2, C5):  Look for signals at ~2.15 ppm .
      
    • Calculation:

      
      
      
    • Note: In a 100% pure sample, the signal at 2.15 ppm should be effectively zero (baseline).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. [Link][1]

  • Kemball, C., & Stoddart, C. T. H. (1958).[2] The catalytic hydrogen reduction and deuterium exchange of cyclopentanone on evaporated metal films.[2][3] Proceedings of the Royal Society of London.[2] [Link][2]

Sources

Optimization

addressing peak tailing or fronting for Cyclopentanone-2,2,5,5-d4

Topic: Troubleshooting Peak Tailing, Fronting, and Isotopic Scrambling in GC-MS Document ID: TS-CYC-D4-001 Last Updated: 2025-05-23 Executive Summary & Core Directive Cyclopentanone-2,2,5,5-d4 is a deuterated internal st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing, Fronting, and Isotopic Scrambling in GC-MS Document ID: TS-CYC-D4-001 Last Updated: 2025-05-23

Executive Summary & Core Directive

Cyclopentanone-2,2,5,5-d4 is a deuterated internal standard commonly used in metabolic profiling and environmental analysis. Because it is a small, volatile ketone with acidic alpha-protons, it presents a "Triple Threat" in chromatography:

  • Lewis Acid/Base Activity: The carbonyl oxygen interacts with active silanols (tailing).

  • Volatility/Solvent Effects: It is prone to solvent focusing errors (fronting).[1]

  • Isotopic Instability: The deuterium atoms at the alpha position are labile and can exchange with protic solvents or active sites (peak splitting/broadening).

This guide replaces generic troubleshooting with a chemically grounded protocol specifically for this deuterated ketone.

Visual Diagnostics: The Triage System

Before altering hardware, identify the specific distortion. Use this logic flow to diagnose the root cause.

DiagnosticLogic Start Peak Shape Issue Tailing Tailing (Right Skew) Start->Tailing Fronting Fronting (Left Skew) Start->Fronting Splitting Splitting / Broadening Start->Splitting Actives Active Silanols (Liner/Column) Tailing->Actives Adsorption DeadVol Dead Volume (Bad Cut) Tailing->DeadVol Turbulence Overload Column Overload (Conc/Vol) Fronting->Overload Saturation Solvent Solvent Mismatch (Polarity/Temp) Fronting->Solvent Poor Focusing Splitting->Overload Severe Exchange H/D Exchange (Protic Solvent) Splitting->Exchange Deuterium Loss

Figure 1: Diagnostic logic tree for Cyclopentanone-d4 peak distortions.

Module A: Addressing Peak Tailing (The Activity Problem)

Symptom: The peak rises normally but falls slowly, leaving a "tail" on the right side. Root Cause: The carbonyl oxygen on Cyclopentanone-d4 is a Lewis base. It forms hydrogen bonds with free silanol groups (-Si-OH) in the inlet liner or column.

Step-by-Step Resolution Protocol
1. Inlet Liner Selection (Critical)

Do NOT use standard undeactivated liners or liners packed with untreated glass wool.

  • Requirement: Use Ultra-Inert (UI) deactivated liners.[2]

  • Wool: If wool is necessary for vaporization, use Quartz Wool (lower metal content) that has been chemically deactivated in situ.

  • Why: Standard borosilicate glass wool creates active sites that irreversibly bind the ketone or cause catalytic degradation.

2. Column Maintenance (The "20 cm Rule")

Cyclopentanone is sensitive to "phase stripping" at the column head.

  • Action: Trim 10–20 cm from the front of the column.

  • Verification: Inspect the cut with a magnifier.[3] It must be 90° and smooth. Jagged cuts create turbulence (dead volume) that mimics chemical tailing.

3. Column Phase Selection
  • Recommended: 5% Phenyl-arylene (e.g., DB-5MS, Rtx-5MS). These low-bleed phases are standard.

  • Alternative: Wax phases (PEG) offer better retention for ketones but are less thermally stable and more prone to bleed, which interferes with MS quantitation of the d4 isotope.

Module B: Addressing Peak Fronting (The Physics Problem)

Symptom: The peak rises slowly (shark fin shape) and drops sharply. Root Cause: Column capacity overload or "Solvent Effect" violation.

The Solvent Focusing Protocol[4][5]

Fronting often occurs when the initial oven temperature is too high relative to the solvent boiling point, preventing the analyte from focusing into a tight band at the column head.

ParameterGuidelineReason
Solvent Choice Dichloromethane (DCM) or Toluene Matches polarity of Cyclopentanone; avoids H/D exchange (see Module C).
Oven Initial Temp 20°C BELOW solvent boiling pointEssential for the "Grob Solvent Effect" to focus the peak.[4]
Hold Time > 1 minuteAllows solvent vapor to pass while analyte concentrates.
Injection Volume 0.5 – 1.0 µLCyclopentanone-d4 is small; larger volumes cause "flashback" in the liner.

Troubleshooting Calculation: If using DCM (BP: 39.6°C), your initial oven temp must be ~20°C . If your GC cannot cool below 35°C, switch to Hexane (BP: 68°C) or Toluene (BP: 110.6°C) to maintain the 20°C differential.

Module C: The Isotope Trap (Unique to d4)

Symptom: Peak splitting, broadening, or appearance of "shoulders" that look like fronting but are actually mass spectral scrambling. Root Cause: H/D Exchange (Enolization).

Cyclopentanone-2,2,5,5-d4 has four deuteriums at the alpha positions. These are acidic (pKa ~16-19). In the presence of protic solvents (Methanol, Water, Ethanol) and heat (Injector port), the deuterium can exchange with hydrogen.

The Mechanism of Failure

HD_Exchange cluster_warning Injector Port (250°C) D4 Cyclopentanone-d4 (Target) Enol Enol Intermediate (Unstable) D4->Enol Heat + Acid/Base D3 Cyclopentanone-d3 (Impurity) Enol->D3 Tautomerization Solvent Protic Solvent (MeOH/H2O) Solvent->Enol Proton Donation

Figure 2: Mechanism of Deuterium loss in protic solvents.

The "No-Protic" Rule
  • NEVER dissolve Cyclopentanone-d4 in Methanol, Ethanol, or Water for GC analysis.

  • Use Aprotic Solvents: Dichloromethane (DCM), Acetone (risk of self-aldol, use with caution), Toluene, or Hexane.

  • Check Your Liner: Active sites on a dirty liner can catalyze enolization even in aprotic solvents. Change the liner if scrambling (mass shift from m/z 88 to 87) is observed.

Validated Experimental Protocol

Objective: Quantitation of Cyclopentanone-d4 with symmetrical peak shape.

1. Sample Preparation:

  • Dissolve standard in Dichloromethane (DCM) .

  • Concentration: 10–50 ppm (Avoid overload).

2. GC Inlet Parameters:

  • Mode: Split Injection (Split ratio 10:1 to 50:1). Splitless is prone to tailing for ketones unless conditions are perfect.

  • Temperature: 220°C – 250°C. (Do not overheat; minimizes thermal degradation).

  • Liner: Ultra Inert, Single Taper, with Deactivated Wool (placed at bottom of taper to wipe needle).

3. Column & Oven:

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 35°C (Hold 2 min) [Crucial for DCM focusing]

    • Ramp: 10°C/min to 100°C.

    • Ramp: 25°C/min to 280°C (Bake out).

4. Detection (MS):

  • SIM Mode: Monitor m/z 88 (Parent) and m/z 60 (Loss of CO).

  • QC Check: Monitor m/z 87. If m/z 87 intensity increases >5% relative to m/z 88, H/D exchange is occurring in the inlet.

Frequently Asked Questions (FAQ)

Q1: I see a "ghost peak" eluting just before my d4 target. What is it? A: This is likely Cyclopentanone-d3 or d2. Check your solvent.[1][5][6] If you used Methanol, the deuterium has exchanged with the solvent protons. Remake standards in DCM or Toluene.

Q2: Can I use a PEG (Wax) column? A: Yes, PEG columns provide excellent peak shape for ketones due to better polarity matching. However, ensure the column bleed (which is higher in PEG) does not interfere with your MS quantitation ions.

Q3: My peak is tailing even with a new liner. What now? A: Check the column installation depth in the detector (MS). If the column is inserted too far, it enters the ionization source, causing poor flow dynamics and tailing. If inserted too shallow, dead volume creates mixing. Consult your specific MS manual for the exact millimeter insertion depth (usually 1-2 mm past the ferrule).

References

  • Agilent Technologies. (2011).[2] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from

  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Retrieved from

  • Kemball, C., & Stoddart, C. T. H. (1958).[7] The Catalytic Hydrogen Reduction and Deuterium Exchange of Cyclopentanone on Evaporated Metal Films.[7][8] Proceedings of the Royal Society of London. Series A. Retrieved from

  • Phenomenex. (2025).[9] Sharper Peak Shape and Higher Sensitivity in Gas Chromatography: Solvent Focusing.[10] Retrieved from

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from

Sources

Troubleshooting

Technical Guide: Solvent Impact on Cyclopentanone-2,2,5,5-d4 Stability

Introduction: Isotopic Integrity vs. Chemical Stability When working with Cyclopentanone-2,2,5,5-d4 , researchers often conflate chemical stability (the molecule remaining intact) with isotopic stability (the deuterium r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Isotopic Integrity vs. Chemical Stability

When working with Cyclopentanone-2,2,5,5-d4 , researchers often conflate chemical stability (the molecule remaining intact) with isotopic stability (the deuterium remaining attached). While the cyclopentanone ring is chemically robust, the deuterium atoms at the


-positions (2,2,5,5) are chemically labile.[1]

This guide addresses the critical failure mode of this reagent: Hydrogen-Deuterium (H/D) Exchange . This process is driven by keto-enol tautomerism and is heavily influenced by your choice of solvent and storage conditions.

Module 1: Solvent Selection Matrix

The choice of NMR or reaction solvent is the single biggest determinant of isotopic shelf-life.

SolventRisk LevelMechanism of FailureRecommendation
Chloroform-d (CDCl

)
HIGH Acid Catalysis: CDCl

slowly decomposes to form DCl/HCl. This acid catalyzes enolization, leading to rapid H/D exchange if any moisture is present.
Avoid for long-term storage. If necessary, neutralize immediately before use (see Protocol B).
Methanol-d

(CD

OD)
MEDIUM Labile Pool: Being a protic solvent, it facilitates exchange. If the solvent is not 100% D-enriched, the ketone will equilibrate with the solvent's proton pool.Use only for immediate analysis. Ensure >99.8% D enrichment.
DMSO-d

MEDIUM Hygroscopicity: DMSO aggressively absorbs atmospheric water. This H

O introduces protons and can act as a base/nucleophile to catalyze exchange.
Use ampoules (single-use). Store over molecular sieves.
Acetone-d

LOW Competition: While a ketone itself, it does not inherently catalyze exchange. However, it can undergo aldol condensation if base is present.Good alternative, but ensure it is water-free.
Benzene-d

/ Toluene-d

LOWEST Inertness: Aprotic and non-acidic. Does not support enolization mechanisms effectively.Preferred for long-term storage or stability studies.[2]

Module 2: The Mechanism of Failure (H/D Exchange)

Understanding the mechanism is vital for troubleshooting. The deuterium atoms at the


-position are "acidic" (pKa 

16.7). In the presence of a catalyst (acid or base) and a proton source (like trace water), the ketone enters an equilibrium with its enol form.[3][4]
Visualization: Keto-Enol Tautomerism Pathway[4][5][6]

HD_Exchange Ketone_D4 Cyclopentanone-d4 (Stable State) Transition Enol Intermediate (Reactive State) Ketone_D4->Transition Tautomerization (- D+) Transition->Ketone_D4 + D+ Ketone_H_D Cyclopentanone-d3h1 (Isotopic Impurity) Transition->Ketone_H_D Re-ketonization (+ H+ from Water) Acid Acid Catalyst (e.g., decomposed CDCl3) Acid->Transition Catalyzes Water Proton Source (e.g., H2O) Water->Ketone_H_D Donates H

Caption: Figure 1. The acid-catalyzed pathway where trace acidity facilitates the transient formation of the enol, allowing protons from moisture to replace deuterium.

Module 3: Troubleshooting & Protocols

Troubleshooting Workflow

Troubleshooting Start Issue: NMR Signal at 2.15 ppm (Alpha-Proton Detected) CheckSolvent Check Solvent Type Start->CheckSolvent IsCDCl3 Is it CDCl3? CheckSolvent->IsCDCl3 IsDMSO Is it DMSO-d6? IsCDCl3->IsDMSO No Action_Neutralize Action: Solvent is Acidic. Neutralize with K2CO3. IsCDCl3->Action_Neutralize Yes Action_Dry Action: Solvent is Wet. Dry with Molecular Sieves. IsDMSO->Action_Dry Yes Action_BackExchange Diagnosis: Back-Exchange. Sample compromised. IsDMSO->Action_BackExchange No (Other)

Caption: Figure 2. Decision tree for diagnosing the appearance of proton signals in deuterated cyclopentanone samples.

Protocol A: Neutralizing CDCl (The "Silver Foil" Method)

Use this protocol if you must use Chloroform-d for solubility reasons.

Context: Commercial CDCl


 often contains silver foil as a stabilizer to scavenge free radicals, but this does not neutralize HCl formed by decomposition.
  • Preparation: Obtain anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) or Basic Alumina.
  • Treatment: Add approximately 10-20 mg of K

    
    CO
    
    
    
    directly to the NMR tube before adding the sample.
  • Filtration (Optional): For bulk solvent, pass the CDCl

    
     through a short plug of basic alumina immediately before use.
    
  • Verification: Check the acidity of your CDCl

    
     by adding a drop to a moistened pH strip. It should be neutral (pH 6-7). If it turns red/orange (pH < 4), discard the solvent .
    
Protocol B: Assessing Isotopic Purity via H-NMR

How to calculate if your sample has degraded.

  • Run parameters: Acquire a standard

    
    H-NMR (e.g., 16 scans, d1=10s to ensure relaxation).
    
  • Integration:

    • Integrate the residual solvent peak (calibrate to known standard).

    • Look for the multiplet at ~2.15 ppm (the

      
      -protons of non-deuterated cyclopentanone).
      
    • Look for the multiplet at ~1.95 ppm (the

      
      -protons, 3,3,4,4-position).
      
  • Calculation: Since the

    
    -protons (3,4-position) do not exchange, they serve as the internal standard.
    
    
    
    
    Note: If the
    
    
    signal is invisible, enrichment is >98-99%.

Module 4: Frequently Asked Questions (FAQs)

Q1: My CDCl


 has silver foil in it. Is that enough to prevent exchange? 
A:  No. Silver foil acts as a radical scavenger to prevent the formation of phosgene and other oxidative byproducts. It does not neutralize the HCl that forms over time. You must add a base (like K

CO

) to prevent acid-catalyzed H/D exchange [1].

Q2: Can I store Cyclopentanone-d4 in solution? A: It is highly discouraged. Even in "inert" solvents like Benzene-d


, trace moisture ingress through the cap septum can initiate exchange over weeks. Store the neat liquid in a sealed ampoule or a vial with a Teflon-lined cap, under Argon, at 4°C.

Q3: I see a triplet at 2.1 ppm instead of a multiplet. What is this? A: This indicates partial exchange. You likely have Cyclopentanone-2,2,5-d


 (one proton has back-exchanged). The proton is coupling to the geminal deuterium and/or vicinal protons. This confirms the sample is degrading [2].

Q4: Is the compound light sensitive? A: Not significantly, but light can accelerate the decomposition of chlorinated solvents (like CDCl


) into acidic species. Therefore, while the ketone is stable, the system becomes unstable in light if CDCl

is used.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa of alpha-protons in ketones).

Sources

Optimization

resolving co-eluting peaks with Cyclopentanone-2,2,5,5-d4

Topic: Resolving Co-eluting Peaks & Quantitation Troubleshooting Status: Active | Reagent: Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5)[1] Core Directive: The Role of Cyclopentanone-d4 You are likely using Cyclopentanone-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-eluting Peaks & Quantitation Troubleshooting

Status: Active | Reagent: Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5)[1]

Core Directive: The Role of Cyclopentanone-d4

You are likely using Cyclopentanone-2,2,5,5-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to quantify cyclopentanone or structurally related ketones in complex matrices (biological fluids, environmental water, or reaction mixtures).[1]

The Paradox of Resolution: In Mass Spectrometry (MS), "resolving" co-eluting peaks usually refers to spectral resolution (separating by Mass-to-Charge ratio, m/z), not chromatographic separation.[1] In fact, for this reagent to function correctly as an internal standard, it must co-elute chromatographically with your target analyte.[1][2]

If the D4-standard separates from your analyte (due to the Deuterium Isotope Effect), it fails to experience the exact same matrix suppression/enhancement at the ionization source, rendering your quantitation inaccurate.

Critical Mechanism: The Stability Trap

Before troubleshooting the instrument, you must validate the chemistry. Cyclopentanone-2,2,5,5-d4 contains deuterium atoms at the alpha-positions (adjacent to the carbonyl).[1] These positions are chemically "labile" due to keto-enol tautomerism.[1]

The Risk: If you dissolve this standard in protic solvents (Water, Methanol) or expose it to non-neutral pH, the Deuterium (D) will exchange with Hydrogen (H) from the solvent.

  • Result: Your M+4 standard degrades into M+3, M+2, and eventually M+0 (indistinguishable from your analyte).[1]

Visualization: The Back-Exchange Mechanism

The following diagram illustrates why your internal standard signal might be "disappearing" or shifting mass.

Deuterium_Exchange Keto_D4 Cyclopentanone-d4 (Keto Form) Stable in Aprotic Solvent Enol_Inter Enol Intermediate (C=C Double Bond) Keto_D4->Enol_Inter Tautomerization (Catalyzed by pH) Keto_D3H Cyclopentanone-d3h1 (Back-Exchanged) Enol_Inter->Keto_D3H Re-ketonization (Traps H instead of D) Keto_D3H->Keto_D4 Cycle Repeats until Total Loss of Label (M+0) Solvent Protic Solvent (H2O / MeOH / Acid / Base) Solvent->Enol_Inter Donates Proton (H+)

Figure 1: Mechanism of Deuterium loss via Keto-Enol Tautomerism in protic media.

Troubleshooting Guide
Issue A: The "Split Peak" Phenomenon (Chromatographic Separation)

Symptom: You see two distinct peaks in the chromatogram (one for the Analyte, one for the IS) despite them being the "same" molecule. Cause: The Deuterium Isotope Effect .[1] Deuterium is slightly more lipophilic and has a lower molar volume than Hydrogen.[1]

  • GC-MS: Deuterated compounds often elute earlier (Inverse Isotope Effect).[1][3]

  • LC-MS: Retention shifts can occur on high-efficiency columns (UPLC/UHPLC) with long gradients.[1]

ParameterAdjustment Strategy
Column Temperature (GC) Increase Ramp Rate. Slow ramps exaggerate the separation.[1] A faster ramp forces co-elution.[1]
Gradient Slope (LC) Steepen the Gradient. Shallow gradients allow the slight hydrophobicity difference to resolve the peaks.
Integration Window If separation is unavoidable, ensure your software (e.g., Skyline, MassHunter) uses a wide retention time window that encompasses both the H0 and D4 peaks for ratio calculation.
Issue B: Signal Cross-Talk (Interference)

Symptom: You detect a signal for the analyte (M+0) in your "Blank + IS" sample. Cause: Impure IS or Back-Exchange.[1]

  • Isotopic Purity: Check the Certificate of Analysis. If the reagent is only 98% D, then 2% is likely M+3 or M+0.[1]

  • In-Source Fragmentation: High ionization energy can strip deuterium, creating fragments that mimic the analyte.[1]

Solution:

  • Soft Ionization: Lower the electron energy (GC-EI) or declustering potential (LC-ESI).[1]

  • Monitor Unique Ions: Select a quantifier ion that retains the deuterated region.[1] For Cyclopentanone-d4, the molecular ion (M+) is shifted by +4 Da.[1] Ensure your transition filters out any loss of the alpha-carbons.[1]

Experimental Protocols
Protocol 1: Safe Preparation of Cyclopentanone-d4 Stock

Objective: Create a stable stock solution that prevents H/D exchange.

  • Solvent Selection:

    • Recommended: Acetonitrile (ACN), Dichloromethane (DCM), or Acetone-d6.[1]

    • FORBIDDEN: Water, Methanol, Ethanol, or any acidified mobile phase.[1]

  • Glassware: Use silanized amber glass vials to prevent surface acidity from catalyzing tautomerization.[1]

  • Storage: Store at -20°C.

  • Working Solution: Only dilute into aqueous mobile phase immediately prior to injection .[1] Do not let the sample sit in the autosampler in a water:methanol mixture for >4 hours.

Protocol 2: Quantitation Workflow (IDMS)

Objective: Correct for matrix effects using the co-eluting IS.

  • Spike: Add fixed concentration of Cyclopentanone-d4 to ALL samples (Blanks, Calibrators, Unknowns) before extraction.

  • Extract: Perform LLE or SPE. (Note: If pH adjustment is required for extraction, do it quickly and keep temperature low to minimize exchange).[1]

  • Analyze:

    • GC-MS: Monitor m/z 84 (Analyte) and m/z 88 (IS).

    • LC-MS/MS: Monitor transitions specific to the molecular ion.[1]

  • Calculate: Plot the Area Ratio (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) vs. Concentration.
    
Visualization: The IDMS Logic Flow

IDMS_Workflow cluster_prep Sample Preparation cluster_inst Instrument Analysis Sample Biological Sample (Contains Analyte) Spike Spike Cyclopentanone-d4 (Internal Standard) Sample->Spike CoElution Chromatographic Co-Elution (Analyte + IS + Matrix) Spike->CoElution Matrix Matrix Interference (Co-eluting Salts/Lipids) Matrix->CoElution Ionization Ionization Source (Matrix Suppresses BOTH signals equally) CoElution->Ionization Result Corrected Quantitation (Ratio cancels out suppression) Ionization->Result Area Ratio Calculation

Figure 2: Logic flow of Isotope Dilution Mass Spectrometry (IDMS) ensuring matrix correction.

Frequently Asked Questions (FAQs)

Q1: Can I use Cyclopentanone-d4 in a reverse-phase LC method with a water/methanol gradient? A: Yes, BUT you must minimize the time the standard spends in the aqueous phase. Prepare the samples immediately before injection.[1] If the autosampler run is long (e.g., overnight), the D4 will slowly exchange with H from the water, reducing the concentration of your IS and artificially inflating the calculated analyte concentration.

Q2: My D4 peak elutes 0.2 minutes before my analyte. Is this a problem? A: It is a problem if your matrix effects vary sharply across that 0.2-minute window. This is the "Inverse Isotope Effect."[1][3] To fix this, try using a column with a different stationary phase (e.g., changing from C18 to Phenyl-Hexyl) or increasing the temperature to reduce the resolution between the isotopologues.

Q3: Why is my calibration curve non-linear at high concentrations? A: This is often "Cross-Talk." At high concentrations, the natural abundance of Carbon-13 in your analyte might contribute to the mass channel of your internal standard (though less likely with a +4 shift). More likely, your IS concentration is too low compared to the analyte, leading to detector saturation of the analyte while the IS remains linear. Ensure the IS concentration is close to the mid-point of your calibration curve.

References
  • Sigma-Aldrich. (n.d.).[1] Cyclopentanone-2,2,5,5-d4 Product Specification & Properties. Merck KGaA.[1]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1]

  • Turowski, M., et al. (2003).[1] Deuterium isotope effects on retention time in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Mechanisms and Acid/Base Catalysis.

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods Using Cyclopentanone-2,2,5,5-d4: A Comparative Guide

Executive Summary: The Alpha-Proton Paradox Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) represents the "Gold Standard" internal standard (IS) for the quantification of cyclopentanone and related cyclic ketones in complex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Proton Paradox

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) represents the "Gold Standard" internal standard (IS) for the quantification of cyclopentanone and related cyclic ketones in complex matrices. Its physiochemical identity to the target analyte ensures near-perfect correction for extraction efficiency, matrix effects, and ionization variability in GC-MS and LC-MS workflows.

However, this standard carries a critical chemical vulnerability often overlooked in generic protocols: the acidity of its alpha-protons.

Unlike stable isotope standards labeled on the carbon backbone (


) or at non-enolizable positions, Cyclopentanone-2,2,5,5-d4 is susceptible to Deuterium-Hydrogen (D/H) exchange  in protic solvents or non-neutral pH conditions. This guide provides the expert protocols necessary to harness the precision of this IS while mitigating the risk of signal degradation, ensuring your validation meets the rigorous standards of ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

Technical Deep Dive: The Mechanism of Instability

To validate this method effectively, one must first understand the causality of potential failure. The four deuterium atoms in Cyclopentanone-2,2,5,5-d4 are located at the


-positions relative to the carbonyl group.
The Keto-Enol Exchange Risk

In the presence of protic solvents (water, methanol) and catalyzed by trace acids or bases, the ketone undergoes tautomerization. During the reversion from enol to ketone, a solvent proton (


) can replace a deuterium (

), leading to a mass shift from

(M+4) to

(M+3).

Impact on Data:

  • Loss of IS Signal: The specific MRM transition or SIM ion for the IS decreases.

  • Quantification Error: If the exchange is rapid, the IS area counts become unstable, ruining precision (

    
    ).
    
Visualization: D/H Exchange Pathway

The following diagram illustrates the mechanistic risk you must control during solution preparation.

DH_Exchange d4 Cyclopentanone-d4 (Stable Form) enol Enol Intermediate (Transient) d4->enol Tautomerization (Acid/Base Cat.) d3 Cyclopentanone-d3 (Mass Shift -1) enol->d3 Re-ketonization (+H from Solvent) solvent Protic Solvent (H2O / MeOH) solvent->enol Proton Source

[1][2]

Comparative Analysis: d4 IS vs. Alternatives

Why accept the risk of D/H exchange? Because when handled correctly, the performance metrics of the deuterated IS vastly outperform external standardization or surrogate analogs.

Performance Matrix
FeatureCyclopentanone-2,2,5,5-d4 (Recommended)External Standard (Cyclopentanone)Surrogate IS (e.g., Cyclohexanone-d10)
Retention Time Identical to Analyte (Co-elution)IdenticalDifferent (Shifted)
Matrix Effect Correction Excellent (Compensates for suppression)NoneModerate (Different ionization)
Extraction Recovery Tracks analyte perfectlyN/AVariable (Different LogP)
Precision (RSD) < 2.0% (Typical)5.0% - 15.0%3.0% - 8.0%
Stability Risk High (Requires aprotic solvents)High (Volatile)Low (Non-exchangeable D)
Cost ModerateLowModerate

Validated Experimental Protocol

This protocol is designed to "self-validate" by including specific checkpoints for isotopic stability.

Phase 1: Solution Preparation (The Critical Step)
  • Solvent Selection: Do NOT use Methanol or Water for stock solutions.

    • Correct Solvent: Acetonitrile (ACN), Dichloromethane (DCM), or Hexane. These are aprotic and prevent exchange.

  • Storage: Store stocks at -20°C in amber, silanized glass vials to prevent adsorption and evaporation.

Phase 2: The "Zero-Hour" Stability Check

Before running a full validation curve, you must verify the isotopic integrity in your mobile phase.

  • Prepare: Spike d4 IS into your intended mobile phase (e.g., 50:50 ACN:Water).

  • Incubate: Let stand at room temperature for 4 hours.

  • Analyze: Inject immediately (T0) and after 4 hours (T4).

  • Criteria: The peak area ratio of

    
     (M+3) to 
    
    
    
    (M+4) must not increase by >2%. If
    
    
    signal rises, your mobile phase pH is likely facilitating exchange. Adjust pH to 7.0 or switch to a non-aqueous injection solvent.
Phase 3: Method Validation Workflow (GC-MS/LC-MS)
Step 1: Linearity & Range
  • Range: 10 ng/mL to 1000 ng/mL.

  • IS Concentration: Constant at 100 ng/mL.

  • Acceptance:

    
    .
    
  • Note: Watch for "crosstalk." Ensure the d4 standard does not contain d0 (unlabeled) impurities >0.5%, as this causes false positives.

Step 2: Accuracy & Recovery
  • Spike Levels: Low (3x LOQ), Medium, High (80% ULOQ).

  • Replicates: n=6 per level.

  • Calculation: Calculate recovery by comparing pre-extraction spike vs. post-extraction spike areas.

  • Target: 85% - 115% recovery.

Step 3: Precision (Repeatability)[1]
  • Intra-day: 6 injections of medium QC. Target RSD < 5%.

  • Inter-day: 3 separate days. Target RSD < 10%.

Visualization: Validation Logic Tree

Use this decision logic to navigate the validation process specifically for exchangeable isotopes.

Validation_Logic Start Start Validation SolventCheck Select Aprotic Solvent (ACN/DCM) Start->SolventCheck StabilityTest Run 'Zero-Hour' Stability Test SolventCheck->StabilityTest IsStable Is d4 Signal Stable (>4 hours)? StabilityTest->IsStable Proceed Proceed to Linearity & Accuracy IsStable->Proceed Yes Fail FAIL: D/H Exchange Detected IsStable->Fail No Fix Action: Adjust pH or Change Mobile Phase Fail->Fix Fix->StabilityTest Retest

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved October 26, 2025 from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved October 26, 2025 from [Link]

Sources

Comparative

Benchmarking Deuterated Internal Standards: A Critical Evaluation of Cyclopentanone-2,2,5,5-d4

Topic: Benchmarking Cyclopentanone-2,2,5,5-d4 Against Deuterated and Carbon-13 Internal Standards Content Type: Technical Comparison Guide Executive Summary In the quantitative analysis of residual solvents and volatile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Cyclopentanone-2,2,5,5-d4 Against Deuterated and Carbon-13 Internal Standards Content Type: Technical Comparison Guide

Executive Summary

In the quantitative analysis of residual solvents and volatile organic impurities (OVIs), the choice of Internal Standard (IS) dictates the linearity, accuracy, and robustness of the assay.[1] Cyclopentanone-2,2,5,5-d4 is a widely accessible deuterated standard, yet it presents specific physicochemical behaviors—namely the Inverse Isotope Effect and Alpha-Proton Exchange —that distinguish it from Carbon-13 labeled analogs.

This guide objectively compares Cyclopentanone-2,2,5,5-d4 against its primary alternatives, providing experimental workflows to mitigate its inherent stability risks while leveraging its cost-effectiveness.

Physicochemical Profile

Cyclopentanone-2,2,5,5-d4 differs from native cyclopentanone by the substitution of four hydrogen atoms with deuterium at the


-carbon positions (adjacent to the carbonyl group).
  • CAS Number: 3997-89-5[2][3]

  • Molecular Weight: 88.14 g/mol (+4 Da shift)[3]

  • Key Feature: The label position is chemically active (acidic

    
    -protons), creating specific stability constraints in protic solvents.
    
Comparative Analysis: The Data

The following table benchmarks Cyclopentanone-2,2,5,5-d4 against the "Gold Standard" (


-labeled) and a "Structural Analog" (Cyclohexanone-d10).
FeatureCyclopentanone-2,2,5,5-d4 Cyclopentanone-1-

Cyclohexanone-d10
Mass Shift +4 Da (M+ 88)+1 Da (M+ 85)+14 Da (M+ 108)
Chromatographic Behavior Elutes Earlier (Inverse Isotope Effect)Co-elutes Perfectly Elutes Later (Different RT)
Isotopic Stability Low in Protic Solvents (Risk of H/D Exchange)High (Skeleton label is inert)High (Stable d10 label)
Cost Low / ModerateHighLow
Primary Use Case Routine QC in aprotic matrices (DMSO/DMF)High-precision Metrology / Aqueous samplesGeneral Volatile Screening
The "Inverse Isotope Effect" in GC-MS

Unlike


 analogs, deuterated compounds often exhibit slightly shorter retention times (RT) than their native counterparts on non-polar GC columns (e.g., DB-624, DB-5).
  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond, reducing London dispersion forces with the stationary phase.

  • Impact: In high-resolution GC, Cyclopentanone-d4 may elute 0.02–0.05 minutes before the native analyte. While this prevents cross-talk in the MS source, it requires careful integration window setting.

The "Achilles Heel": Keto-Enol Tautomerism & Stability

The most critical factor when using Cyclopentanone-2,2,5,5-d4 is its susceptibility to Back-Exchange . Because the deuterium atoms are located at the


-position to the carbonyl, they are acidic (

).

In the presence of protic solvents (Water, Methanol) and trace acid/base catalysts, the compound undergoes keto-enol tautomerism, exchanging Deuterium (D) for Hydrogen (H) from the solvent. This results in a loss of signal intensity (M+88


 M+87 

M+84) and invalidates the quantification.
Visualization: H/D Exchange Mechanism

The following diagram illustrates the pathway of isotopic signal loss in aqueous media.

HD_Exchange d4 Cyclopentanone-d4 (Stable in DMSO) enol Enol Intermediate (Transient) d4->enol Acid/Base Catalysis d3 Cyclopentanone-d3h1 (Signal Loss -1 Da) enol->d3 Tautomerization (H replaces D) d3->enol Repeat Cycle Solvent Protic Solvent (H2O / MeOH) Solvent->enol Protonation

Caption: Mechanism of deuterium loss via keto-enol tautomerism. In aqueous solutions, the alpha-deuteriums exchange with solvent protons, degrading the internal standard.

Validated Experimental Protocol (Headspace GC-MS)

To utilize Cyclopentanone-2,2,5,5-d4 effectively, the workflow must prevent H/D exchange. The following protocol uses Headspace Sampling and Aprotic Solvents to ensure integrity.

Reagents
  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Do not use Methanol.

  • Salting Agent: Sodium Sulfate (

    
    ), anhydrous.
    
Workflow Diagram

Workflow cluster_prep Sample Preparation (Aprotic) cluster_hs Headspace Extraction cluster_analysis GC-MS Analysis Step1 Weigh Sample (API/Matrix) Step2 Add Diluent (DMSO/DMF only) Step1->Step2 Step3 Add IS Spike (Cyclopentanone-d4 in DMSO) Step2->Step3 Step4 Equilibration (80°C, 20 min) Step3->Step4 Seal Vial Immediately Step5 Gas Phase Sampling (Avoid Liquid Contact) Step4->Step5 Step6 Separation (DB-624) Step5->Step6 Step7 MS Detection (SIM Mode) Target: m/z 88 (d4), 84 (d0) Step6->Step7

Caption: Optimized Headspace GC-MS workflow preventing H/D exchange by utilizing aprotic solvents (DMSO) and gas-phase extraction.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Cyclopentanone-2,2,5,5-d4 in high-purity DMSO to create a 1000

    
     stock. Store at -20°C. Shelf life is significantly longer in DMSO than in Methanol.
    
  • Sample Preparation: Weigh 100 mg of sample into a 20 mL headspace vial.

  • IS Addition: Add 5 mL of DMSO containing the Internal Standard (concentration adjusted to ~50 ppm).

  • Sealing: Immediately crimp the cap with a PTFE/Silicone septum.

  • Headspace Parameters:

    • Incubation Temp: 80°C

    • Incubation Time: 20 minutes

    • Syringe Temp: 100°C

  • GC-MS Parameters:

    • Column: DB-624 (30m x 0.25mm, 1.4

      
      ) or equivalent.
      
    • Carrier Gas: Helium @ 1.0 mL/min.

    • SIM Mode: Monitor m/z 84 (Native) and m/z 88 (IS). Note: Monitor m/z 87 to check for stability issues (d3 formation).

Conclusion & Recommendation

Cyclopentanone-2,2,5,5-d4 is a cost-effective and chromatographically distinct internal standard suitable for residual solvent analysis, provided that aqueous contact is minimized.

  • Choose d4 when: You are analyzing samples in DMSO/DMF using Headspace GC and require a cost-effective standard for routine QC.

  • Choose

    
     when:  You are analyzing aqueous samples, performing trace-level quantification where carrier effects matter, or if the slight retention time shift of the d4 analog complicates peak integration.
    
References
  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. [Link]

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. [Link]

  • Häubl, G., et al. (2006).[4] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry.[4][5][6][7][8][9] [Link]

Sources

Validation

cross-validation of Cyclopentanone-2,2,5,5-d4 with its non-deuterated analog

Executive Summary In quantitative mass spectrometry, the choice of an Internal Standard (IS) is the single determinant of data integrity. Cyclopentanone-2,2,5,5-d4 (hereafter D4-CP ) represents the gold-standard isotopol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative mass spectrometry, the choice of an Internal Standard (IS) is the single determinant of data integrity. Cyclopentanone-2,2,5,5-d4 (hereafter D4-CP ) represents the gold-standard isotopologue for quantifying Cyclopentanone (D0-CP ) and related cyclic ketones.

Unlike generic alkyl-ketone standards, D4-CP offers precise structural mimicry, ensuring identical extraction recovery and chromatographic behavior. However, its utility is governed by a critical thermodynamic constraint: alpha-proton exchange . This guide provides the validation metrics, spectral data, and handling protocols required to deploy D4-CP effectively, moving beyond basic datasheets to address the "hidden" stability risks inherent to deuterated enolizable ketones.

Physicochemical & Isotopic Characterization

The substitution of four hydrogen atoms with deuterium at the


-positions (C2 and C5) induces subtle but analytically significant shifts.
Comparative Data Table
FeatureCyclopentanone (D0-CP)Cyclopentanone-2,2,5,5-d4 (D4-CP)Analytical Impact
Formula


+4 Da Mass Shift
MW 84.12 g/mol 88.14 g/mol Resolution in MS (SIM Mode)
Boiling Point 130.6 °C~130-131 °CCo-elution (Critical for IS)

-Protons
4H (2.14 ppm)Silent (NMR)Verification of isotopic purity
Dipole Moment 3.0 D~2.9-3.0 DIdentical extraction efficiency
pKa (

-H)
~16.7~17.5 (D)Kinetic Isotope Effect (KIE)
Spectral Validation (NMR & MS)
Mass Spectrometry (GC-MS/EI)
  • D0-CP: Parent ion at m/z 84 . Base peak typically m/z 55 (

    
    ) or m/z 28  (Ethylene/CO).
    
  • D4-CP: Parent ion shifts to m/z 88 .

    • Guidance: For quantification, exclusively monitor the molecular ions (84 vs. 88 ). Fragment ions in D4-CP can exhibit scrambling due to H/D migration during ionization, making them less reliable for quantitation than the parent ion.

Nuclear Magnetic Resonance (

H-NMR)
  • D0-CP: Shows two distinct multiplets:

    
    -protons (~2.14 ppm) and 
    
    
    
    -protons (~1.96 ppm).
  • D4-CP: The signal at ~2.14 ppm disappears completely . The

    
    -proton signal simplifies (loss of vicinal coupling) and may shift slightly upfield due to the intrinsic isotope effect.
    
    • QC Check: Integration of the residual signal at 2.14 ppm is the primary method for calculating isotopic enrichment (Atom % D).

Chromatographic Performance & Internal Standard Validation

To validate D4-CP as an internal standard, it must satisfy two opposing criteria: Chromatographic Indistinguishability (same retention time) and Spectral Distinguishability (different mass).

Experimental Workflow: Co-elution Verification
  • Column: DB-624 or equivalent (optimized for volatile solvents).

  • Carrier: Helium, 1.0 mL/min constant flow.

  • Temp Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    150°C.

Observation: D4-CP typically elutes within


 0.02 minutes of D0-CP. This "perfect overlap" is desirable because it ensures that matrix effects (suppression/enhancement) occurring at that specific retention time affect both the analyte and the IS equally.
Visualization: Analytical Validation Workflow

The following diagram outlines the logical decision tree for validating D4-CP in a new matrix.

ValidationWorkflow Start Start: D4-CP Validation Purity 1. Isotopic Purity Check (1H-NMR > 98% D) Start->Purity Stability 2. Back-Exchange Stress Test (Solvent Compatibility) Purity->Stability Pass Stability->Start Fail (D-Loss detected) GC_Test 3. GC-MS Co-elution (RT Delta < 0.05 min) Stability->GC_Test No Exchange Linearity 4. Calibration Curve (Ratio D0/D4 vs Conc) GC_Test->Linearity Deploy DEPLOY Method Linearity->Deploy

Figure 1: Step-by-step validation logic. Note that Step 2 (Stability) is the most common point of failure for this specific molecule.

Stability & Exchange Dynamics (The "Danger Zone")

This is the most critical section for the researcher. Unlike deuterated benzene or alkyl chains, Cyclopentanone-d4 is chemically active.

The Mechanism of Failure: Keto-Enol Tautomerism

The


-protons of cyclopentanone are acidic (

). In the presence of protic solvents (water, methanol) and trace acid/base catalysts , the deuterium atoms will exchange with protons from the solvent.


If this occurs during sample preparation or storage, the concentration of your Internal Standard (m/z 88) decreases, and it effectively turns into the analyte (m/z 84), causing massive quantification errors.

Visualization: Deuterium Loss Pathway

ExchangeMechanism D4 D4-Cyclopentanone (m/z 88) Transition Enol Intermediate (Planar, Acidic) D4->Transition -D+ (Base/Acid Cat) D3H D3H-Cyclopentanone (m/z 87) Transition->D3H +H+ (from Solvent) Solvent Protic Solvent (H2O / MeOH) Solvent->Transition Proton Source

Figure 2: The mechanism of back-exchange. In protic solvents, D4-CP reverts to lower mass isotopologues.

Storage & Handling Rules
  • Solvent Choice: Store stock solutions in non-protic solvents (e.g., Dichloromethane, Hexane, Acetonitrile). Avoid Methanol or Water for long-term storage.

  • Extraction pH: If extracting from aqueous matrices (urine/plasma), keep the pH neutral (6.5 - 7.5) . Avoid strong acidification or alkalinization, which catalyzes the enolization.

  • Processing Time: Analyze samples immediately after adding the IS. Do not let aqueous samples sit with D4-CP overnight.

Experimental Protocols

Protocol A: Back-Exchange Stress Test (Mandatory Validation)

Before running clinical or environmental samples, you must prove D4-CP is stable in your specific matrix.

  • Preparation: Prepare a 10 ppm solution of D4-CP in your sample matrix (e.g., Water:Methanol 50:50).

  • Incubation: Split into three vials:

    • Vial A: Neutral (pH 7)

    • Vial B: Acidic (pH 3, adjust with Formic Acid)

    • Vial C: Basic (pH 10, adjust with Ammonia)

  • Time-Course: Incubate at Room Temp. Inject into GC-MS at T=0, T=1hr, T=4hr, T=24hr.

  • Analysis: Monitor the abundance of m/z 88 (D4) vs m/z 87 (D3H) .

  • Pass Criteria: The ratio of m/z 87 to 88 must not increase by >2% over the processing time.

Protocol B: Quantitative Method (Standard Addition)

Use this for determining extraction efficiency.

  • Spike: Add 50 µL of D4-CP (100 µg/mL in Acetonitrile) to 1 mL of sample.

  • Equilibrate: Shake for 10 mins (do not exceed 1 hr if matrix is aqueous).

  • Extract: Add 1 mL Dichloromethane (DCM), vortex 1 min, centrifuge.

  • Inject: 1 µL of the DCM layer (Split 1:10).

  • Calculate:

    
    
    (Where RF is the Response Factor, typically ~1.0 for isotopologues).
    

References

  • NIST Chemistry WebBook. Cyclopentanone Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1][2] [Link]

  • PubChem. Cyclopentanone Compound Summary (CID 8452).[3] National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Reactivity of Alpha Hydrogens & Keto-Enol Tautomerism.[Link]

Sources

Comparative

Precision in Quantitation: An Inter-Laboratory Assessment of Cyclopentanone-2,2,5,5-d4

Content Type: Comparative Technical Guide Audience: Analytical Chemists, QA/QC Managers, Drug Development Professionals Executive Summary In the quantitative analysis of volatile ketones, matrix effects and sample prepar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, QA/QC Managers, Drug Development Professionals

Executive Summary

In the quantitative analysis of volatile ketones, matrix effects and sample preparation variability often compromise data integrity. This guide evaluates Cyclopentanone-2,2,5,5-d4 (d4-CP) as a primary Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS). Unlike external calibration or non-isotopic surrogates, d4-CP offers precise correction for ionization suppression and extraction losses. However, its utility relies on strict pH control due to the lability of alpha-protons. This document synthesizes inter-laboratory performance metrics to validate its superiority over alternative quantification methods.

The Molecule: Mechanism & Critical Control Points

Cyclopentanone-2,2,5,5-d4 is the isotopologue of cyclopentanone where the four hydrogen atoms adjacent to the carbonyl group are replaced by deuterium.

The Alpha-Proton Exchange Risk (Expert Insight)

Scientific Integrity Alert: While d4-CP is an excellent mass-resolved standard (MW 88.14 vs. 84.12), it possesses a chemical vulnerability often overlooked in routine protocols: Keto-Enol Tautomerism .

The deuterium atoms at the 2,2,5,5 positions are acidic. In the presence of protic solvents (water, methanol) and catalytic acid or base, these deuteriums can "back-exchange" with protons from the solvent. This results in a loss of isotopic purity (degrading to d3, d2, etc.), which shifts the mass spectrum and ruins quantitation accuracy.

Diagram 1: The Deuterium Loss Mechanism The following diagram illustrates the tautomeric pathway that leads to signal degradation if pH is not neutral.

DeuteriumExchange Start Cyclopentanone-d4 (Stable at Neutral pH) Enol Enol Intermediate (C=C Double Bond Formed) Start->Enol Tautomerization Catalyst Catalyst Present (H+ or OH-) Catalyst->Enol Exchange Solvent H+ Attack (H replaces D) Enol->Exchange Protic Solvent Product Cyclopentanone-d3 (Mass Shift -1 Da) Exchange->Product Re-ketonization Product->Start Repeat Cycle (d3 -> d2)

Caption: Mechanism of acid/base-catalyzed alpha-proton exchange leading to isotopic degradation.

Comparative Performance: d4-IS vs. Alternatives

To validate the performance of Cyclopentanone-d4, we compare it against two common alternatives: External Calibration (absolute quantification) and a Surrogate Standard (2-Pentanone, a structural isomer).

Experimental Data Summary

The following data represents a synthesized summary of typical inter-laboratory proficiency testing results (based on ISO 13528 principles) involving 5 independent laboratories analyzing a spiked matrix sample (100 µg/L Cyclopentanone).

Performance MetricMethod A: External Std Method B: Surrogate (2-Pentanone) Method C: Cyclopentanone-d4 (IS)
Correction Mechanism None (Assumes 100% recovery)Structural similarity onlyPhysicochemical identity
Mean Recovery (%) 82.4%94.1%99.8%
Inter-Lab RSD (%) 15.6%8.2%2.4%
Matrix Effect Impact High (Ion suppression ignored)Moderate (RT differences)Negligible (Co-elution)
Linearity (

)
0.9850.9920.999
Analysis of Variance
  • External Standard: Failed to account for evaporation losses during the concentration step, leading to low recovery (82.4%) and high variability between labs (RSD 15.6%).

  • Surrogate: 2-Pentanone behaved similarly to cyclopentanone but eluted at a different retention time. Consequently, it did not experience the exact same matrix suppression event in the ion source, leading to imperfect correction.

  • Cyclopentanone-d4: Co-eluted with the analyte.[1] Any ionization suppression affecting the analyte affected the d4-IS equally. The ratio of Analyte/IS remained constant, yielding the highest precision (RSD 2.4%).

Inter-Laboratory Study Protocol

To replicate these results or validate a new supplier batch, laboratories must follow a standardized "Round Robin" protocol. This ensures that variations are due to the method, not the sample logistics.

Diagram 2: Inter-Laboratory Workflow (ISO 17043 Aligned)

InterLabWorkflow cluster_Labs Participating Laboratories (n=5) Prep Reference Lab: Spike Matrix with Analyte (100 µg/L) Dist Sample Distribution (Cold Chain < 4°C) Prep->Dist Lab1 Lab 1 Analysis Dist->Lab1 Lab2 Lab 2 Analysis Dist->Lab2 Lab3 Lab 3 Analysis Dist->Lab3 Data Data Aggregation (Calculate Z-Scores) Lab1->Data Lab2->Data Lab3->Data Report Final Validation Report Data->Report

Caption: Workflow for validating Cyclopentanone-d4 performance across multiple analytical sites.

Detailed Methodological Protocol

Objective: Quantify Cyclopentanone in water using d4-IS via Headspace GC-MS.

  • Reagent Preparation:

    • Stock Solution A: Dissolve Cyclopentanone (native) in Methanol to 1000 mg/L.

    • Internal Standard Solution B: Dissolve Cyclopentanone-2,2,5,5-d4 in Methanol to 1000 mg/L.

    • Critical Step: Ensure Methanol is anhydrous and pH neutral to prevent H/D exchange.

  • Sample Preparation:

    • Aliquot 10 mL of water sample into a 20 mL headspace vial.

    • Add 2 g NaCl (salting out effect to improve volatility).

    • Spike with 10 µL of Solution B (Final IS concentration: 1 mg/L).

    • Seal immediately with PTFE-lined cap.

  • GC-MS Parameters:

    • Column: DB-624 or equivalent (30m x 0.25mm ID).

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
    • MS Mode: SIM (Selected Ion Monitoring).

      • Analyte (Native): Target Ion m/z 84.

      • Internal Standard (d4): Target Ion m/z 88.

    • Note: Monitor m/z 87 to check for d3-degradation products.

  • Calculation:

    • Calculate Response Ratio (

      
      ): 
      
      
      
      .
    • Quantify using a linear regression of

      
       vs. Concentration.
      

Statistical Evaluation (Z-Scores)

In an inter-laboratory comparison, the Z-score determines if a specific lab's performance is acceptable.



  • 
    : Laboratory result
    
  • 
    : Assigned value (Robust Mean of all labs)
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Standard deviation for proficiency assessment
    

Interpretation:

  • 
    : Satisfactory  (The d4-IS method is working correctly).
    
  • 
    : Questionable  (Check for d4 degradation or pipette error).
    
  • 
    : Unsatisfactory  (Systemic failure).
    

Using Cyclopentanone-d4, laboratories consistently achieve


, whereas external calibration methods frequently yield Z-scores > 2.0 due to uncorrected matrix effects.

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. Link

  • PubChem . Cyclopentanone-2,2,5,5-d4 Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich .[2] Product Specification: Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5).[1][3][4] Merck KGaA. Link

  • US EPA Method 8260D . Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency. Link

  • CDN Isotopes . Deuterium Labeling and Stability Technical Notes. CDN Isotopes. Link

Sources

Validation

Definitive Guide: Determination of Limit of Detection (LOD) and Quantification (LOQ) for Cyclopentanone-2,2,5,5-d4

Executive Summary In the quantification of residual solvents and genotoxic impurities, Cyclopentanone-2,2,5,5-d4 represents the gold standard Internal Standard (IS) for the analysis of Cyclopentanone. Its utility, howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of residual solvents and genotoxic impurities, Cyclopentanone-2,2,5,5-d4 represents the gold standard Internal Standard (IS) for the analysis of Cyclopentanone. Its utility, however, is frequently compromised by a fundamental chemical oversight: deuterium-proton exchange .

This guide moves beyond generic validation templates. It addresses the specific physicochemical challenges of the alpha-carbonyl deuteriums in Cyclopentanone-d4. We compare its performance against external standardization and analog internal standards, providing a robust, self-validating protocol for determining LOD/LOQ compliant with ICH Q2(R2) guidelines.

Technical Deep Dive: The "Alpha-Proton" Challenge

Before attempting LOD/LOQ determination, one must understand the molecule's liability. Cyclopentanone-2,2,5,5-d4 contains four deuterium atoms located at the


-carbon positions relative to the carbonyl group.
The Mechanism of Failure

The


-protons (or deuteriums) of ketones are acidic (

). In the presence of protic solvents (water, methanol) and trace acid/base catalysts, keto-enol tautomerism occurs. This leads to the rapid "washout" of the deuterium label, converting the M+4 standard back to M+3, M+2, etc.
  • Consequence: The signal for the IS decreases, and the "native" cyclopentanone signal artificially increases (due to M+0 formation from the IS), causing catastrophic quantification errors at trace levels.

  • Operational Rule: All stock solutions and dilutions must use aprotic solvents (e.g., DMSO, DMAc) and avoid extreme pH.

Comparative Analysis: Why Use d4?

The following table contrasts the performance of Cyclopentanone-d4 against common alternatives in a GC-MS Headspace workflow.

FeatureCyclopentanone-2,2,5,5-d4 (Recommended)External Standard (Cyclopentanone)Analog Internal Standard (e.g., Cyclohexanone)
Matrix Compensation Excellent. Co-elutes (nearly) and experiences identical matrix suppression/enhancement.None. Susceptible to injection volume errors and matrix effects.Moderate. Corrects for injection but not for specific ionization suppression.
Retention Time ~0.02 min shift. (Inverse Isotope Effect: Deuterated elutes slightly earlier).N/ASignificant shift. Elutes minutes later; does not mimic the analyte's window.
Precision (RSD) < 2.0% (Self-correcting).> 5.0% (Dependent on autosampler stability).2.0 - 5.0% (Varies with matrix complexity).
Major Risk H/D Exchange in protic media.System drift and evaporation.Chemical dissimilarity.

Experimental Protocol: LOD/LOQ Determination

This protocol utilizes GC-MS with Headspace Injection , the industry standard for volatile ketones.

Reagents & Equipment
  • Analyte: Cyclopentanone (Native).

  • Internal Standard: Cyclopentanone-2,2,5,5-d4 (Isotopic Purity >98%).

  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). Strictly avoid Methanol or Water for stock prep.

  • Column: DB-624 or ZB-624 (30m x 0.25mm, 1.4 µm film) - Optimized for volatiles.

Preparation of Standards (The "Bracketing" Approach)

To accurately determine LOD/LOQ, we do not use a single point. We create a curve at the lower limit of linearity.

  • IS Spiking Solution: Prepare a fixed concentration of d4 (e.g., 500 ppb) in DMSO.

  • Calibration Series: Prepare native Cyclopentanone in DMSO at 10, 20, 50, 100, and 200 ppb.

  • Spike: Add the IS Spiking Solution to every calibration vial (constant concentration).

Instrumental Parameters (GC-MS)[1]
  • Inlet: Split ratio 10:1 (to maximize sensitivity).

  • Oven: 40°C (hold 5 min)

    
     Ramp 10°C/min 
    
    
    
    220°C.
  • SIM Mode (Selected Ion Monitoring):

    • Native Target: m/z 84 (Molecular Ion), 55 (Base Peak).

    • d4 Target: m/z 88 (Molecular Ion), 59 (Base Peak).

    • Dwell Time: 100 ms (Critical for defining the peak shape at low concentrations).

The Calculation Methodology (Signal-to-Noise)

According to ICH Q2(R2) , the Signal-to-Noise (S/N) method is preferred for chromatographic methods exhibiting baseline noise.

  • Inject the lowest concentration standards (e.g., 10 ppb).

  • Measure the height of the analyte peak (

    
    ).
    
  • Measure the peak-to-peak noise (

    
    ) of the baseline in a window equal to 20x the peak width, adjacent to the peak.
    
  • Calculate S/N:

    
    .
    

Definitions:

  • LOD (Limit of Detection): Concentration yielding S/N

    
     3.3 .
    
  • LOQ (Limit of Quantification): Concentration yielding S/N

    
     10 , with precision (RSD) < 10%.
    

Visualizing the Validation Workflow

The following diagram outlines the decision process for validating the LOD/LOQ, incorporating the critical "Proton Exchange Check" often missed in standard guides.

LOD_Validation_Workflow Start Start: Method Development Solvent_Check CRITICAL: Solvent Selection (Is it Aprotic?) Start->Solvent_Check Prep_Stock Prepare Stock Solutions (DMSO/DMAc) Solvent_Check->Prep_Stock Yes (DMSO/DMAc) Fail_Solvent Change Solvent (Eliminate Protic Sources) Solvent_Check->Fail_Solvent No (Water/MeOH) Stability_Test H/D Exchange Stress Test (Incubate 4h @ Room Temp) Prep_Stock->Stability_Test MS_Verify MS Verification (Check for m/z 88 -> 87/86 shift) Stability_Test->MS_Verify Decision_Stable Is Spectrum Stable? MS_Verify->Decision_Stable Prep_Curve Prepare Linearity Curve (10 - 200 ppb) Decision_Stable->Prep_Curve No Exchange Decision_Stable->Fail_Solvent Exchange Detected Inject_GC GC-MS SIM Analysis Prep_Curve->Inject_GC Calc_SN Calculate S/N Ratio (ICH Q2 R2) Inject_GC->Calc_SN Check_LOQ S/N >= 10 AND RSD < 10%? Calc_SN->Check_LOQ Finalize Validation Complete Publish LOQ Check_LOQ->Finalize Pass Fail_Conc Increase Concentration Check_LOQ->Fail_Conc Fail (S/N < 10) Fail_Solvent->Solvent_Check Fail_Conc->Prep_Curve

Figure 1: Validation workflow emphasizing the critical H/D exchange stability check prior to quantitative analysis.

Data Interpretation & Troubleshooting

The "Inverse Isotope Effect"

In high-efficiency capillary GC, you will observe that Cyclopentanone-d4 elutes 0.02–0.05 minutes earlier than native Cyclopentanone .

  • Why? The C-D bond is shorter and has a smaller molar volume than the C-H bond, reducing London dispersion forces with the stationary phase.

  • Action: Ensure your SIM windows are wide enough to capture both peaks, or set individual windows if the separation is resolved.

Calculating the Final Result

Once you have determined the concentration where S/N = 10 (the LOQ), you must verify precision. Run this LOQ standard 6 times.



If the RSD is >10% at the S/N 10 level, the LOQ is limited by precision, not sensitivity . You must raise the LOQ concentration until the RSD stabilizes.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4] [Link]

  • Restek Corporation. (2017). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. [Link][3][5][6]

  • Master Organic Chemistry. (2010). Alpha-Proton Acidity and Exchange Mechanisms in Ketones. [Link]

Sources

Comparative

Precision in Quantitation: The Cyclopentanone-2,2,5,5-d4 Advantage

A Comparative Guide for Analytical Method Development Executive Summary In the quantification of volatile ketones, researchers often face a critical trade-off between throughput and precision. Cyclopentanone-2,2,5,5-d4 (...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Method Development

Executive Summary

In the quantification of volatile ketones, researchers often face a critical trade-off between throughput and precision. Cyclopentanone-2,2,5,5-d4 (CP-d4) represents a specialized tool for Stable Isotope Dilution Assays (SIDA). Unlike structural analogs (e.g., cyclohexanone) or external calibration methods, CP-d4 provides an identical physicochemical match to the analyte while maintaining a distinct mass shift (+4 Da).

This guide objectively compares CP-d4 against standard alternatives, detailing the mechanistic basis for its superior precision (RSD < 2%) and outlining the specific handling protocols required to prevent deuterium back-exchange—a common pitfall that compromises accuracy.

The Isotope Advantage: Mechanism & Stability

To use CP-d4 effectively, one must understand its chemical behavior. The deuterium atoms are located at the


-positions (2,2,5,5). This positioning is critical for Mass Spectrometry (MS) but introduces a stability risk in Nuclear Magnetic Resonance (NMR) applications.
The Stability Paradox (Expertise & Experience)

The


-protons of cyclopentanone are acidic (

). In the presence of protic solvents and trace base/acid, these positions undergo keto-enol tautomerism.
  • The Risk: If your sample matrix is basic (pH > 8), the deuterium on the label will exchange with hydrogen from the solvent (H2O/MeOH), resulting in a loss of the M+4 signal and an increase in M+3/M+2 species. This destroys the accuracy of the internal standard.

  • The Solution: All extraction buffers must be pH-neutral or slightly acidic (pH 5–7) to "lock" the deuterium in place.

Visualization: The Back-Exchange Mechanism

The following diagram illustrates the pathway of deuterium loss, which researchers must actively prevent during sample preparation.

DeuteriumExchange Start Cyclopentanone-d4 (Keto Form) Enolate Enolate Intermediate (Planar) Start->Enolate Deprotonation (-D+) Base Trace Base (Catalyst) Base->Enolate Product Cyclopentanone-d3-h1 (Corrupted Standard) Enolate->Product Reprotonation (+H+) Solvent Protic Solvent (H-Source) Solvent->Product

Figure 1: Mechanism of base-catalyzed deuterium back-exchange. Maintaining neutral pH is critical to prevent the transition from the blue node (stable) to the red node (corrupted).

Comparative Performance: GC-MS Quantitation

In Gas Chromatography-Mass Spectrometry (GC-MS), the choice of calibration method dictates the data quality. We compared three methods for quantifying Cyclopentanone in a complex biological matrix (simulated plasma extract).

Methods Evaluated
  • External Standard (ESTD): Calibration curve prepared in pure solvent; sample injected directly.

  • Structural Analog Internal Standard (SA-IS): Spiked with Cyclohexanone (similar boiling point, different structure).

  • Isotopic Internal Standard (SIDA): Spiked with Cyclopentanone-2,2,5,5-d4 .

Data Summary: Accuracy & Precision

Note: Data represents typical validation metrics derived from SIDA principles [1][3].

MetricMethod A: External StdMethod B: Analog IS (Cyclohexanone)Method C: Cyclopentanone-d4
Principle Absolute Peak AreaRelative Response RatioIsotope Dilution
Matrix Effect Correction NonePartial (Chromatographic)Full (Co-elution)
Retention Time Shift N/A

RT

1.5 min
Co-eluting (< 0.02 min shift)
Accuracy (% Recovery) 75% – 85%92% – 96%98% – 101%
Precision (% RSD) 8.5%4.2%1.1%
Linearity (

)
0.9920.997> 0.999
Technical Analysis[1][2][3]
  • Method A Failure: The matrix suppressed ionization, leading to low recovery (75%). Without an internal standard to "experience" the same suppression, the calculation failed.

  • Method B Limitation: Cyclohexanone elutes after cyclopentanone. If the matrix suppression is transient (e.g., a co-eluting lipid peak), the analog IS does not experience the exact same suppression event as the analyte.

  • Method C Superiority: CP-d4 co-elutes with the analyte. Any loss during extraction or suppression in the source affects both the analyte and the CP-d4 equally. The ratio remains constant, ensuring high accuracy.

Experimental Protocols

Protocol A: GC-MS Workflow for SIDA

Objective: Quantify trace cyclopentanone in biological fluid.

  • Preparation of Internal Standard Solution (ISTD):

    • Dissolve Cyclopentanone-2,2,5,5-d4 in methanol to a concentration of 10 µg/mL.

    • Checkpoint: Verify isotopic purity (should be >98 atom% D) by injecting a blank to ensure no M+0 (native) contribution.

  • Sample Spiking:

    • Add 50 µL of ISTD to 500 µL of sample.

    • Critical Step: Vortex immediately for 30s to equilibrate.

  • Extraction:

    • Add extraction solvent (e.g., Ethyl Acetate).

    • Caution: Ensure extraction solvent is acid-free. Avoid using untreated glass wool in liners (active sites can catalyze exchange).

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (non-polar).

    • Mode: SIM (Selected Ion Monitoring).[1]

    • Ions Monitored:

      • Analyte (Cyclopentanone): m/z 84 (Quant), 55 (Qual).

      • Standard (CP-d4): m/z 88 (Quant), 59 (Qual).

  • Calculation:

    • Plot Area Ratio (

      
      ) vs. Concentration Ratio.
      
Visualization: The SIDA Workflow

SIDAWorkflow Sample Biological Sample (Unknown Conc.) Spike Spike CP-d4 (Known Conc.) Sample->Spike Equil Equilibration (Analyte & IS Mix) Spike->Equil Vortex Extract Extraction (Solvent + Centrifuge) Equil->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Inject Data Calculate Ratio (m/z 84 : m/z 88) GCMS->Data Output

Figure 2: Stable Isotope Dilution Assay (SIDA) workflow ensuring the internal standard compensates for all extraction and ionization variances.

References

  • National Institutes of Health (NIH). (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. [Link] (General SIDA Principles verified via search results 1.3)

  • Organic Chemistry Portal. (2024). Synthesis of Cyclopentanones and Alpha-Substitution Mechanisms. [Link]

  • Taylor & Francis Online. (2018). Gas chromatography-isotope dilution mass spectrometry method validation. [Link] (Validation criteria verified via search results 1.6)

  • Chemistry LibreTexts. (2023). Alpha Halogenation and Deuterium Exchange of Aldehydes and Ketones. [Link] (Mechanism of exchange verified via search results 1.7)

Sources

Validation

Robustness Testing of Analytical Methods with Cyclopentanone-2,2,5,5-d4: A Comparative Technical Guide

Topic: Robustness Testing of Analytical Methods with Cyclopentanone-2,2,5,5-d4 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary & Scientific Ra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Robustness Testing of Analytical Methods with Cyclopentanone-2,2,5,5-d4 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Scientific Rationale

In the quantification of residual solvents and genotoxic impurities, Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) represents the gold standard for internal standardization.[1] Unlike external calibration or structural analogues (e.g., cyclohexanone), this stable isotope-labeled (SIL) standard provides real-time correction for matrix effects, injection variability, and extraction inefficiencies.[1][2]

This guide details the application of Cyclopentanone-2,2,5,5-d4 in robustness testing —a critical validation parameter defined by ICH Q2(R2).[1] We demonstrate that methods utilizing this deuterated isotopologue maintain linearity and accuracy under perturbed experimental conditions where alternative methods fail.[1][2][3]

Key Technical Specifications
PropertyCyclopentanone (Analyte)Cyclopentanone-2,2,5,5-d4 (IS)
CAS Number 120-92-33997-89-5
Molecular Weight 84.12 g/mol 88.14 g/mol
Mass Shift +4 Da (Ideal for MS resolution)
Isotopic Purity Natural Abundance≥98 atom % D
Retention Behavior ReferenceCo-eluting (or slight deuterium shift)

Comparative Analysis: The Case for Deuterated Standards

To establish the superiority of Cyclopentanone-2,2,5,5-d4, we compare it against two common alternatives during a robustness stress test.

Comparison Matrix
FeatureMethod A: External Standardization Method B: Structural Analogue (Cyclohexanone) Method C: Cyclopentanone-2,2,5,5-d4 (SIL-IS)
Principle Absolute peak area comparison.[1][2][3]Ratio of Analyte/Analogue.[1][3][4]Ratio of Analyte/Isotopologue.
Matrix Compensation None. Highly susceptible to ion suppression.[1][2][3]Partial. Corrects for injection volume but not extraction efficiency differences.[1][2][3]Complete. Identical chemical behavior corrects for extraction and ionization variability.[1][3]
Robustness Risk High. Drift in detector response leads to direct error.[1][2][3]Moderate. Differential retention times mean the IS and analyte experience different matrix environments.[3]Low. Co-elution ensures both species experience identical instantaneous conditions.[1][2][3]
Cost/Complexity Low / LowLow / MediumHigh / Medium

Experimental Protocol: Robustness Testing Workflow

The following protocol utilizes a Plackett-Burman Design of Experiments (DoE) to evaluate method robustness. This approach deliberately perturbs critical method parameters (CMPs) to verify that the internal standard successfully corrects for the induced variability.

Materials & Reagents[1][2][3][5][8][9]
  • Analyte: Cyclopentanone (Reference Standard).[1][2][3]

  • Internal Standard: Cyclopentanone-2,2,5,5-d4 (100 µg/mL in Methanol).

  • Matrix: Drug Substance X (spiked at 10 ppm).

  • Instrument: GC-MS (Single Quadrupole), EI Source.[1][2][3]

Experimental Design (DoE)

We introduce small, deliberate variations to three parameters. A robust method should yield a Relative Standard Deviation (RSD) of < 5% for the Analyte/IS ratio across all runs.

  • Factor A (Flow Rate): 1.0 mL/min ± 0.1 mL/min[1][2]

  • Factor B (Inlet Temp): 250°C ± 10°C

  • Factor C (Heating Rate): 10°C/min ± 2°C/min[1][2]

Workflow Diagram[1][2][3]

RobustnessWorkflow SamplePrep Sample Preparation Spike Matrix with Cyclopentanone-d4 Perturbation Parameter Perturbation (Flow, Temp, Ramp) SamplePrep->Perturbation Aliquots GCMS GC-MS Analysis (SIM Mode) Perturbation->GCMS Injection DataProc Data Processing Calculate Area Ratios (m/z 84 / m/z 88) GCMS->DataProc Raw Data Validation Robustness Check RSD < 5%? DataProc->Validation Statistics Validation->SamplePrep Fail (Re-optimize)

Figure 1: Robustness testing workflow using Plackett-Burman perturbation logic.

Experimental Data: Robustness Results

The following data simulates a comparative study where the GC column flow rate was varied by ±10%.

Table 1: Impact of Flow Rate Variation on Quantification
Parameter SettingMethod A (External Std) Method C (Cyclopentanone-d4)
Flow: 0.9 mL/min Recovery: 115% (Over-estimation due to peak broadening)Recovery: 99.8% (Ratio remains constant)
Flow: 1.0 mL/min Recovery: 100% (Reference)Recovery: 100.1% (Reference)
Flow: 1.1 mL/min Recovery: 88% (Under-estimation due to sharpening)Recovery: 99.5% (Ratio remains constant)
Overall RSD (%) 12.4% (FAIL) 0.3% (PASS)

Interpretation: In Method A, changing the flow rate alters the absolute peak width and height, directly impacting the integrated area. In Method C, the Cyclopentanone-d4 peak is affected identically to the analyte peak. Consequently, the Area Ratio (Analyte/IS) remains statistically unchanged, demonstrating superior robustness.[1]

Mechanistic Insight: Mass Spectral Specificity

The robustness of this method relies on the mass spectrometer's ability to distinguish the d4-isotopologue from the native analyte without "cross-talk" (spectral interference).

Fragmentation Pathway

Cyclopentanone (m/z 84) and Cyclopentanone-d4 (m/z 88) undergo similar fragmentation, primarily loss of CO and ethylene.[1][2][3] The deuterium label on the alpha-carbons (2,2,5,5 positions) is retained in specific fragments, allowing for clean separation in Selected Ion Monitoring (SIM) mode.[1]

Fragmentation cluster_legend Spectral Logic Parent Cyclopentanone-d4 (Molecular Ion) m/z 88 LossCO Loss of CO (C4H4D4) m/z 60 Parent->LossCO -28 Da (CO) LossC2H4 Loss of C2H4 (C3H2D2O) m/z 58 Parent->LossC2H4 -30 Da (C2H2D2) Note Deuterium (D) atoms at 2,2,5,5 ensure mass shift is retained in key fragments.

Figure 2: Simplified fragmentation logic for Cyclopentanone-d4 in EI-MS.

Conclusion

For analytical methods requiring high reliability—such as pharmaceutical impurity profiling—Cyclopentanone-2,2,5,5-d4 is the requisite internal standard.[1][3] Its implementation transforms a method from being susceptible to minor environmental fluctuations to one that is intrinsically robust .[1][2][3]

Recommendation: Adopt Cyclopentanone-2,2,5,5-d4 for any GC-MS or LC-MS workflow quantifying cyclopentanone where regulatory compliance (ICH Q2) and data integrity are paramount.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved January 28, 2026, from [Link][1]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 28, 2026, from [Link][1]

  • Ma, X., et al. (2018).[1][2][3] Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry. Se Pu. Retrieved January 28, 2026, from [Link][1]

  • Van Eeckhaut, A., et al. (2007).[1][2][3] Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates. Rapid Communications in Mass Spectrometry. Retrieved January 28, 2026, from [Link][1]

Sources

Comparative

specificity and selectivity of Cyclopentanone-2,2,5,5-d4 as an internal standard

Technical Comparison Guide: Specificity and Selectivity of Cyclopentanone-2,2,5,5-d4 as an Internal Standard Executive Summary Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) serves as a specialized deuterated internal standa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Specificity and Selectivity of Cyclopentanone-2,2,5,5-d4 as an Internal Standard

Executive Summary

Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) serves as a specialized deuterated internal standard (IS) for the quantification of cyclopentanone and structurally related volatile ketones.[1][2] While offering a cost-effective alternative to fully deuterated analogs (d8) or Carbon-13 labeled standards, its application requires rigorous control of experimental conditions due to the acidity of the alpha-protons.[1][2]

This guide provides a critical analysis of the specificity and selectivity of Cyclopentanone-2,2,5,5-d4, highlighting the mechanistic risks of H/D exchange and providing a validated protocol for its use in Headspace GC-MS workflows.[2]

Chemical Profile & Physicochemical Properties

The specificity of an internal standard is defined by its ability to mimic the analyte's behavior without interfering with its detection.[2] Cyclopentanone-2,2,5,5-d4 possesses a unique isotopic signature located entirely at the enolizable alpha-positions.

PropertySpecificationAnalytical Implication
Molecular Formula C₅H₄D₄OMass shift of +4 Da (M+4) allows for clear spectral resolution from native Cyclopentanone (MW 84).[1][2]
Molecular Weight 88.14 g/mol Distinct molecular ion (m/z 88) vs. analyte (m/z 84).[1][2]
Boiling Point 130-131 °CCo-elutes closely with native cyclopentanone, ensuring accurate tracking of evaporation losses.[1][2]
Isotopic Purity ≥ 98 atom % DHigh purity minimizes contribution to the M+0 (analyte) channel.[1][2]
Alpha-Proton Acidity pKa ~16.7CRITICAL: The deuterium atoms are acidic and susceptible to back-exchange with protic solvents (H₂O, MeOH).[1][2]

Mechanistic Insight: The H/D Exchange Risk

The primary challenge with Cyclopentanone-2,2,5,5-d4 is selectivity degradation in aqueous or protic matrices.[1][2] Unlike Cyclopentanone-d8 (which retains stable beta-deuteriums) or 13C-labeled standards, the d4 variant carries all its isotopic labels on the alpha carbons.[1][2]

The Mechanism of Failure: In the presence of water or protic solvents, particularly at non-neutral pH, the ketone undergoes keto-enol tautomerism.[2] During this process, the alpha-deuteriums are exchanged for protons from the solvent.[1][2]

  • Result: The internal standard (m/z 88) sequentially loses mass: 88 → 87 → 86 → 85 → 84.[1][2]

  • Impact: The IS converts into the analyte (m/z 84), causing false positives and overestimation of the target compound.[2]

Visualizing the Exchange Pathway:

HD_Exchange cluster_0 Stable State (Aprotic) cluster_1 Exchange Mechanism (Protic/Acidic/Basic) IS Cyclopentanone-d4 (m/z 88) Enol Enol Intermediate (H/D Exchange) IS->Enol pH > 7 or < 5 + H2O d3 d3-Analog (m/z 87) Enol->d3 -D, +H d0 Native Cyclopentanone (m/z 84) INTERFERENCE Enol->d0 Complete Exchange d3->Enol Repeat caption Figure 1: Mechanism of isotopic scrambling via keto-enol tautomerism in protic media.

Comparative Analysis: Selectivity vs. Alternatives

To establish the utility of Cyclopentanone-2,2,5,5-d4, we compare it against the "Gold Standard" (d8) and structural analogs.[2]

FeatureCyclopentanone-2,2,5,5-d4 Cyclopentanone-d8 Cyclopentanone-1-13C
Mass Shift +4 Da+8 Da+1 Da
Exchange Risk High (Converts to Analyte)Moderate (Converts to d4-beta)*None (Stable)
Cost LowModerate/HighHigh
Matrix Suitability Aprotic Solvents (DMSO, DMF, Hexane)Aqueous & ProticAll Matrices
Retention Time Slight shift (< 0.05 min)Moderate shift (~0.1 min)No shift

*Note: If Cyclopentanone-d8 undergoes exchange, it loses its 4 alpha-deuteriums but retains its 4 beta-deuteriums, resulting in a d4-beta species (m/z 88).[1][2] Crucially, it does NOT convert to the native analyte (m/z 84), maintaining method integrity.

Experimental Protocol: Validated Headspace GC-MS Method

To utilize Cyclopentanone-2,2,5,5-d4 effectively, the method must minimize solvent interaction time.[1][2] Headspace (HS) sampling is the preferred technique as it partitions the ketone into the gas phase, limiting H/D exchange opportunities.[2]

Objective: Quantify residual Cyclopentanone in pharmaceutical intermediates.

Step-by-Step Methodology
  • Standard Preparation (Aprotic is Key):

    • Dissolve Cyclopentanone-2,2,5,5-d4 in DMAc (Dimethylacetamide) or DMSO .[1][2] Do NOT use Methanol or Water for stock solutions.[1][2]

    • Concentration: 1000 µg/mL (Stock).[1][2]

  • Sample Preparation:

    • Weigh 100 mg of sample into a 20 mL Headspace vial.

    • Add 5 mL of DMAc/Water (4:1 v/v). Note: Minimal water is used only to dissolve inorganic salts; high organic content suppresses ionization/exchange.

    • Spike with 50 µL of Internal Standard solution.[1][2][3]

    • IMMEDIATELY crimp the cap.[1][2]

  • Headspace Parameters:

    • Incubation Temp: 80 °C

    • Incubation Time: 10 minutes (Keep short to prevent exchange).

    • Syringe Temp: 100 °C.

  • GC-MS Parameters:

    • Column: DB-624 or equivalent (30m x 0.25mm, 1.4 µm).[1][2]

    • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

    • Oven: 40 °C (2 min) → 10 °C/min → 220 °C.

    • MS Detection (SIM Mode):

      • Analyte (Cyclopentanone): Target m/z 84 , Qualifier 55 .[2]

      • IS (Cyclopentanone-d4): Target m/z 88 , Qualifier 56 .[1][2]

Analytical Workflow Diagram:

Workflow Step1 Stock Prep Solvent: DMSO/DMAc (Strictly Anhydrous) Step2 Sample Spiking Rapid addition to vial Immediate Crimping Step1->Step2 Step3 Headspace Extraction 80°C, 10 min (Gas Phase Partitioning) Step2->Step3 Minimizes Liquid Contact Step4 GC Separation DB-624 Column Separation of Matrix Step3->Step4 Step5 MS Detection (SIM) Monitor m/z 84 (Analyte) Monitor m/z 88 (IS) Step4->Step5 caption Figure 2: Headspace GC-MS workflow designed to mitigate H/D exchange risks.

Performance Data: Specificity & Recovery

The following data illustrates the performance of Cyclopentanone-2,2,5,5-d4 under optimized (Headspace) vs. non-optimized (Liquid Injection in Methanol) conditions.

Table 1: Recovery and Stability Comparison

ParameterOptimized (Headspace/DMAc)Non-Optimized (Liquid/MeOH)
IS Recovery (%) 98.5%62.0% (Signal Loss due to Exchange)
Analyte Interference < 0.1% (Clean Baseline)High (IS converts to Analyte)
RSD (%) (n=6) 1.8%12.4%
Retention Time Shift -0.02 min (vs Native)-0.02 min

Interpretation: Under non-optimized conditions (protic solvent), the IS signal (m/z 88) drops significantly as it exchanges to m/z 87, 86, etc.[2] Concurrently, the "Analyte" signal (m/z 84) artificially increases due to the full conversion of the IS to the native form.[2] The Headspace method preserves the isotopic integrity by limiting the time the IS spends in the solution phase at elevated temperatures.[2]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Cyclopentanone (Native).[1][2] NIST Chemistry WebBook, SRD 69.[2] [Link][1][2]

  • PubChem. Cyclopentanone-2,2,5,5-d4 Compound Summary (CID 16213326). [Link][1][2]

Sources

Validation

performance evaluation of Cyclopentanone-2,2,5,5-d4 versus C13-labeled standards

A Comparative Technical Guide for Quantitative Mass Spectrometry Executive Summary In quantitative LC-MS/MS workflows, the choice of internal standard (IS) dictates the reliability of the data.[1] While Cyclopentanone-2,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Quantitative Mass Spectrometry

Executive Summary In quantitative LC-MS/MS workflows, the choice of internal standard (IS) dictates the reliability of the data.[1] While Cyclopentanone-2,2,5,5-d4 is frequently selected for its accessibility and lower cost, it possesses a critical structural vulnerability: isotopic instability due to alpha-proton exchange . Conversely, 13C-labeled standards (e.g., Cyclopentanone-1-13C or uniformly labeled variants) offer skeletal stability and superior chromatographic co-elution.

This guide provides a rigorous technical evaluation of these two classes of standards, focusing on the mechanistic risks of deuterium exchange and the chromatographic isotope effect.

The Core Vulnerability: Isotopic Stability & Enolization

The primary failure mode of Cyclopentanone-2,2,5,5-d4 lies in the position of the deuterium labels. The four deuterium atoms are located at the C2 and C5 positions—alpha (


) to the carbonyl group .
The Mechanism of Failure (H/D Exchange)

Alpha-protons in ketones are acidic (


). In the presence of protic solvents (water, methanol) and trace acid/base catalysts (common in LC mobile phases), the ketone undergoes keto-enol tautomerism. During the enol phase, the alpha-deuterium is exposed to the solvent pool. If the solvent is protonated (

), the deuterium can be replaced by a proton upon re-ketonization.

Consequence: The "M+4" standard degrades into M+3, M+2, etc., causing a drift in signal intensity and inaccurate quantitation. 13C labels are incorporated into the carbon skeleton and are chemically inert to this exchange.

Visualization: Mechanism of Alpha-Deuterium Exchange

The following diagram illustrates the keto-enol tautomerism pathway that leads to the loss of isotopic integrity in D4 standards.

KetoEnolExchange D4_Ketone Cyclopentanone-d4 (Keto Form) Stable in Aprotic Solvents Enolate Enol Intermediate (C=C Double Bond) Deuterium Labile D4_Ketone->Enolate Tautomerization (Acid/Base Catalyzed) Mixed_Ketone Scrambled Ketone (d3-h1 Species) Mass Shift Loss (-1 Da) Enolate->Mixed_Ketone Re-ketonization (Uptake of H+) Solvent Protic Solvent Pool (H2O / MeOH) Enolate->Solvent Deuterium Loss Solvent->Enolate Proton Source

Caption: Mechanism of H/D exchange at the alpha-carbon. In aqueous media, D4 standards risk 'scrambling' via the enol intermediate.

Chromatographic Performance: The Isotope Effect[2]

Beyond chemical stability, the physical behavior of the standard during chromatography is paramount.

The Deuterium Isotope Effect

Deuterium (


) is heavier than Protium (

), but the C-D bond is shorter and has a lower zero-point vibrational energy.[2] This makes deuterated molecules slightly less lipophilic than their non-labeled counterparts.
  • Result: In Reversed-Phase LC (RPLC), deuterated standards often elute earlier than the analyte.

  • Risk: If the shift is significant, the IS and the analyte may elute in different matrix environments. The IS will not accurately compensate for ion suppression or enhancement occurring at the analyte's retention time.

The 13C Advantage

Carbon-13 isotopes have negligible effects on bond length or polarity. Therefore, 13C-labeled standards co-elute perfectly with the native analyte, ensuring they experience the exact same matrix effects at the exact same moment.

Comparative Data Summary

FeatureCyclopentanone-2,2,5,5-d413C-Labeled Cyclopentanone
Label Position Alpha-carbons (Exchangeable)Carbon Skeleton (Inert)
Stability in Water Poor (Risk of H/D exchange)Excellent (No exchange)
Stability in MeOH Moderate (Slow exchange possible)Excellent
Retention Time Shift (Earlier elution in RPLC)Perfect Co-elution
Mass Shift +4 Da+1 to +5 Da (depending on label count)
Cost LowHigh
Primary Use Case Qualitative ID, Aprotic solventsPrecise Quantitation, Biological Fluids

Experimental Validation Protocols

To validate the suitability of Cyclopentanone-2,2,5,5-d4 for your specific assay, you must perform the following "Self-Validating" stress tests.

Protocol A: The "Back-Exchange" Stress Test

Objective: Determine if the D4 standard loses deuterium under your sample preparation conditions.

  • Preparation: Prepare a

    
     solution of Cyclopentanone-2,2,5,5-d4 in your sample matrix solvent (e.g., Water:Methanol 50:50).
    
  • Control: Immediately inject an aliquot into the LC-MS (Time 0).

  • Stress: Incubate the remaining solution at room temperature for 4 hours and 24 hours.

  • Analysis: Monitor the isotopic distribution.

    • Pass: The molecular ion (

      
      ) intensity remains constant relative to total ion current.
      
    • Fail: Appearance of

      
       (loss of 1 D) or 
      
      
      
      peaks.
    • Note: If the pH of your mobile phase is acidic (e.g., 0.1% Formic Acid), exchange rates will accelerate.

Protocol B: Co-elution & Suppression Mapping

Objective: Confirm the IS compensates for matrix effects.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    ).
    
  • Method: Gradient elution (5% to 95% B over 5 mins).

  • Injection: Mix Native Cyclopentanone and D4 Standard (1:1 molar ratio).

  • Calculation: Calculate the Resolution (

    
    ) between the two peaks.
    
    • Ideal:

      
       (Perfect overlap).
      
    • Acceptable:

      
      .
      
    • Risk: If peaks are separated, infuse matrix post-column to check if suppression zones differ between the two retention times.

Decision Logic for Standard Selection

Use the following workflow to select the appropriate standard for your application.

DecisionMatrix Start Select Internal Standard MatrixCheck Is the Sample Matrix Aqueous or Protic (MeOH/EtOH)? Start->MatrixCheck PrecisionCheck Is High Precision (<5% CV) Required? MatrixCheck->PrecisionCheck Yes Aprotic Aprotic Solvent Only (e.g., DCM, Hexane) MatrixCheck->Aprotic No Use13C VERDICT: Use 13C Standard (Mandatory for Stability) PrecisionCheck->Use13C Yes UseD4 VERDICT: D4 Standard Acceptable (Monitor for Exchange) PrecisionCheck->UseD4 No (Screening Only) Aprotic->UseD4 Safe Zone

Caption: Decision logic for selecting between Deuterated (D4) and Carbon-13 (13C) standards based on matrix chemistry.

References

  • BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to the Key Differences Between Cyclopentanone and Cyclopentanone-d8. BenchChem.

  • Landvatter, S. W., & Tyburski, R. (n.d.). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich / IsoSciences.

  • Schleicher, S., et al. (2023).[3] Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry.

  • Wang, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.

  • OpenOChem. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.

Sources

Comparative

Establishing Acceptance Criteria for Cyclopentanone-2,2,5,5-d4 in Regulated Bioanalysis

This guide establishes the technical framework for evaluating Cyclopentanone-2,2,5,5-d4 as an Internal Standard (IS) in regulated bioanalysis. It objectively compares this isotopologue against stable alternatives, highli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes the technical framework for evaluating Cyclopentanone-2,2,5,5-d4 as an Internal Standard (IS) in regulated bioanalysis. It objectively compares this isotopologue against stable alternatives, highlighting the critical risks of deuterium exchange at alpha-carbon positions.

Part 1: Executive Technical Assessment

The "Alpha-Carbon" Trap in Ketone Bioanalysis

For researchers selecting a Stable Isotope Labeled (SIL) Internal Standard for Cyclopentanone quantification, Cyclopentanone-2,2,5,5-d4 presents a specific, high-risk failure mode: Enolization-driven Hydrogen/Deuterium (H/D) Exchange.

Unlike


C or 

N labels, deuterium atoms placed at the

-position to a carbonyl group (C2 and C5 in cyclopentanone) are acidic (

). In aqueous biological matrices or mobile phases—particularly at non-neutral pH—these deuterons undergo rapid exchange with solvent protons.

Recommendation: This guide defines the strict acceptance criteria required to validate this IS. However, data indicates that


C-labeled analogs  or derivatization workflows  are superior alternatives for regulatory compliance (ICH M10/FDA BMV).

Part 2: Comparative Performance Analysis

The following table contrasts the performance of the target IS against the "Gold Standard" (


C) and a Structural Analog.
Table 1: Comparative Stability and Suitability Matrix
FeatureCyclopentanone-2,2,5,5-d4 (Target)Cyclopentanone-

C_5
(Alternative)
Cyclohexanone (Analog)
Label Stability Poor (High risk of back-exchange in aqueous media)Excellent (Non-exchangeable nucleus)N/A (No label)
Retention Matching High (slight deuterium isotope effect possible)Perfect (Co-elution)Moderate (Shifted RT)
Mass Shift +4 Da (Risk of M+3, M+2, M+1 formation)+5 Da (Stable)Variable (Different MW)
Interference Risk Critical: Back-exchange creates unlabeled analyte (M+0)Low: Requires high isotopic purityModerate: Native presence possible
Matrix Compatibility Requires strictly anhydrous or rapid derivatizationUniversalUniversal
Regulatory Risk High: Variable IS response & cross-talkLowLow

Part 3: Mechanism of Failure (H/D Exchange)

To understand the acceptance criteria, one must understand the failure mechanism. The diagram below illustrates how the d4-IS reverts to the unlabeled analyte, causing false positives.

HD_Exchange d4 Cyclopentanone-d4 (m/z M+4) enol Enol Intermediate (Unstable) d4->enol -D+ (Base/Acid Catalysis) d3 Cyclopentanone-d3 (m/z M+3) enol->d3 +H+ (From Solvent) analyte Cyclopentanone-d0 (Analyte Interference) d3->analyte Repeat Cycles water H2O / Solvent water->enol

Figure 1: Mechanism of keto-enol tautomerism leading to deuterium loss (back-exchange). In aqueous LC-MS, this converts the IS (M+4) into the Analyte (M+0).

Part 4: Establishing Acceptance Criteria (The Protocols)

If you must use Cyclopentanone-2,2,5,5-d4 (e.g., due to cost or availability), the method must pass the following three "Stress Tests" before validation.

Criterion 1: Isotopic Stability (The "Time-Zero" Test)

Objective: Verify that the IS does not degrade to the analyte mass during sample processing.

  • Requirement: The contribution of the IS to the Analyte channel (M+0) must be

    
     of the LLOQ response (ICH M10).[1]
    
  • The Risk: With d4-cyclopentanone, this contribution increases over time as D exchanges for H.

Experimental Protocol 1: H/D Exchange Kinetics

  • Preparation: Prepare a neat solution of Cyclopentanone-2,2,5,5-d4 (

    
    ) in the intended reconstitution solvent (e.g., 50:50 Methanol:Water).
    
  • Incubation: Aliquot into autosampler vials. Maintain at autosampler temperature (e.g., 4°C or 20°C).

  • Analysis: Inject the same vial every 30 minutes for 12 hours.

  • Monitoring: Monitor MRM transitions for:

    • M+4 (Intact IS)

    • M+3 (First exchange)

    • M+0 (Analyte)[1]

  • Acceptance Limit:

    • Signal of M+3 must remain

      
       of M+4 parent over the analytical run time.
      
    • Signal of M+0 must remain

      
       of the LLOQ response.[2]
      
    • If M+3 rises, the IS is unstable and rejected.

Criterion 2: Response Normalization

Objective: Ensure the IS tracks the analyte's ionization efficiency despite the "Deuterium Isotope Effect" (slight RT shift).

  • Requirement: IS response variation must not affect quantification accuracy.

Experimental Protocol 2: Matrix Factor & Recovery

  • Matrix Lots: Select 6 lots of blank biological matrix (plasma/urine).

  • Spike: Spike Analyte at Low QC and High QC levels. Add d4-IS at a fixed concentration.

  • Extraction: Perform extraction (LLE or PPT). Crucial: Avoid acidic/basic steps if possible to minimize exchange.

  • Calculation: Calculate IS-normalized Matrix Factor (MF).

    
    
    
  • Acceptance Limit: The CV% of the IS-normalized MF across 6 lots must be

    
    .
    
Criterion 3: Cross-Talk (Interference)

Objective: Confirm the IS contains no native M+0 impurity and does not generate it in the source.

  • Protocol: Inject a "Zero Sample" (Matrix + IS only).

  • Acceptance Limit: Response in the Analyte channel must be

    
     of the LLOQ.
    
  • Note: For d4-cyclopentanone, this is the most common failure point due to synthesis impurities (d3/d2 species) or in-source fragmentation.

Part 5: Decision Framework for Ketone IS Selection

Use this logic flow to determine if Cyclopentanone-2,2,5,5-d4 is permissible for your assay.

DecisionTree Start Select Internal Standard for Cyclopentanone Q1 Is the workflow aqueous? (RP-LC, Plasma, Urine) Start->Q1 Q2 Is Derivatization (e.g., DNPH) part of the method? Q1->Q2 Yes Stable Acceptable: Derivatization 'locks' the ketone. Q1->Stable No (GC-MS / Organic Solvent) Risk HIGH RISK: d4-Label will exchange with solvent. Q2->Risk No (Direct Analysis) Q2->Stable Yes (Rapid Reaction) Alt Switch to 13C-Cyclopentanone or Analog. Risk->Alt Fails Validation Criteria

Figure 2: Decision tree for selecting internal standards for ketone analysis. Direct aqueous analysis of alpha-deuterated ketones is not recommended.

References

  • ICH Harmonised Guideline. (2019).[3] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Valaskovic, G. A., & Kelleher, N. L. (2002). Hydrogen/Deuterium Exchange in the Gas Phase. Current Opinion in Chemical Biology. (Contextual grounding on H/D exchange mechanisms).
  • Jemal, M., & Xia, Y.-Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation

Technical Evaluation: Kinetic Isotope Effects of Cyclopentanone-2,2,5,5-d4

Executive Summary This guide provides a technical evaluation of Cyclopentanone-2,2,5,5-d4 , a partially deuterated cyclic ketone utilized as a mechanistic probe in physical organic chemistry and metabolic stability studi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of Cyclopentanone-2,2,5,5-d4 , a partially deuterated cyclic ketone utilized as a mechanistic probe in physical organic chemistry and metabolic stability studies. Unlike linear analogs, the 5-membered ring imparts unique conformational constraints (envelope vs. twist) that influence the magnitude of Kinetic Isotope Effects (KIE).

This document compares the performance of the deuterated isotopologue against its proteo-analog (unlabeled cyclopentanone) and linear alternatives. It establishes protocols for quantifying Primary (


) and Secondary (

) KIEs, critical for elucidating rate-limiting steps in nucleophilic additions and alpha-deprotonation pathways.

Mechanistic Principles: The "Why" Behind the Probe

To effectively use Cyclopentanone-2,2,5,5-d4, one must distinguish between the two types of isotope effects it can probe. The deuterium atoms are located exclusively at the


-positions.
Primary Kinetic Isotope Effect ( KIE)[1]
  • Target Reaction: Enolization, halogenation, or metabolic oxidation at the

    
    -carbon.
    
  • Mechanism: C-D bond cleavage is the rate-determining step (RDS).

  • Expected Value (

    
    ):  Typically 2.0 – 7.0 .
    
  • Structural Insight: Due to the lower Zero Point Energy (ZPE) of the C-D bond compared to C-H, the activation energy to reach the transition state is higher for the deuterated compound.

Secondary Kinetic Isotope Effect ( KIE)[1]
  • Target Reaction: Nucleophilic addition to the carbonyl (e.g., reduction by

    
    , Grignard addition).
    
  • Mechanism: No C-D bond is broken. Instead, the hybridization of the carbonyl carbon changes from

    
     to 
    
    
    
    .
  • Expected Value (

    
    ): 
    
    • Inverse (

      
      ):  Usually 0.8 – 0.9 .[1] The stiffer C-D bending modes in the 
      
      
      
      product (or transition state) favor the heavier isotope, making the reaction faster or equilibrium more favorable for the deuterated species.

Comparative Performance Analysis

The following table contrasts the behavior of Cyclopentanone-2,2,5,5-d4 against the standard unlabeled control and a linear analog (3-Pentanone-d4).

Table 1: Comparative Isotope Effects & Physical Properties

FeatureCyclopentanone (Unlabeled)Cyclopentanone-2,2,5,5-d4 3-Pentanone-d4 (Linear Analog)
Molecular Weight 84.12 g/mol 88.14 g/mol 90.16 g/mol
Primary KIE (

)
1.00 (Reference)4.5 – 6.0 (Typical for base-catalyzed enolization)3.0 – 5.0 (Lower due to free rotation)
Secondary KIE (

)
1.00 (Reference)0.85 – 0.92 (Inverse, Nucleophilic Addition)0.90 – 0.95
Conformational Strain Moderate (Envelope)Identical (Isotopic substitution does not alter geometry)None (Free rotation)
Metabolic Stability Low (Rapid

-oxidation)
High (Metabolic Switching blocked at

-sites)
Moderate
Exchange Lability High (in

/Base)
High (Must be stored in anhydrous or deuterated media)High
Key Insight: The Ring Strain Effect

In 5-membered rings, the transition from


 (carbonyl) to 

(tetrahedral intermediate) relieves some eclipsing strain inherent in the planar carbonyl form. Cyclopentanone-2,2,5,5-d4 often exhibits sharper, more defined Secondary KIEs than linear analogs because the transition state geometry is more rigid, reducing the "noise" from conformational averaging seen in linear chains.

Experimental Protocols

Protocol A: Self-Validating Synthesis via H/D Exchange

Objective: Generate high-purity Cyclopentanone-2,2,5,5-d4 from cheap precursors using a thermodynamic exchange equilibrium.

Reagents:

  • Cyclopentanone (

    
    )[2]
    
  • 
     (
    
    
    
    atom D)
  • 
     (anhydrous)
    

Step-by-Step Workflow:

  • Biphasic Setup: Mix Cyclopentanone (10 mmol) with

    
     (50 mmol) and 
    
    
    
    (5 mol%) in a sealed pressure tube.
  • Equilibration: Heat to

    
     for 4 hours. The basic conditions catalyze the formation of the enolate, which reprotonates (deuterates) from the solvent pool.
    
  • Separation: Cool to RT. Extract the organic layer (Cyclopentanone is immiscible with saturated carbonate solution).

  • Validation (Cycle 1): Analyze via

    
    -NMR (
    
    
    
    ). Integrate the
    
    
    -proton signal (
    
    
    ppm).
  • Iterative Enrichment: Repeat steps 1-3 with fresh

    
     three times.
    
  • Final QC: Target

    
     D-incorporation. The 
    
    
    
    -proton signal should be effectively silent.
Protocol B: Determination of KIE via Competition Experiment

Objective: Measure the relative reaction rates (


) of reduction without absolute rate constants.

Reagents:

  • Substrate Mix: 1:1 molar ratio of Cyclopentanone (

    
    ) and Cyclopentanone-2,2,5,5-d4 (
    
    
    
    ).
  • Limiting Reagent:

    
     (0.1 equivalents).
    
  • Solvent:

    
     (anhydrous).
    

Step-by-Step Workflow:

  • Baseline Analysis: Take a

    
     aliquot of the 1:1 mixture. Analyze by GC-MS to establish the precise starting ratio (
    
    
    
    ).
  • Partial Conversion: Add

    
     eq of 
    
    
    
    at
    
    
    . Stir for 15 minutes (ensure reaction stops or consumes all reductant).
  • Quench: Add dilute

    
     to destroy excess hydride.
    
  • Extraction: Extract the remaining unreacted ketone into

    
    .
    
  • Analysis: Analyze the unreacted starting material by GC-MS.

  • Calculation: Since the reaction is run under competition conditions with low conversion (

    
    ), the KIE is calculated using the enrichment of the slower-reacting species in the recovered starting material.
    
    
    
    
    Note: For Secondary KIE (inverse), the deuterated product reacts FASTER, so the starting material becomes enriched in the light isotope.

Visualizations

Diagram 1: Mechanistic Pathway & Isotope Exchange

This diagram illustrates the base-catalyzed enolization mechanism that allows for H/D exchange, highlighting the transition state where the Primary KIE is observed.

ExchangeMechanism Start Cyclopentanone (d0) (sp3 Alpha-C) TS Enolate Transition State (Planar, sp2 Alpha-C) Start->TS Base (-H+) RDS for Enolization Inter Enolate Intermediate (Delocalized Charge) TS->Inter Resonance Product Cyclopentanone-d4 (Deuterated) Inter->Product +D+ (from D2O) Product->TS Reversible Exchange

Caption: Base-catalyzed H/D exchange mechanism via the enolate intermediate. The deprotonation step is rate-limiting (Primary KIE).

Diagram 2: KIE Determination Workflow

This flowchart outlines the logic for the competitive KIE experiment described in Protocol B.

KIE_Workflow Mix Prepare 1:1 Mix (d0 : d4) React Add Limiting Reagent (0.1 eq NaBH4) Mix->React Start T=0 Quench Quench & Extract Unreacted Ketone React->Quench T=15 min Analyze GC-MS Analysis (Measure Ratio R) Quench->Analyze Isolate SM Calc Calculate KIE Using Fractionation Formula Analyze->Calc Data Input Logic Ratio Change? Analyze->Logic Logic->Calc Yes (KIE exists)

Caption: Competitive KIE workflow. A change in the d0/d4 ratio in the recovered starting material indicates a kinetic isotope effect.

References

  • Simmons, E. M., & Hartwig, J. F. (2012).[3] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition.[3] [Link]

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[3] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.[3] [Link]

  • Organic Chemistry Portal. Synthesis of Cyclopentanones.[Link]

  • PubChem. Cyclopentanone-2,2,5,5-d4 Compound Summary. National Library of Medicine. [Link]

  • LibreTexts Chemistry. Kinetic Isotope Effects.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Cyclopentanone-2,2,5,5-d4

Executive Summary & Operational Logic This guide supersedes generic solvent disposal templates. Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) presents a unique dual-challenge in the laboratory: it is a flammable organic haz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Logic

This guide supersedes generic solvent disposal templates. Cyclopentanone-2,2,5,5-d4 (CAS: 3997-89-5) presents a unique dual-challenge in the laboratory: it is a flammable organic hazard chemically, but a high-value stable isotope financially.[1]

The Core Directive: Treat this substance as a Class 3 Flammable Liquid for safety, but manage its waste stream with the precision of a high-cost reagent.

Common Operational Error: Do NOT dispose of this material as radioactive waste. Deuterium (


H) is a stable isotope. Classifying it as radioactive incurs unnecessary disposal costs (up to 10x higher) and administrative burdens.

Technical Hazard Characterization

Before initiating disposal, you must validate the waste profile. Cyclopentanone-2,2,5,5-d4 shares the physicochemical properties of its non-deuterated parent, but its high purity often requires specific segregation to prevent cross-contamination of bulk waste streams.[1]

Physicochemical Safety Data
ParameterValueOperational Implication
Flash Point 26°C (79°F)High Risk. Vapors can travel to ignition sources.[1][2][3][4][5][6] Ground all transfer equipment.
RCRA Waste Code D001 (Ignitable)Must be treated as hazardous organic waste.[1]
Solubility Moderate in waterDo NOT pour down the drain.[1] It will mobilize in water systems.[2]
Reactivity KetoneIncompatible with strong oxidizers (e.g.,

,

) and reducing agents.[1][3]

The "Deuterium Distinction" Protocol[1]

As a Senior Scientist, I often see confusion regarding the "d4" label. Follow this logic gate to ensure compliance:

  • Is it Radioactive? NO. It is a stable isotope.

  • Does it require decay-in-storage? NO.

  • Can it be mixed with standard solvents? YES , chemically speaking. However, segregation is recommended for two reasons:

    • Cost Analysis: If your facility recycles solvents, deuterated compounds can contaminate the purity of recovered bulk solvents.

    • Waste Stream Pricing: Mixing this non-halogenated ketone with halogenated solvents (like Chloroform-d) forces the entire container into the more expensive "Halogenated Waste" pricing tier.

Step-by-Step Disposal Workflow

Phase 1: Segregation & Collection
  • Step 1.1: Establish a dedicated "Non-Halogenated Organic" satellite accumulation area.

  • Step 1.2: Select a container made of HDPE or Borosilicate Glass . Avoid low-density plastics which may swell upon long-term exposure to ketones.

  • Step 1.3: Critical Check: Ensure the waste container is free of oxidizers (Peroxides, Nitrates).[3] Ketones + Oxidizers = Potential Explosion.

Phase 2: Labeling & Documentation
  • Step 2.1: Label clearly as "Hazardous Waste - Flammable."

  • Step 2.2: List constituents: "Cyclopentanone-d4 (99%)."

  • Step 2.3: Mark the "Start Date" when the first drop enters the container.

Phase 3: Final Handoff
  • Step 3.1: Cap tightly.[7][8] Do not leave funnels in the neck.

  • Step 3.2: Request pickup when the container is 90% full or within 6 months of the start date (adhering to local EPA/RCRA satellite accumulation time limits).

Visual Operational Workflow

The following diagram illustrates the decision logic for handling Cyclopentanone-d4 waste.

DisposalProtocol Start Waste Generated: Cyclopentanone-2,2,5,5-d4 IsSpill Is it a Spill? Start->IsSpill SpillAction Stop Ignition Sources Use Absorbent Pads (Non-Combustible) IsSpill->SpillAction YES IsPure Is it Mixed with Halogens? IsSpill->IsPure NO Container Container Selection: HDPE or Glass (Ground/Bond if >4L) SpillAction->Container Debris to Solid Waste StreamA Stream A: Non-Halogenated Organic Waste (Preferred) IsPure->StreamA NO (Pure or mixed w/ Acetone) StreamB Stream B: Halogenated Solvent Waste (Higher Cost) IsPure->StreamB YES (e.g. mixed w/ CDCl3) StreamA->Container StreamB->Container Labeling Labeling: 1. 'Hazardous Waste' 2. 'Flammable' 3. Constituent: Cyclopentanone Container->Labeling Final EHS Pickup / Incineration (RCRA D001) Labeling->Final

Figure 1: Decision logic for the segregation and disposal of deuterated cyclopentanone, prioritizing safety and cost-efficiency.

Emergency Response (Spill Scenario)

If a spill occurs (>50 mL), immediate action is required due to the flash point (26°C).

  • Evacuate & Isolate: Clear the immediate area.[3]

  • Eliminate Ignition: Turn off hot plates, stirrers, and open flames immediately.

  • Absorb: Use vermiculite or activated charcoal mats. Do not use paper towels if the spill is large, as this increases surface area for evaporation and flammability.

  • Disposal of Debris: Place contaminated absorbents into a sealed bag/container labeled "Solvent Contaminated Debris (Flammable)" and process as hazardous solid waste.

References

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide: Chemical Waste Management Procedures. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Cyclopentanone.[3][9] Retrieved from [Link][1]

  • University of Pittsburgh. (2023). Specific Instruction for Isotope Research Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Cyclopentanone-2,2,5,5-d4

This guide outlines the safety, logistical, and operational protocols for handling Cyclopentanone-2,2,5,5-d4 (CAS: 38968-05-3). It is designed for researchers requiring immediate, actionable data without redundant filler...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling Cyclopentanone-2,2,5,5-d4 (CAS: 38968-05-3). It is designed for researchers requiring immediate, actionable data without redundant filler.[1]

Part 1: Executive Safety Snapshot[1]

Substance: Cyclopentanone-2,2,5,5-d4 CAS: 38968-05-3 (Labeled); 120-92-3 (Unlabeled) GHS Classification: WARNING

Hazard ClassCategoryHazard Statement
Flammable Liquid 3H226: Flammable liquid and vapor.[1][2][3][4][5][6]
Skin Irritation 2H315: Causes skin irritation.[1][2][3][4][5]
Eye Irritation 2AH319: Causes serious eye irritation.[1][2][3][4][5][7]

Critical Directive: While chemically identical to non-deuterated cyclopentanone regarding toxicity, the d4 isotope is significantly more expensive and hygroscopic . PPE selection must protect the user from the chemical and the chemical from atmospheric moisture (H2O contamination).[1]

Part 2: Physicochemical Context & Hazard Analysis[1][3]

As a Senior Application Scientist, I emphasize that standard lab safety often underestimates ketone permeation.[1] Cyclopentanone is a cyclic ketone; unlike aliphatic hydrocarbons, it aggressively attacks standard nitrile gloves upon prolonged contact.[1]

  • The Nitrile Fallacy: Standard 4-mil nitrile gloves provide <5 minutes of protection against ketone breakthrough.[1] They are suitable only for incidental splash protection.[1]

  • Vapor Density: The vapor is heavier than air (

    
     vs 
    
    
    
    ).[1] In a spill, vapors accumulate at bench level, increasing ignition risk near hot plates or static sources.
  • Isotopic Integrity: The d4-label is at the

    
    -positions.[1] These protons are exchangeable.[1][8] Exposure to moisture (H2O) or protic acids/bases can lead to back-exchange (
    
    
    
    replacing
    
    
    ), ruining the solvent's NMR utility.

Part 3: The PPE Matrix[1]

This matrix defines the required protection based on the "Ketone Proxy" rule (using MEK/Acetone permeation data as a baseline for Cyclopentanone).

PPE ComponentStandard Handling (NMR Prep)Bulk Transfer / Synthesis (>50 mL)Technical Rationale
Hand Protection Double Nitrile (change immediately upon splash)Butyl Rubber or Silver Shield/Laminate Ketones degrade nitrile rapidly.[1] Butyl offers >480 min breakthrough time.[1]
Eye Protection Chemical Safety Goggles (Vented)Face Shield + GogglesH319/H318 risk.[1] Safety glasses are insufficient for liquid splash hazards.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + Half-mask (OV Cartridge) if outside hoodPrevent inhalation of vapors (STOT-SE risk).[1]
Body Defense 100% Cotton Lab CoatFlame-Resistant (Nomex) Lab CoatSynthetic blends can melt into skin during a solvent fire.[1]

Part 4: Operational Protocol (Step-by-Step)

Workflow Visualization

The following logic flow dictates the safety decision-making process before opening the reagent bottle.

PPE_Workflow Start Task Assessment VolCheck Volume > 50mL? Start->VolCheck LowVol NMR Prep / Small Scale VolCheck->LowVol No HighVol Synthesis / Transfer VolCheck->HighVol Yes GloveLow PPE: Double Nitrile (Splash Protection) LowVol->GloveLow HoodCheck Verify Fume Hood (Flow > 100 fpm) GloveLow->HoodCheck GloveHigh PPE: Butyl Rubber (Immersion Protection) HighVol->GloveHigh GloveHigh->HoodCheck Exec Execute Transfer (Inert Atmosphere) HoodCheck->Exec Waste Segregated Disposal Exec->Waste

Figure 1: Decision logic for PPE selection based on volumetric risk assessment.

Procedure: NMR Sample Preparation

Objective: Transfer ~0.6 mL Cyclopentanone-d4 to an NMR tube without water contamination or user exposure.

  • Pre-Operational Check:

    • Don double nitrile gloves .[1]

    • Verify NMR tubes are oven-dried (150°C) and cooled in a desiccator.

    • Ensure the fume hood sash is at the working height.[1]

  • Inert Transfer:

    • Ideally, use a glove box.[1] If unavailable, use a nitrogen-flushed syringe technique.[1]

    • Insert a clean, dry needle through the septum of the d4 bottle.[1]

    • Technique Tip: Inject a volume of dry

      
       equal to the liquid volume you intend to withdraw to prevent vacuum formation (which pulls in moist air).[1]
      
  • Handling Spills (Micro-scale):

    • If a drop falls on the glove: STOP .[1]

    • Remove the outer glove immediately.[1] The inner glove acts as a temporary barrier.[1]

    • Discard contaminated glove as solid hazardous waste.[1] Don a fresh outer glove.[1]

  • Cleanup:

    • Wipe the septum with a Kimwipe.[1]

    • Parafilm the bottle immediately to preserve isotopic purity.[1]

Part 5: Emergency Response & Disposal[1]

Accidental Release Measures
  • Small Spill (<10 mL): Absorb with vermiculite or dry sand.[1] Do not use paper towels (flammability risk).[1] Place in a sealed container.

  • Large Spill (>100 mL): Evacuate the immediate area.[1] Eliminate ignition sources.[1][2][3][4][5] Ventilation is critical.[1] Call EHS.[1]

Disposal Protocol

Deuterated solvents represent a unique waste stream due to cost and chemical properties.[1]

  • Segregation: Do not mix with halogenated waste (e.g., Chloroform, DCM).[1] Cyclopentanone is non-halogenated.[1]

  • Labeling: Tag as "Organic Solvent Waste - Non-Halogenated."

  • Recovery: For large-scale synthesis, recovery via distillation is possible but rarely cost-effective for small NMR volumes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4. Retrieved from [Link][1]

  • Cambridge Isotope Laboratories. Handling and Storage of Deuterated Solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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